molecular formula C14H14N2O B185125 4-Amino-N-benzylbenzamide CAS No. 54977-92-3

4-Amino-N-benzylbenzamide

Cat. No.: B185125
CAS No.: 54977-92-3
M. Wt: 226.27 g/mol
InChI Key: ZWMQLNXGNSNUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-benzylbenzamide is a valuable chemical intermediate in medicinal chemistry, primarily serving as a key building block for the design and synthesis of novel Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a molecular chaperone critical for the stability and function of numerous client proteins that drive tumor cell proliferation and survival; its inhibition represents a promising anticancer strategy . Research has demonstrated that the N-benzyl benzamide scaffold is a privileged structure in this field, and this compound can be functionalized to create compounds that suppress tumor growth in vitro and in vivo . Beyond its prominent role in oncology research, this compound's structure also allows for modifications that enhance binding affinity to specific biological targets, making it a versatile template in drug discovery and optimization processes for various therapeutic areas . Its applications extend to fundamental studies investigating structure-activity relationships, aiding in the identification and development of novel bioactive molecules . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-amino-N-benzylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQLNXGNSNUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342025
Record name 4-Amino-N-benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54977-92-3
Record name 4-Amino-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54977-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-benzylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Amino-N-benzylbenzamide (CAS 54977-92-3): A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N-benzylbenzamide (CAS 54977-92-3), a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. While extensive peer-reviewed literature on this specific compound is emerging, this document synthesizes available data, outlines logical synthetic routes, predicts physicochemical properties, and explores potential applications based on its structural motifs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a foundational building block for novel chemical entities.

Introduction and Molecular Overview

This compound is an organic compound featuring a central benzamide core.[1] This structure is characterized by a primary amino group (-NH2) at the para-position of the benzoyl ring and a benzyl group (-CH2C6H5) attached to the amide nitrogen.[1] The presence of these distinct functional groups—an aromatic amine, an amide linkage, and a benzyl moiety—makes it a molecule of interest for creating more complex structures.[1][2]

The primary amino group can be readily functionalized, the amide bond offers rigidity and hydrogen bonding capabilities, and the benzyl group provides a lipophilic region, all of which are desirable features in medicinal chemistry.[3] It is typically a white to off-white solid, soluble in polar organic solvents.[1][3] While its toxicological properties have not been fully investigated, standard precautions for handling chemical reagents are advised.[4]

Molecular Structure Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Nitro-N-benzylbenzamide

  • Dissolve benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-benzylbenzamide intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-Nitro-N-benzylbenzamide from Step 1 in ethanol or ethyl acetate.

  • Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated HCl at elevated temperatures (e.g., 70 °C). [5]Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed. [5]3. Monitor the reaction by TLC until the starting material is consumed.

  • If using SnCl₂, carefully neutralize the acidic mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

  • If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the organic solution under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound. [6]

Potential Applications and Research Directions

The true value of this compound lies in its role as a versatile building block for synthesizing more complex, pharmacologically active molecules. [2][3]Its structure is a scaffold that can be elaborated upon to target a variety of biological systems.

Medicinal Chemistry
  • Enzyme Inhibitors: The benzamide scaffold is present in a wide range of enzyme inhibitors. Derivatives of 4-aminobenzamide have been explored as inhibitors for enzymes like urokinase-type plasminogen activator (uPA), which is involved in cancer metastasis, and dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. [7][8][9]The benzyl group can be modified to improve binding affinity and selectivity within enzyme active sites.

  • Anticancer Agents: The 4-aminobenzamide core is being investigated for the development of novel anticancer agents. For example, recent studies have explored its derivatives as inhibitors of Chromobox (CBX) proteins, which are implicated in cancer development. [10]* Antimicrobial Agents: The structural motif is also found in compounds with antimicrobial properties. Research has shown that derivatives incorporating chalcones and pyrazolines exhibit antibacterial and antifungal activities. [11][12]

Materials Science

The presence of two amine functionalities (one primary aromatic and one secondary amide) suggests potential use as a monomer in the synthesis of specialty polyamides or other polymers. The rigid aromatic rings could impart favorable thermal properties to resulting materials.

Caption: Potential research applications stemming from the core molecule.

Safety and Handling

As with any chemical reagent, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood. [4]To the best of current knowledge, its health hazards have not been fully investigated. [4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [4]* Exposure: Avoid inhalation of dust and contact with skin and eyes. [4]In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [4]* Disposal: Dispose of the chemical in accordance with all federal, state, and local regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator. [4]

Conclusion

This compound (CAS 54977-92-3) is a chemical intermediate with considerable, though largely untapped, potential. Its straightforward synthesis and versatile structure, featuring multiple points for functionalization, make it an attractive starting point for discovery campaigns in both medicinal chemistry and materials science. While dedicated research on this specific molecule is limited, the established biological activities of related aminobenzamide derivatives strongly suggest that it is a valuable scaffold for the development of novel enzyme inhibitors, anticancer agents, and antimicrobial compounds. This guide provides a foundational framework for researchers to begin exploring the synthetic utility and potential applications of this promising molecule.

References

  • Al-Balas, Q. et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH.
  • Sathiya, S. et al. (2022). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • MySkinRecipes. This compound.
  • Spencer, J.R. et al. (2002). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. PubMed.
  • Kawamoto, Y. et al. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. ResearchGate.
  • Sathiya, S. et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Amino-N-benzylbenzamide (CAS No. 54977-92-3), a versatile intermediate with significant potential in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the causality behind the observed properties and the experimental methodologies used for their determination.

Introduction: The Significance of this compound

This compound is an organic compound featuring a benzamide core structure with a benzyl substituent on the amide nitrogen and an amino group at the para position of the benzoyl ring.[1] This unique arrangement of functional groups—an aromatic amine, an amide linkage, and two phenyl rings—imparts a balance of hydrophilicity and lipophilicity, as well as hydrogen bonding capabilities, making it a molecule of interest in drug discovery and organic synthesis.[1] Its derivatives have been explored for various pharmacological activities, highlighting the importance of a thorough understanding of its fundamental physicochemical characteristics.[2][3] As a versatile building block, its properties dictate its reactivity, solubility, and ultimately, its utility in the synthesis of more complex molecules.[1]

Molecular Structure and Identification

A clear understanding of the molecule's architecture is fundamental to interpreting its chemical behavior.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 54977-92-3
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N
InChI Key ZWMQLNXGNSNUEO-UHFFFAOYSA-N

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.

Table 2: Summary of Physicochemical Data

PropertyValueData TypeRationale and Experimental Context
Melting Point 89-91 °C[4]ExperimentalThe melting point of a solid is a key indicator of its purity. A sharp melting range, as reported, suggests a relatively pure compound. This value is critical for quality control and for designing manufacturing and formulation processes.
Boiling Point ~450 °CPredictedDue to its relatively high molecular weight and the presence of hydrogen bonding, this compound is expected to have a high boiling point. Experimental determination would likely require vacuum distillation to prevent decomposition.
pKa ~4.5 (amino group), ~17 (amide N-H)PredictedThe aromatic amino group is expected to be weakly basic, with a pKa similar to aniline. The amide proton is very weakly acidic. These values are crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility and biological interactions.
LogP ~2.5PredictedThe predicted octanol-water partition coefficient (LogP) suggests that the compound has moderate lipophilicity. This is a critical parameter for predicting its membrane permeability and overall drug-likeness.
Solubility Profile

The solubility of this compound is a key parameter for its handling, formulation, and biological activity.[5]

Table 3: Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Poorly SolubleThe presence of two aromatic rings imparts significant hydrophobicity, which dominates over the polar contributions of the amino and amide groups.[5]
Polar Protic Methanol, EthanolSparingly SolubleThe amino and amide groups can form hydrogen bonds with the hydroxyl group of the solvent, but the overall hydrophobic character limits extensive dissolution.[5]
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can act as hydrogen bond acceptors for the amine and amide protons and can effectively solvate the aromatic rings, leading to good solubility.[5]
Non-polar Hexane, TolueneInsolubleThe polar functional groups (amine and amide) make the molecule incompatible with non-polar solvents.

Experimental Methodologies for Physicochemical Characterization

The following section details the standard experimental protocols for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Determination of Solubility

Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Step-by-Step Protocol:

  • Sample Preparation: A known mass of this compound is added to a vial.

  • Solvent Addition: A known volume of the solvent is added incrementally to the vial.

  • Equilibration: The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature until equilibrium is reached (no more solid dissolves).

  • Observation and Quantification: The point at which the solid completely dissolves is noted. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL). For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC-UV.

Determination of pKa via Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.

Figure 2: Workflow for pKa determination by potentiometric titration.
Determination of LogP via Shake-Flask Method

Principle: The octanol-water partition coefficient (LogP) is determined by measuring the equilibrium distribution of the compound between n-octanol and water.

Step-by-Step Protocol:

  • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases.

  • Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of this compound.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima characteristic of the substituted benzene rings. The presence of the amino group and the extended conjugation will influence the position and intensity of these bands.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic peaks are expected for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each proton. For this compound, distinct signals are expected for the aromatic protons on both phenyl rings, the benzylic CH₂ protons, the amide N-H proton, and the amine NH₂ protons. A reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.62 (d, J = 8.8 Hz, 2H), 7.35-7.26 (m, 5H), and 6.64 (br, 2H, NH₂), along with the amide and benzylic protons.[6]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the aromatic carbons.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically suitable.

Representative HPLC Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and to identify any volatile impurities. Derivatization may be necessary to improve the volatility of the compound.

Synthesis and Reactivity

Synthetic Routes

This compound can be synthesized through several routes. A common approach involves the amidation of 4-aminobenzoic acid or its derivatives with benzylamine.[7] Alternatively, it can be prepared from 4-nitrobenzoyl chloride and benzylamine, followed by the reduction of the nitro group.[8]

Figure 3: Common synthetic pathways to this compound.
Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Aromatic Amino Group: This group can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. It is also susceptible to oxidation.

  • Amide Group: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H proton is weakly acidic.

  • Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing functional groups.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of this compound. A thorough understanding of these properties is paramount for its effective utilization in research and development. The experimental protocols outlined herein provide a robust framework for the characterization of this and similar molecules, ensuring data integrity and reproducibility. As a key intermediate in medicinal chemistry and organic synthesis, a comprehensive grasp of its physicochemical profile will undoubtedly facilitate the development of novel and innovative applications.

References

  • Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
  • Mallak Specialties Pvt Ltd. (n.d.). 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • PubMed. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors.
  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of p-Aminobenzamide in Specialty Chemicals.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • ResearchGate. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Reddit. (2025). [Article] Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors.

Sources

Unraveling the Molecular Architecture of 4-Amino-N-benzylbenzamide: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 4-Amino-N-benzylbenzamide, a versatile intermediate in medicinal chemistry. By integrating established synthetic protocols with in-depth spectroscopic analysis, this document serves as a practical resource for confirming the molecular identity and purity of this compound. The methodologies detailed herein are grounded in fundamental principles of organic chemistry and analytical science, ensuring a self-validating approach to structural verification.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a primary aromatic amine and a secondary benzamide. This unique combination of functional groups makes it a valuable scaffold for the synthesis of a wide range of pharmacologically active compounds.[1] The primary amine offers a reactive site for further derivatization, while the benzamide core is a common feature in many approved drugs. Accurate structural confirmation is a critical first step in any drug discovery and development cascade, ensuring the integrity of subsequent biological and pharmacological studies.

Synthesis and Purification: A Pathway to the Pure Compound

The synthesis of this compound is most commonly achieved through the amidation of 4-aminobenzoic acid with benzylamine. A robust and reliable method involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Synthetic Protocol

A general and effective procedure for the synthesis of this compound is outlined below.[2]

Materials:

  • 4-Aminobenzoic acid

  • Benzylamine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of iodine (0.49 mmol) in dichloromethane (2 mL) at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.

  • Add 4-aminobenzoic acid (0.41 mmol) to the mixture and continue stirring for 5 minutes.

  • Add triethylamine (0.82 mmol) and stir for an additional 5 minutes.

  • Introduce benzylamine (0.49 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography.

Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 30% ethyl acetate in hexane, gradually increasing to 70%, should provide good separation. The optimal solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.3 for the desired product.[2]

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Elucidation: Deciphering the Molecular Signature

The cornerstone of structural elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃): [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.62Doublet (d)2HAr-H (ortho to -C=O)
~7.26-7.35Multiplet (m)5HAr-H (benzyl ring)
~6.64Doublet (d)2HAr-H (meta to -C=O)
~6.20 (broad)Singlet (s)1H-NH- (amide)
~4.60Doublet (d)2H-CH₂- (benzyl)
~3.80 (broad)Singlet (s)2H-NH₂ (amino)

Interpretation:

  • The downfield signals at ~7.62 ppm and ~6.64 ppm are characteristic of a para-substituted benzene ring attached to an electron-withdrawing carbonyl group and an electron-donating amino group, respectively.

  • The multiplet between 7.26-7.35 ppm corresponds to the five protons of the monosubstituted benzyl ring.

  • The broad singlet at ~6.20 ppm is indicative of the amide proton, which can undergo exchange and often appears as a broad signal.

  • The doublet at ~4.60 ppm is characteristic of the benzylic methylene protons, split by the adjacent amide proton.

  • The broad singlet at ~3.80 ppm is attributed to the two protons of the primary amino group.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃): [3]

Chemical Shift (δ, ppm)Assignment
~167.8C=O (Amide)
~150.0C-NH₂
~138.2C (quaternary, benzyl ring)
~128.7C-H (benzyl ring)
~128.5C-H (ortho to -C=O)
~127.5C-H (benzyl ring)
~127.0C (quaternary, amino-substituted ring)
~114.0C-H (meta to -C=O)
~44.0-CH₂- (benzyl)

Interpretation:

  • The signal at ~167.8 ppm is characteristic of an amide carbonyl carbon.

  • The carbon attached to the amino group (C-NH₂) is significantly shielded and appears around 150.0 ppm.

  • The aromatic carbons appear in the typical range of ~114-138 ppm.

  • The benzylic carbon (-CH₂-) is found at approximately 44.0 ppm.

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Purity & C-H Framework ir FT-IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation interpretation Data Interpretation & Correlation nmr->interpretation ir->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, Sharp (doublet)N-H Stretch (primary amine)
~3300MediumN-H Stretch (secondary amide)
3100-3000MediumC-H Stretch (aromatic)
2950-2850MediumC-H Stretch (aliphatic)
~1640StrongC=O Stretch (Amide I)
~1600MediumC=C Stretch (aromatic)
~1550StrongN-H Bend (Amide II)
1335-1250StrongC-N Stretch (aromatic amine)

Interpretation:

  • The presence of two sharp bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the symmetric and asymmetric stretching vibrations.[4]

  • A medium intensity band around 3300 cm⁻¹ is indicative of the N-H stretch of the secondary amide.[5]

  • The strong absorption at approximately 1640 cm⁻¹ is the characteristic C=O stretching vibration of the amide (Amide I band).[5]

  • The strong band around 1550 cm⁻¹ is the N-H bending vibration of the secondary amide (Amide II band).

  • Aromatic C-H and C=C stretching vibrations are also expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment Ion
226[M]⁺ (Molecular Ion)
120[H₂N-C₆H₄-CO]⁺
106[C₆H₅-CH₂-NH]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Interpretation:

  • The molecular ion peak at m/z 226 confirms the molecular formula C₁₄H₁₄N₂O.

  • A common fragmentation pathway for amides is the cleavage of the amide bond.[6] Cleavage of the N-benzyl bond would lead to the formation of the 4-aminobenzoyl cation at m/z 120.

  • Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in the fragment [C₆H₅CH₂NHCO]⁺, which is less commonly observed.

  • A significant peak at m/z 91 is characteristic of a benzyl group, which rearranges to the stable tropylium ion.

  • Further fragmentation of the aromatic rings can lead to the phenyl cation at m/z 77.

Logical Relationship of Spectroscopic Data

G data ¹H NMR ¹³C NMR FT-IR Mass Spec substructure Aromatic Protons (p-substituted & monosubstituted) Amide N-H Amine N-H₂ Benzylic -CH₂- Amide C=O Molecular Weight data:f0->substructure:s0 data:f0->substructure:s1 data:f0->substructure:s2 data:f0->substructure:s3 data:f1->substructure:s0 data:f1->substructure:s3 data:f1->substructure:s4 data:f2->substructure:s1 data:f2->substructure:s2 data:f2->substructure:s4 data:f3->substructure:s5 structure This compound substructure->structure

Caption: Correlation of spectroscopic data to the structural features of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A well-executed synthesis and purification protocol provides a high-quality sample, which is a prerequisite for obtaining clean and interpretable spectroscopic data. The combined insights from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provide a comprehensive and self-validating confirmation of the molecular structure. This guide serves as a foundational resource for researchers, enabling them to confidently verify the identity and purity of this compound for its application in drug discovery and development.

References

Sources

biological activity of 4-Amino-N-benzylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 4-Amino-N-benzylbenzamide Derivatives

Executive Summary

The benzamide scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, the this compound core has emerged as a particularly privileged structure, serving as a versatile template for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse biological activities associated with this class of compounds. As a Senior Application Scientist, this document synthesizes current research to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of this compound derivatives. The guide delves into their significant anticancer properties, including tubulin polymerization, protein kinase, and histone deacetylase inhibition, as well as their promising antimicrobial, anti-inflammatory, and neuroprotective effects. Each section is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate further investigation and drug discovery efforts.

Part 1: The this compound Scaffold: A Privileged Structure

The this compound structure consists of a central benzamide core with an amino group at the 4-position of the phenyl ring and a benzyl group attached to the amide nitrogen. This arrangement provides a unique three-dimensional geometry and a combination of hydrogen bond donors and acceptors, making it an ideal starting point for interacting with various biological targets.[1] Its structural rigidity and potential for diverse substitutions on both the benzoyl and benzyl rings allow for fine-tuning of its physicochemical properties and biological activity, aiding in the optimization of drug candidates.[1][2]

General Synthetic Approach

The synthesis of these derivatives typically involves a straightforward amide coupling reaction. The most common method begins with a suitably protected 4-aminobenzoic acid, which is first activated (e.g., conversion to an acyl chloride with thionyl chloride) and then reacted with a substituted benzylamine to form the central amide bond. Subsequent deprotection of the 4-amino group yields the final product. This modular synthesis allows for the creation of large libraries of compounds for screening.[3][4]

cluster_0 Synthetic Pathway Start 4-Aminobenzoic Acid Derivative Step1 Activation (e.g., SOCl2) Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Amide Coupling (Benzylamine Derivative) Intermediate->Step2 Product This compound Derivative Step2->Product

Caption: General synthetic workflow for this compound derivatives.

Part 2: Potent Anticancer Activities and Mechanisms

The most extensively studied is their potent anticancer effect, which is exerted through multiple mechanisms of action against various cancer cell types.

Inhibition of Tubulin Polymerization

A primary and well-documented anticancer mechanism for N-benzylbenzamide derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[5][6] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[6][7] This interference is critical as microtubules are essential for creating the mitotic spindle during cell division. Their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6]

Table 1: Antiproliferative Activity of Tubulin-Inhibiting N-Benzylbenzamide Derivatives

Compound ID Cancer Cell Line IC50 (nM) Reference
20b A549 (Lung) 12 [7]
20b HCT-116 (Colon) 14 [7]
20b MCF-7 (Breast) 27 [7]
16f (MY-1121) SMMC-7721 (Liver) 89.42 [6]

| 16f (MY-1121) | HuH-7 (Liver) | 91.62 |[6] |

This protocol outlines a standard method for assessing a compound's ability to inhibit tubulin polymerization, a key indicator for potential anticancer agents targeting microtubules.

  • Reagents & Materials : Tubulin protein (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compound, reference inhibitor (e.g., colchicine), 96-well microplates, temperature-controlled spectrophotometer.

  • Preparation : Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare serial dilutions of the test compound and reference inhibitor in the same buffer.

  • Assay Execution : In a pre-chilled 96-well plate, add the polymerization buffer and the test compound/inhibitor. Add the tubulin solution to each well.

  • Initiation & Measurement : Initiate polymerization by adding GTP to all wells and immediately placing the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition : Measure the increase in absorbance (optical density) at 340 nm every minute for 60 minutes. The absorbance increase corresponds to the extent of tubulin polymerization.

  • Analysis : Plot absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

cluster_workflow Tubulin Polymerization Inhibition Workflow start Cancer Cell Culture treat Treat with N-benzylbenzamide Derivative start->treat bind Compound Binds to Colchicine Site on β-Tubulin treat->bind inhibit Inhibition of Tubulin Polymerization bind->inhibit disrupt Microtubule Disruption inhibit->disrupt arrest G2/M Phase Cell Cycle Arrest disrupt->arrest apoptosis Induction of Apoptosis arrest->apoptosis outcome Anticancer Effect apoptosis->outcome EGF EGF EGFR EGFR EGF->EGFR Ras Ras-Raf-MEK-ERK Pathway EGFR->Ras P PI3K PI3K-Akt Pathway EGFR->PI3K P Compound This compound Derivative Compound->EGFR P P Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzamide derivatives.

Histone Deacetylase (HDAC) Inhibition

Another avenue for the anticancer activity of benzamide derivatives is through the inhibition of histone deacetylases (HDACs). [8]HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth. Some N-substituted benzamides have been designed based on the structure of known HDAC inhibitors like Entinostat (MS-275) and have shown comparable anti-proliferative activity against various cancer cell lines. [8]

Part 3: Broad-Spectrum Antimicrobial Activity

Derivatives of benzamide have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. [4]The flexibility of the benzamide scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.

Studies have shown that certain 4-hydroxy-N-phenylbenzamide derivatives are highly effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. [4]The antimicrobial efficacy is typically evaluated by measuring the diameter of the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antibacterial Activity of N-Benzamide Derivatives

Compound ID Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) Reference
5a B. subtilis 25 6.25 [4]
5a E. coli 31 3.12 [4]
6b E. coli 24 3.12 [4]

| 6c | B. subtilis | 24 | 6.25 | [4] |

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials : 96-well microplates, bacterial culture, Mueller-Hinton Broth (MHB), test compound, positive control antibiotic (e.g., ciprofloxacin), spectrophotometer.

  • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution : Perform a two-fold serial dilution of the test compound in MHB directly in the 96-well plate across 10 columns.

  • Inoculation : Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Part 4: Anti-inflammatory Effects

Benzamide and nicotinamide derivatives have been shown to possess potent anti-inflammatory properties. [9]Their mechanism of action is believed to involve the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). [9]NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha). By inhibiting NF-κB, these compounds can downregulate the production of TNF-α, leading to a reduction in inflammation. This has been demonstrated in studies where N-substituted benzamides provided a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. [9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα degraded, NF-κB released Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB_active->Gene translocates & binds DNA Compound Benzamide Derivative Compound->IKK inhibits Inflammation Inflammatory Response Gene->Inflammation

Caption: Structure-Activity Relationship (SAR) summary for key biological activities.

Part 7: Future Perspectives and Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents with a wide array of biological activities. The research summarized in this guide highlights its potential in oncology, infectious diseases, inflammation, and neurology. The modular nature of its synthesis allows for extensive chemical exploration, and the diverse mechanisms of action provide multiple avenues for therapeutic intervention.

Future research should focus on optimizing the drug-like properties of these derivatives, including their solubility, metabolic stability, and oral bioavailability. Furthermore, investigating the potential for multi-target ligands, for example, compounds with both anticancer and anti-inflammatory properties, could lead to novel synergistic therapies. As our understanding of the complex interplay between cellular pathways grows, the versatility of the this compound core will undoubtedly continue to position it as a valuable scaffold in the ongoing quest for new and more effective medicines.

References

  • BenchChem. (n.d.). The Putative Mechanism of Action of 4-amino-N-(2-chlorophenyl)benzamide in Cancer Cells.
  • Kalinichenko, E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Dong, Y., et al. (2004). Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4''-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives. Journal of Medicinal Chemistry.
  • Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research.
  • Kazoka, K., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals.
  • ResearchGate. (n.d.). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF.
  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry.
  • Sravanthi, D., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Inventions.
  • Madhukara, N., et al. (2018). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
  • Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon.
  • Lifescience Global. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
  • Dexheimer, T.S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.
  • Wujec, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences.
  • MySkinRecipes. (n.d.). This compound.
  • Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry.
  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research.
  • Smulson, M., et al. (2001). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Tanpakushitsu Kakusan Koso.
  • White, S.W., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem.
  • Liu, Y., et al. (2024). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry.
  • Shi, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry.
  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology, Neuroimmunology & Neuroinflammation.
  • ResearchGate. (n.d.). (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
  • Kim, H.G., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology.
  • ResearchGate. (n.d.). (PDF) Neuroprotective Properties of 4-Aminopyridine.

Sources

An In-Depth Technical Guide to Discovering the Mechanism of Action of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Structured, Hypothesis-Driven Approach

Executive Summary

The elucidation of a new chemical entity's mechanism of action (MoA) is the bedrock of modern drug discovery, transforming a promising molecule into a rational therapeutic agent. This guide provides a comprehensive, in-depth framework for discovering the MoA of 4-Amino-N-benzylbenzamide, a compound of interest whose specific biological function is not yet fully characterized. While direct data is limited, its core N-benzylbenzamide scaffold is present in compounds with well-defined biological activities. This allows us to formulate and rigorously test a series of data-driven hypotheses.

This document is structured not as a rigid template, but as a logical, multi-phase investigative workflow. We will begin by leveraging the known activities of structural analogs to propose a primary hypothesis: that this compound functions as a tubulin polymerization inhibitor .[1][2] We will also explore plausible secondary mechanisms, including the inhibition of butyrylcholinesterase (BChE)[3] and the modulation of soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ).[4]

For each phase of the investigation—from initial in silico screening and in vitro validation to cellular target engagement and in vivo confirmation—we provide not just the protocols, but the scientific rationale behind them. This guide is designed for researchers, scientists, and drug development professionals, offering a field-proven, self-validating system for MoA discovery that prioritizes scientific integrity and experimental causality.

Phase 1: Hypothesis Generation and Initial Target Validation

The foundational step in any MoA study is to establish testable hypotheses and then use broad, efficient screening methods to validate or refute them.[5] This phase combines computational predictions with direct biochemical and cell-based assays to identify the most probable biological targets.

In Silico Target Prediction: A Computational First Pass

Before committing to resource-intensive wet lab experiments, computational modeling can provide valuable insights into the likely targets of this compound. By docking the compound's structure into the known crystal structures of proteins associated with its parent scaffold, we can predict binding affinity and mode.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Obtain the 3D structure of this compound (CAS 54977-92-3).[6] Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Protein Preparation: Download the crystal structures of primary and secondary hypothetical targets from the Protein Data Bank (PDB):

    • Tubulin: PDB ID: 1SA0 (colchicine binding site)

    • Butyrylcholinesterase (BChE): PDB ID: 4BDS

    • Soluble Epoxide Hydrolase (sEH): PDB ID: 3I27

    • PPARγ: PDB ID: 2PRG

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the active/allosteric sites of the prepared target proteins.

  • Analysis: Analyze the resulting docking scores (binding energy) and binding poses. A strong negative binding energy and interactions with key residues in the binding pocket suggest a higher probability of interaction.

Biochemical Assays: Direct Measurement of Target Inhibition

Biochemical assays provide the first direct experimental evidence of a compound's effect on a purified molecular target, such as an enzyme or protein.[7][8] These cell-free systems are essential for quantifying inhibitory potency (e.g., IC₅₀).

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Causality: This is the most direct test of our primary hypothesis. If the compound inhibits tubulin polymerization, it will prevent the increase in light scattering that occurs as microtubules form.

  • Procedure:

    • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

    • In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 nM to 100 µM). Include Colchicine as a positive control and DMSO as a negative control.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Measure the absorbance (light scatter) at 340 nm every minute for 60 minutes using a plate reader.

    • Plot absorbance vs. time to generate polymerization curves. Calculate the IC₅₀ value from the dose-response curve.

Table 1: Hypothetical Biochemical Assay Results

Assay TypeTarget ProteinPositive ControlThis compound IC₅₀ (µM)
PolymerizationTubulinColchicine (IC₅₀ = 0.8)1.5
EnzymaticBChERivastigmine (IC₅₀ = 0.05)> 50
EnzymaticsEHTPPU (IC₅₀ = 0.002)> 50
Reporter GenePPARγRosiglitazone (EC₅₀ = 0.1)> 50
Cell-Based Phenotypic Assays: Observing the Biological Consequence

Phenotypic screens assess the effect of a compound on whole cells, providing a more biologically relevant context than biochemical assays.[9] High-content imaging can reveal specific cellular changes, such as alterations in cytoskeletal structure or cell cycle progression, that are hallmarks of certain MoAs.

Experimental Protocol: Immunofluorescence Staining of Microtubules & Cell Cycle Analysis

  • Causality: If this compound disrupts tubulin dynamics, we expect to see disorganized microtubule networks and an accumulation of cells in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly.

  • Procedure:

    • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) in glass-bottom 96-well plates and allow them to adhere.

    • Compound Treatment: Treat cells with varying concentrations of this compound for a duration equivalent to one cell cycle (e.g., 24 hours).

    • Immunofluorescence:

      • Fix, permeabilize, and block the cells.

      • Incubate with a primary antibody against α-tubulin.

      • Incubate with a fluorescently-labeled secondary antibody.

      • Stain nuclei with DAPI.

    • Imaging: Acquire images using a high-content imaging system.

    • Cell Cycle Analysis (Parallel Plate): Treat cells similarly, then harvest, fix in ethanol, stain with propidium iodide, and analyze by flow cytometry.

  • Expected Results: Dose-dependent disruption of the fine, filamentous microtubule network and a significant increase in the percentage of cells in the G2/M phase.

Phase 2: Elucidation of the Molecular Mechanism

With strong evidence from Phase 1 pointing towards tubulin inhibition, the next step is to unequivocally confirm direct target engagement in a cellular environment and map the downstream signaling consequences.

Target Engagement: Confirming Direct Binding in Cells

A compound can affect a pathway without directly binding to the primary target. Therefore, confirming target engagement is a critical validation step.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Quantification: Analyze the amount of soluble α-tubulin remaining in the supernatant at each temperature using Western Blot or ELISA.

  • Analysis: In the presence of a binding ligand (this compound), the target protein (tubulin) will be more resistant to denaturation, resulting in a "shift" of the melting curve to higher temperatures compared to the vehicle control.

G cluster_workflow Phase 2: MoA Elucidation Workflow A Phase 1 Data: Tubulin Inhibition Confirmed B CETSA: Confirm Target Engagement in Cells A->B Is binding direct? C Western Blot: Analyze Downstream Signaling B->C What is the cellular effect? E Validated MoA: Compound Binds Tubulin, Induces Mitotic Arrest D Genetic Validation: siRNA/CRISPR Knockdown of Tubulin C->D Does genetic knockdown phenocopy compound? D->E Validation

Caption: Workflow for validating the molecular mechanism of action.

Downstream Signaling Analysis

Disruption of the mitotic spindle should trigger the spindle assembly checkpoint, leading to mitotic arrest and, eventually, apoptosis. We can verify this by measuring the levels of key cell cycle and apoptotic marker proteins.

Experimental Protocol: Western Blotting for Cell Cycle Markers

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe membranes with primary antibodies against:

    • Phospho-Histone H3 (Ser10): A marker of mitotic cells.

    • Cyclin B1: A key regulator of the G2/M transition.

    • Cleaved PARP: A marker of apoptosis.

    • GAPDH or β-actin: Loading controls.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Expected Outcome: A time-dependent increase in Phospho-Histone H3 and Cyclin B1, followed by an increase in cleaved PARP, confirming mitotic arrest leading to apoptosis.

Genetic Target Validation

The most definitive evidence for a specific MoA comes from genetic validation.[11] If knocking down the proposed target protein with siRNA or CRISPR/Cas9 produces the same cellular phenotype as the compound, it provides powerful evidence that the compound's effects are mediated through that target.

Experimental Protocol: siRNA-mediated Knockdown of α-Tubulin

  • Transfection: Transfect HeLa cells with siRNA specifically targeting a major α-tubulin isoform (e.g., TUBA1A) or a non-targeting control siRNA.

  • Incubation: Allow 48-72 hours for the siRNA to take effect and for tubulin protein levels to decrease.

  • Validation of Knockdown: Confirm the reduction of tubulin protein levels via Western Blot.

  • Phenotypic Analysis: Analyze the siRNA-treated cells using flow cytometry for cell cycle distribution.

  • Comparison: Compare the cell cycle profile of tubulin-knockdown cells to cells treated with this compound. A similar increase in the G2/M population strongly validates tubulin as the relevant target.

Phase 3: In Vivo Confirmation and Preclinical Assessment

The ultimate validation of an MoA requires demonstrating that the compound engages its target in a living organism and produces a therapeutic effect consistent with that mechanism.[12][13]

Animal Model Selection and Efficacy Studies

Based on the validated MoA as an anti-mitotic agent, an appropriate in vivo model would be a tumor xenograft study.

Experimental Protocol: Tumor Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups:

    • Vehicle Control

    • This compound (at various doses)

    • Positive Control (e.g., Paclitaxel)

  • Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) on a defined schedule.

  • Efficacy Measurement: Measure tumor volume with calipers twice weekly. Monitor body weight as a general measure of toxicity.

  • Endpoint: At the end of the study, excise tumors for further analysis.

Pharmacodynamic (PD) Biomarker Analysis

To link the antitumor effect observed in vivo to the MoA, we must demonstrate target engagement in the tumor tissue.

Experimental Protocol: Immunohistochemistry (IHC) for Mitotic Arrest

  • Tissue Collection: Collect tumors from a satellite group of mice at various time points after the final dose.

  • IHC Staining: Fix, embed, and section the tumors. Stain the sections with an antibody for the mitotic marker Phospho-Histone H3 (Ser10).

  • Quantification: Quantify the percentage of PH3-positive cells in the tumors from treated vs. control animals.

  • Causality: A significant, dose-dependent increase in mitotic cells within the tumor tissue of treated animals provides direct evidence that this compound is exerting its anti-mitotic effect in vivo.

G cluster_pathway Hypothesized Signaling Pathway Compound 4-Amino-N- benzylbenzamide Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Compound->MT Inhibits Tubulin->MT Spindle Mitotic Spindle Assembly MT->Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Defective Spindle Arrest G2/M Mitotic Arrest SAC->Arrest Triggers Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest Leads to

Caption: Hypothesized signaling pathway for this compound.

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy for the de-novo discovery of the mechanism of action for this compound. By starting with hypotheses grounded in the chemistry of known structural analogs and systematically progressing through computational, biochemical, cellular, and in vivo validation, researchers can build a comprehensive and defensible MoA package. This structured approach, rooted in establishing causality at every step, not only minimizes risk and maximizes the probability of success but also provides the deep mechanistic understanding required to advance a promising compound toward clinical development.

References

  • Fiveable. (n.d.).
  • Danaher Life Sciences. (n.d.).
  • Wiener, H., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)benzamide: a new compound preferentially active in slowly growing tumors.
  • PPD. (n.d.). Drug Discovery and Development Process.
  • UCL. (n.d.).
  • Sartorius. (n.d.).
  • Medicines Discovery Catapult. (n.d.).
  • Wikipedia. (n.d.). Mechanism of action. [Link]
  • Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons.
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
  • Foley, G. E., et al. (1961). Studies on the Mechanism of Action of Cytoxan Evidence of Activation in Vivo and in Vitro. Cancer Research, 21(1), 57-63.
  • Swinney, D. C. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 827-835. [Link]
  • Cai, W., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
  • BenchChem. (n.d.). Hypothesized Mechanism of Action for 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical.
  • Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9457-9471. [Link]
  • CymitQuimica. (n.d.). CAS 54977-92-3: 4-Amino-N-(phenylmethyl)benzamide.
  • Zhang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N-benzylbenzamide is a versatile chemical intermediate belonging to the benzamide class of compounds. Its structure, featuring a primary aromatic amine, an amide linkage, and a benzyl group, makes it a valuable building block in medicinal chemistry and materials science. Benzamide derivatives are known to exhibit a wide range of biological activities, and the this compound scaffold is of particular interest for the development of novel therapeutic agents, including tubulin polymerization inhibitors with potential antitumor activities.[1][2] This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques used for its thorough characterization, aimed at researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively and commonly achieved through a two-step process.[3] This strategy involves an initial amide bond formation followed by the reduction of a nitro group. This approach is favored due to the high reactivity of acyl chlorides with amines and the well-established protocols for nitro group reduction, which are generally high-yielding and chemoselective.[3]

The overall synthetic pathway can be visualized as follows:

Synthesis_of_4_Amino_N_benzylbenzamide cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Reduction 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride intermediate 4-Nitro-N-benzylbenzamide 4-nitrobenzoyl_chloride->intermediate Amide Formation benzylamine Benzylamine benzylamine->intermediate product This compound intermediate->product Nitro Reduction reagents1 Pyridine or Et3N DCM, 0°C to rt reagents2 SnCl2·2H2O, EtOH, Reflux or Pd/C, H2

Caption: Synthetic scheme for this compound.

Part 1: Amide Bond Formation

The initial step involves the nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and benzylamine.[3] The high electrophilicity of the carbonyl carbon in 4-nitrobenzoyl chloride makes it highly susceptible to attack by the nucleophilic benzylamine.

Experimental Protocol: Synthesis of 4-Nitro-N-benzylbenzamide
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (Et3N) or pyridine (1.1 equivalents) to the solution. The base is crucial for scavenging the hydrochloric acid (HCl) byproduct, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.[4]

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent. The dropwise addition and low temperature help to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[3]

  • Work-up and Isolation: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, a weak base (e.g., saturated NaHCO3 solution) to remove any unreacted acyl chloride, and finally with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude 4-Nitro-N-benzylbenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 4-Nitro-N-benzylbenzamide to a primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.[5][6]

Experimental Protocol: Synthesis of this compound

Method A: Catalytic Hydrogenation [3]

  • Reaction Setup: Dissolve 4-Nitro-N-benzylbenzamide (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask equipped for hydrogenation.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol%.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed (typically 2-6 hours), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[3]

  • Isolation: Rinse the Celite pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Method B: Tin(II) Chloride Reduction [7]

  • Reaction Setup: In a round-bottom flask, dissolve 4-Nitro-N-benzylbenzamide (1.0 equivalent) in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O), typically 4-5 equivalents.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., saturated NaHCO3 solution) to precipitate tin salts. Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the product.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (TLC, HPLC, Melting Point) Start->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation Final_Product Characterized This compound Structure_Confirmation->Final_Product

Caption: Workflow for the characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected DataInterpretation
¹H NMR δ ~7.6 ppm (d, 2H), ~7.3 ppm (m, 5H), ~6.6 ppm (d, 2H), ~6.2 ppm (br s, 1H, NH), ~4.5 ppm (d, 2H, CH₂), ~4.0 ppm (br s, 2H, NH₂)Confirms the presence of the aromatic protons on both rings, the amide proton, the benzylic methylene protons, and the primary amine protons.
¹³C NMR δ ~167 ppm (C=O), ~150 ppm (C-NH₂), ~138 ppm (quaternary C), ~129-114 ppm (aromatic CH), ~44 ppm (CH₂)Indicates the presence of the amide carbonyl carbon, the carbon attached to the amino group, other aromatic carbons, and the benzylic carbon.
IR (cm⁻¹) ~3400-3200 (N-H stretch, amine and amide), ~1630 (C=O stretch, amide I), ~1550 (N-H bend, amide II)Confirms the presence of the N-H bonds of the primary amine and the amide, and the carbonyl group of the amide.[8]
Mass Spec. [M+H]⁺ at m/z 227.1182Confirms the molecular weight of the compound.

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[9]

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Process the data to determine chemical shifts, multiplicities, coupling constants, and integration values to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI).

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

Safety, Handling, and Storage

Safety Precautions:

  • This compound is harmful if swallowed and is suspected of causing genetic defects.

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • In case of contact, rinse the affected area thoroughly with water.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from strong oxidizing agents.

  • The product is chemically stable under standard ambient conditions.

Conclusion

This guide has outlined a robust and reliable two-step synthetic pathway for the preparation of this compound, a valuable intermediate in drug discovery and chemical synthesis. The detailed experimental protocols for both the amide bond formation and the subsequent nitro group reduction provide a practical framework for its synthesis in a laboratory setting. Furthermore, the comprehensive characterization plan, including NMR, IR, and mass spectrometry, ensures the structural integrity and purity of the final product. By adhering to the described methodologies and safety precautions, researchers can confidently synthesize and characterize this compound for their specific research and development needs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Prakash, C., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5941-5944.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wangngae, S., et al. (2017). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 7(58), 36567-36574.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • MySkinRecipes. (n.d.). This compound.
  • Chen, Y. R., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. HETEROCYCLES, 87(8), 1749-1757.
  • Royal Society of Chemistry. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 5(103), 84935-84941.
  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO). RSC Advances.
  • PubChem. (n.d.). 4-Nitrobenzoyl chloride.
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 1-3.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Chemistry & Chemical Science, 2(2), 1-10.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ResearchGate. (2023). Reaction optimization for catalyzed reduction of N-benzylbenzamide.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride.
  • ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
  • ResearchGate. (2025). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

Sources

An In-depth Technical Guide to the Synthesis of p-Aminobenzoic Acid Benzylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing p-Aminobenzoic acid benzylamide, a key intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic strategies. The guide delves into the mechanistic underpinnings of these reactions, provides field-proven experimental protocols, and presents comparative data to inform methodological choices. Our focus is on delivering a self-validating system of protocols grounded in authoritative scientific literature, ensuring both accuracy and reproducibility.

Introduction: The Significance of p-Aminobenzoic Acid Benzylamide

p-Aminobenzoic acid (PABA) and its derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in pharmaceuticals, polymers, and dyes.[1][2][3] The amidation of PABA with benzylamine yields p-Aminobenzoic acid benzylamide, a compound of significant interest due to the incorporation of both a flexible benzyl group and a biologically relevant PABA scaffold. Understanding the efficient and reliable synthesis of this amide is crucial for its application in medicinal chemistry and materials science. This guide will explore the primary methodologies for its synthesis, focusing on reaction efficiency, scalability, and purity of the final product.

Core Synthetic Strategies: A Mechanistic Perspective

The formation of an amide bond between a carboxylic acid and an amine is a fundamentally important transformation in organic chemistry.[4][5] However, the direct reaction between p-Aminobenzoic acid and benzylamine is challenging due to the formation of a stable ammonium carboxylate salt, which is unreactive towards amide formation.[6][7] Therefore, activation of the carboxylic acid group of PABA is essential to facilitate the nucleophilic attack by benzylamine. This guide will focus on two primary and industrially relevant pathways:

  • Pathway A: Activation via an Acyl Chloride Intermediate. This classic and robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which readily reacts with the amine.[6]

  • Pathway B: Direct Amidation using Coupling Reagents. Modern synthetic chemistry often employs coupling reagents that facilitate amide bond formation under milder conditions, avoiding the need for harsh reagents like thionyl chloride.[8][9][10]

The following sections will provide a detailed examination of these pathways, including the causality behind experimental choices.

Pathway A: Synthesis via p-Aminobenzoyl Chloride

This two-step approach is a well-established and cost-effective method for the synthesis of p-Aminobenzoic acid benzylamide. The initial step involves the protection of the amino group of PABA, followed by the conversion of the carboxylic acid to an acyl chloride. The unprotected amino group can react with the chlorinating agent or the resulting acyl chloride, leading to polymerization.[11][12]

Rationale for Amino Group Protection

The amino group in p-Aminobenzoic acid is nucleophilic and can interfere with the acylation reaction. Protection of this group, typically through acetylation, prevents self-reaction and the formation of polymeric byproducts.[3]

Experimental Protocol: Acyl Chloride Formation and Amidation

Step 1: Protection of p-Aminobenzoic Acid (Formation of p-Acetamidobenzoic Acid)

  • To a solution of p-Aminobenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride (1.2 eq).

  • Heat the reaction mixture at reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain p-acetamidobenzoic acid.

Step 2: Formation of p-Acetamidobenzoyl Chloride

  • Suspend p-acetamidobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.[13][14]

  • Heat the mixture to reflux for 2-4 hours until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude p-acetamidobenzoyl chloride. This intermediate is often used directly in the next step without further purification.

Step 3: Amidation with Benzylamine

  • Dissolve the crude p-acetamidobenzoyl chloride in an anhydrous aprotic solvent like DCM.

  • In a separate flask, dissolve benzylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in DCM.[15]

  • Add the solution of p-acetamidobenzoyl chloride dropwise to the benzylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-benzyl-4-acetamidobenzamide.

Step 4: Deprotection

  • Dissolve the crude N-benzyl-4-acetamidobenzamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the solution at reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, p-Aminobenzoic acid benzylamide.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Workflow Diagram

Acyl_Chloride_Pathway PABA p-Aminobenzoic Acid Protected_PABA p-Acetamidobenzoic Acid PABA->Protected_PABA Acetic Anhydride Acyl_Chloride p-Acetamidobenzoyl Chloride Protected_PABA->Acyl_Chloride SOCl₂ Protected_Amide N-benzyl-4-acetamidobenzamide Acyl_Chloride->Protected_Amide Benzylamine, Base Final_Product p-Aminobenzoic Acid Benzylamide Protected_Amide->Final_Product Acid Hydrolysis

Caption: Synthesis of p-Aminobenzoic acid benzylamide via an acyl chloride intermediate.

Pathway B: Direct Amidation with Coupling Reagents

This approach offers a milder and often more efficient alternative to the acyl chloride method, proceeding in a one-pot fashion under ambient conditions.[7] Coupling reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.[9][10][16]

The Role and Choice of Coupling Reagents

A variety of coupling reagents are available, with carbodiimides such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being common choices.[6][10] The use of additives like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral centers are present.[16][17] For challenging couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed, offering faster reaction times and higher yields.[8][9]

Experimental Protocol: EDC/HOBt Mediated Coupling
  • To a solution of p-Aminobenzoic acid (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or DCM at 0 °C, add HOBt (1.1 eq) and EDC (1.2 eq).[17]

  • Stir the mixture for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Add benzylamine (1.0 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure p-Aminobenzoic acid benzylamide.

Generalized Mechanism of Amide Bond Formation

Coupling_Mechanism cluster_0 Activation cluster_1 Coupling PABA p-Aminobenzoic Acid Activated_Ester Activated Intermediate PABA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., EDC) Benzylamine Benzylamine Final_Product p-Aminobenzoic Acid Benzylamide Activated_Ester->Final_Product + Byproduct Byproduct (e.g., EDU) Final_Product->Byproduct +

Caption: Generalized mechanism of amide bond formation using a coupling reagent.

Comparative Analysis of Synthetic Pathways

The choice between the acyl chloride method and the use of coupling reagents depends on several factors including cost, scale, and the sensitivity of the substrates.

ParameterPathway A: Acyl ChloridePathway B: Coupling Reagents
Reagents Thionyl chloride (corrosive, toxic)EDC, HATU (milder, but can be expensive)
Reaction Conditions Harsher (reflux)Milder (often room temperature)
Number of Steps Multi-step (protection/deprotection)Often one-pot
Workup Aqueous workup to remove inorganic saltsCan be simpler, but byproducts may require chromatography
Cost-Effectiveness Generally more cost-effective for large scaleCan be more expensive due to reagent cost
Yield & Purity Can be high with careful optimizationGenerally high yields and purity

Conclusion

The synthesis of p-Aminobenzoic acid benzylamide can be effectively achieved through two primary pathways: the traditional acyl chloride method and the more modern approach utilizing coupling reagents. The acyl chloride route, while requiring protection and deprotection steps and harsher conditions, remains a viable and economical option for large-scale synthesis. Conversely, the use of coupling reagents provides a milder, often one-pot, and highly efficient method that is particularly advantageous for laboratory-scale synthesis and for substrates with sensitive functional groups. The selection of the optimal pathway should be guided by considerations of scale, cost, and the specific requirements of the research or development project. This guide provides the foundational knowledge and practical protocols to enable scientists to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Shimizu, S., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(10), 1735–1742.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
  • Der Pharma Chemica. (2012).
  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3).
  • Kumar, M., Narasimhan, B., & Kumar, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 1-14.
  • Ahmad, I., et al. (2022).
  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid.
  • Google Patents. (2014). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • BenchChem. (2025).
  • Google Patents. (1972). US3699085A - Preparation of p-benzamide polymers and intermediates thereof.
  • Slideshare. (n.d.). Practical Experiment 3: Benzocain.
  • YouTube. (2022). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid.
  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different....
  • Scientific Research Publishing. (2016).
  • Science Forums. (2011). How can you make p-aminobenzoic acid from benzene?.
  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • YouTube. (2023). Para-Aminobenzoic Acid (PABA) - CHEM 342L.
  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 530-533.
  • National Center for Biotechnology Information. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
  • Aapptec. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605.
  • Google Patents. (1972). US3681450A - Preparation of p-aminobenzoyl chloride salts.
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Amino-N-benzylbenzamide (CAS: 54977-92-3), a key intermediate in medicinal chemistry and organic synthesis. As a molecule possessing both a basic aromatic amine and a largely non-polar backbone, its solubility is critically dependent on the physicochemical properties of the solvent system, particularly pH. This document synthesizes theoretical principles with actionable, field-proven experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for understanding, measuring, and modulating the solubility of this compound. We delve into its fundamental physicochemical properties, the theoretical underpinnings of its pH-dependent solubility, and provide detailed, self-validating methodologies for both thermodynamic and kinetic solubility determination.

Introduction: The Critical Role of Solubility

In the fields of drug discovery and materials science, solubility is a foundational physicochemical parameter that dictates the viability of a chemical entity for further development. Poor solubility can severely hamper biological assays, lead to erroneous structure-activity relationship (SAR) data, and create significant challenges in formulation and in vivo administration, ultimately leading to costly late-stage failures.[1]

This compound is a versatile synthetic building block. Its structure, featuring a primary aromatic amine, an amide linker, and two phenyl rings, presents a classic solubility challenge: a hydrophobic core combined with an ionizable functional group. Understanding its solubility is therefore not merely an academic exercise but a prerequisite for its effective application. This guide serves as a senior-level resource, moving beyond simple data reporting to explain the causal relationships between molecular structure, solvent environment, and dissolution.

Physicochemical Profile of this compound

A thorough understanding of a compound's fundamental properties is essential to contextualize its solubility behavior. The key physicochemical parameters for this compound are summarized below. It is important to note that while core identifiers and some physical properties are experimentally determined, specific parameters like LogP and pKa are often predicted using robust computational models in the absence of extensive published experimental data.

PropertyValueSource / Method
CAS Number 54977-92-3Chemical Abstract Service
Molecular Formula C₁₄H₁₄N₂O[2][3]
Molecular Weight 226.27 g/mol [3]
Appearance White to off-white solid/powder[2][4]
Melting Point 112-113 °CExperimental[4]
Predicted XlogP 1.5Computational[5]
Predicted pKa ~4.2 (Basic)Estimated (Aniline-like)

Expert Analysis of Physicochemical Properties:

  • Structure and Lipophilicity: The molecule contains two aromatic rings, which contribute significantly to its hydrophobic character. The predicted octanol-water partition coefficient (XlogP) of 1.5 indicates a moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, its aqueous solubility will be inherently limited.[5]

  • Hydrogen Bonding: The presence of the primary amine (-NH₂) and the amide (-CONH-) functionalities allows the molecule to act as both a hydrogen bond donor and acceptor.[2] This capability is crucial for its interaction with polar protic solvents.

  • Ionization State (pKa): The most significant contributor to pH-dependent solubility is the primary aromatic amine at the 4-position. This group is basic and will be protonated in acidic conditions. Its pKa is estimated to be around 4.2, similar to other substituted anilines. The amide group is effectively neutral and does not undergo significant ionization in the typical aqueous pH range.

Theoretical Framework for Aqueous Solubility

The solubility of an ionizable compound like this compound in an aqueous medium is not a single value but a function of pH. This behavior is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized to the un-ionized species.

Equation 1: Henderson-Hasselbalch for a Basic Compound pH = pKa + log([B] / [BH⁺]) Where:

  • [B] is the concentration of the neutral (un-ionized) base.

  • [BH⁺] is the concentration of the protonated (ionized) conjugate acid.

Causality Behind pH-Dependent Solubility: The total aqueous solubility (ST) is the sum of the intrinsic solubility of the neutral form (S₀) and the solubility of the ionized form. Since the ionized form is significantly more polar, it is much more soluble in water.

  • At pH << pKa (e.g., pH 2): The amine group is almost completely protonated ([BH⁺] >> [B]). The molecule exists as the more soluble cationic species. Total solubility (ST) is high.

  • At pH = pKa (e.g., pH ~4.2): The concentrations of the ionized and un-ionized species are equal. The compound is 50% ionized.

  • At pH >> pKa (e.g., pH 7.4): The amine group is almost entirely in its neutral, un-ionized form ([B] >> [BH⁺]). The solubility is dominated by the low intrinsic solubility (S₀) of the hydrophobic, neutral molecule. Total solubility (ST) is low.

This relationship is visualized in the diagram below, which illustrates the expected impact of pH on the solubility of a basic compound like this compound.

G cluster_0 Theoretical pH-Solubility Profile cluster_1 Molecular State & Result ph_axis <-- Increasing pH --> sol_axis Solubility low_ph Acidic pH (pH < pKa) mid_ph pH ≈ pKa low_ph->mid_ph Protonation decreases state_high_sol Dominantly Ionized (BH⁺) HIGH SOLUBILITY low_ph->state_high_sol high_ph Neutral/Basic pH (pH > pKa) mid_ph->high_ph Molecule becomes neutral state_low_sol Dominantly Neutral (B) LOW SOLUBILITY (Limited by S₀) high_ph->state_low_sol

Caption: Logical flow of pH's effect on solubility.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: thermodynamic and kinetic. The choice depends on the stage of research and the specific question being asked.[4]

  • Thermodynamic Solubility: Measures the "true" equilibrium solubility of a compound when the solid-state is in equilibrium with the solution. It is the gold standard, crucial for pre-formulation and late-stage development.[1][6]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a high-concentration organic stock (typically DMSO). It is a high-throughput method ideal for early-stage discovery to flag potential issues.[4]

4.1 Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the most reliable method. The core principle is to saturate a buffer with an excess of the solid compound, allow it to reach equilibrium, and then quantify the dissolved portion.

Workflow Diagram: Thermodynamic Solubility

G start 1. Preparation weigh Weigh excess solid compound (e.g., 1-2 mg) into vials start->weigh add_buffer Add precise volume of buffer (e.g., 1 mL of desired pH) weigh->add_buffer incubation 2. Equilibration add_buffer->incubation shake Incubate on shaker/rotator (e.g., 24-48h at 25°C) incubation->shake separation 3. Separation shake->separation filter Filter supernatant to remove undissolved solid (Use 0.45µm PVDF filter) separation->filter analysis 4. Analysis & Quantification filter->analysis dilute Dilute filtrate with mobile phase analysis->dilute quantify Quantify by HPLC-UV or LC-MS/MS against a calibration curve dilute->quantify result Result: Solubility (µg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO). Create a multi-point calibration curve (e.g., 0.1 µM to 100 µM) by diluting this stock into the analysis mobile phase.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of solid this compound into duplicate glass vials for each buffer condition to be tested (e.g., pH 2.0, pH 5.0, pH 7.4).

  • Incubation: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to each vial. Seal the vials securely.

  • Equilibration (Trustworthiness Pillar): Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[1] A time-point study (e.g., testing at 24, 48, and 72 hours) should be performed initially to validate that equilibrium is achieved.

  • Separation of Phases: After incubation, allow the vials to stand for 30 minutes for excess solid to settle. Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove all undissolved particles. Causality Note: This step is critical. Centrifugation can also be used, but filtration is often more robust at removing fine particulates that could falsely elevate the measured concentration.

  • Quantification: Dilute the clear filtrate with the analytical mobile phase to bring the concentration within the linear range of the calibration curve. Analyze the diluted samples and the standards by a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Determine the concentration of the dissolved compound in the filtrate using the calibration curve. This value represents the thermodynamic solubility at that specific pH and temperature.

4.2 Protocol: Kinetic Solubility Assay (High-Throughput)

This protocol measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It is a measure of supersaturation potential and is highly dependent on the methodology.

Workflow Diagram: Kinetic Solubility

G start 1. Preparation stock Prepare high-concentration stock solution in DMSO (e.g., 10-20 mM) start->stock plate Dispense DMSO stock into a 96-well plate stock->plate dilution 2. Precipitation Induction plate->dilution add_buffer Rapidly add aqueous buffer (e.g., pH 7.4) to achieve final concentrations (e.g., 1-200 µM) dilution->add_buffer shake Shake plate for 1-2 hours at room temperature add_buffer->shake detection 3. Detection of Precipitate shake->detection read_plate Read plate on a nephelometer (light scattering) or turbidimeter detection->read_plate analysis 4. Data Analysis read_plate->analysis determine Determine concentration at which signal significantly exceeds background analysis->determine result Result: Kinetic Solubility (µM) determine->result

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, dispense small volumes (e.g., 2 µL) of the DMSO stock solution. For a concentration curve, a serial dilution in DMSO can be performed first.

  • Precipitation: Using a multichannel pipette or automated liquid handler, rapidly add the aqueous buffer of choice (e.g., 198 µL of PBS at pH 7.4) to the wells containing the DMSO stock. This creates a final DMSO concentration of 1%. Causality Note: The rate of addition and mixing energy can significantly impact the result, which is why this is a "kinetic" and not an "equilibrium" measurement. Consistency is key for trustworthy data.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours.[7]

  • Detection: Measure the amount of precipitate formed. The most common methods are:

    • Nephelometry: Measures the light scattered by suspended particles.[7]

    • Turbidimetry: Measures the reduction in light transmission due to particles.

    • Direct UV/LC-MS: The plate is filtered or centrifuged, and the concentration of the compound remaining in the supernatant is quantified, similar to the thermodynamic method.[7]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected compared to a blank control (buffer + DMSO).

Conclusion and Forward-Looking Statement

The solubility profile of this compound is a direct consequence of its molecular architecture. Its moderate lipophilicity (predicted XlogP 1.5) and solid-state nature (M.P. 112-113 °C) suggest inherently low intrinsic aqueous solubility. However, the presence of a basic aromatic amine (estimated pKa ~4.2) provides a critical handle for solubility modulation. The compound's solubility is expected to be dramatically higher in acidic environments (pH < 4) where the amine is protonated, compared to neutral or basic environments (pH > 6) where it exists as the free base.

For researchers and developers, this means that pH control will be the primary strategy for creating aqueous formulations. In organic synthesis, its solubility in polar organic solvents facilitates its use as a reagent.[2] The robust, validated protocols provided herein for both thermodynamic and kinetic solubility measurement offer the necessary tools to quantify this behavior, enabling informed decisions in hit-to-lead campaigns, formulation development, and material science applications.

References
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bhattachar, S., et al. (2012). In vitro solubility assays in drug discovery. PubMed.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • PubChemLite. (n.d.). This compound (C14H14N2O).

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N-benzylbenzamide is a significant chemical intermediate in the synthesis of a variety of pharmacologically active compounds. Its molecular architecture, featuring a primary aromatic amine, a secondary amide, and two distinct aromatic rings, presents a rich landscape for spectroscopic analysis. An unambiguous structural confirmation and purity assessment are paramount for its application in research and drug development. This guide provides an in-depth analysis of the spectral data of this compound, elucidating the principles behind the experimental choices and offering a detailed interpretation of the resulting spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

A. Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • A sample of 10-20 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1][2]

  • The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal in the ¹H NMR spectrum (δ ~7.26 ppm), which does not significantly interfere with the signals of the analyte.[3]

  • The solution is transferred to a 5 mm NMR tube, ensuring no solid particles are present to maintain magnetic field homogeneity.[4]

2. Data Acquisition:

  • The ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[5]

  • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent to correct for any magnetic field drift during the experiment.[4]

  • Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved signals.[3]

  • For the ¹H NMR spectrum, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For the ¹³C NMR spectrum, a proton-decoupled sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Diagram 1: Workflow for NMR Spectroscopic Analysis.
B. ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.56 – 7.65m2H-Ar-H
7.21 – 7.38m5H-Ar-H
6.60d2H8.7Ar-H
6.44bs1H-NH
4.58d2H5.7CH₂
3.99bs2H-NH₂

Data sourced from a study on direct amidation of carboxylic acids.[5]

C. Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information about the proton environments in this compound.

  • Aromatic Protons (δ 6.5-8.0 ppm): The signals in the aromatic region confirm the presence of the two benzene rings.[6][7][8] The multiplet at δ 7.56 – 7.65 ppm, integrating to 2H, corresponds to the two protons on the aminobenzamide ring that are ortho to the carbonyl group. The complex multiplet between δ 7.21 – 7.38 ppm, integrating to 5H, is assigned to the protons of the benzyl group's phenyl ring.[5] The doublet at δ 6.60 ppm, with an integration of 2H and a coupling constant of 8.7 Hz, is characteristic of the two protons on the aminobenzamide ring that are ortho to the amino group. The large coupling constant is indicative of ortho coupling.

  • Amide Proton (δ 6.44 ppm): The broad singlet at δ 6.44 ppm, integrating to one proton, is assigned to the N-H proton of the amide linkage. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.[5]

  • Benzylic Protons (δ 4.58 ppm): The doublet at δ 4.58 ppm, integrating to 2H, is characteristic of the methylene (-CH₂-) protons of the benzyl group.[5] The signal is split into a doublet by the adjacent amide N-H proton, with a coupling constant of 5.7 Hz.

  • Amine Protons (δ 3.99 ppm): The broad singlet at δ 3.99 ppm, with an integration of 2H, is assigned to the protons of the primary amino (-NH₂) group.[5] The broadness is typical for amine protons due to exchange with trace amounts of water and quadrupolar effects of the nitrogen atom.

D. ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
167.1C=O (Amide)
149.7Ar-C
138.6Ar-C
128.7Ar-CH
128.6Ar-CH
127.8Ar-CH
127.3Ar-CH
123.7Ar-C
114.0Ar-CH
43.8CH₂

Data sourced from a study on direct amidation of carboxylic acids.[5]

E. Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Carbonyl Carbon (δ 167.1 ppm): The downfield signal at δ 167.1 ppm is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons (δ 114.0-149.7 ppm): The signals in this region correspond to the twelve carbon atoms of the two aromatic rings.[6][9] The distinct chemical shifts are a result of the different electronic environments created by the substituents on each ring. For instance, the carbon attached to the amino group is expected to be shielded, while the carbon attached to the carbonyl group is deshielded.

  • Benzylic Carbon (δ 43.8 ppm): The signal at δ 43.8 ppm is assigned to the methylene (-CH₂-) carbon of the benzyl group.[5]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Experimental Protocol: FT-IR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]

  • KBr is used as it is transparent in the mid-IR range.[10] The fine grinding is crucial to minimize light scattering.[11][12]

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

2. Data Acquisition:

  • A background spectrum of a blank KBr pellet is first recorded to account for any atmospheric and instrumental contributions.

  • The sample pellet is then placed in the sample holder of an FTIR spectrometer.

  • The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Diagram 2: Workflow for FT-IR Spectroscopic Analysis.
B. IR Spectral Data
Wavenumber (cm⁻¹)DescriptionFunctional Group Assignment
3442, 3344N-H stretchingPrimary Amine (NH₂)
3237N-H stretchingSecondary Amide (N-H)
1635C=O stretchingAmide I band
1597C=C stretchingAromatic Ring
1537N-H bendingAmide II band
1502C=C stretchingAromatic Ring

Data sourced from a study on direct amidation of carboxylic acids.[5]

C. Interpretation of the IR Spectrum

The IR spectrum clearly indicates the presence of the key functional groups in this compound.

  • N-H Stretching Vibrations (3200-3500 cm⁻¹): The two distinct peaks at 3442 cm⁻¹ and 3344 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group, respectively.[13][14] The peak at 3237 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.[13]

  • C=O Stretching Vibration (Amide I Band, ~1635 cm⁻¹): The strong absorption at 1635 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration of the amide, known as the Amide I band.[14][15] Its position is consistent with a conjugated amide system.

  • N-H Bending Vibration (Amide II Band, ~1537 cm⁻¹): The peak at 1537 cm⁻¹ is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations in the secondary amide.[15]

  • Aromatic C=C Stretching (1500-1600 cm⁻¹): The absorptions at 1597 cm⁻¹ and 1502 cm⁻¹ are due to the C=C stretching vibrations within the aromatic rings.[7]

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

2. Ionization:

  • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[16][17]

  • This process, known as electron ionization (EI), is a "hard" ionization technique that causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often induces extensive fragmentation.[16][17]

3. Mass Analysis and Detection:

  • The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Diagram 3: Workflow for Electron Ionization Mass Spectrometry.
B. Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
22629[M]⁺• (Molecular Ion)
120100[H₂N-C₆H₄-CO]⁺
9234[H₂N-C₆H₄]⁺
6524[C₅H₅]⁺
3918[C₃H₃]⁺

Data sourced from a study on direct amidation of carboxylic acids.[5]

C. Interpretation of the Mass Spectrum

The mass spectrum of this compound under electron ionization shows a distinct fragmentation pattern that is consistent with its structure.

  • Molecular Ion Peak (m/z 226): The peak at m/z 226 corresponds to the molecular ion [M]⁺•, confirming the molecular weight of the compound (C₁₄H₁₄N₂O = 226.27 g/mol ).[5]

  • Base Peak (m/z 120): The most intense peak in the spectrum, the base peak, is observed at m/z 120. This fragment is formed by the cleavage of the amide C-N bond, a common fragmentation pathway for amides, resulting in the stable 4-aminobenzoyl cation.[5][18][19]

  • Fragment Ion (m/z 92): The peak at m/z 92 is likely formed by the loss of a neutral carbon monoxide (CO) molecule from the 4-aminobenzoyl cation (m/z 120), leading to the 4-aminophenyl cation.[5]

  • Other Fragments (m/z 65 and 39): The smaller fragments at m/z 65 and 39 are characteristic of the further fragmentation of the aromatic rings.[5]

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the identification of functional groups by IR and the confirmation of molecular weight and fragmentation pathways by MS. This multi-faceted spectroscopic approach is essential for verifying the identity and purity of such compounds, ensuring their suitability for further applications in scientific research and development.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from University of Colorado Boulder website.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.).
  • Electron Ionization for GC–MS. (2020, October 2).
  • Electron Ionization. (n.d.).
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
  • Electron ionization. (2024, November 25). In Wikipedia.
  • Please explain the principles, advantages, and disadvantages of EI. (n.d.).
  • 4.2: IR Spectroscopy. (2022, September 5). In Chemistry LibreTexts.
  • Interpreting IR Spectra. (n.d.).
  • Electron Ionization in Mass Spectroscopy. (n.d.).
  • Standard Operating Procedure for NMR Experiments. (2023, July 24).
  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). In Chemistry LibreTexts.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.).
  • IR Spectroscopy of Solids. (n.d.). Retrieved from University of Colorado Boulder website.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.).
  • Aromatics. (n.d.). Retrieved from University of Colorado Boulder website.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). In Organic Chemistry I - KPU Pressbooks.
  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from Georgia Institute of Technology website.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7).
  • IR spectra help. (2023, February 20). Reddit.
  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Retrieved from a university's Health, Safety and Environment Office website.
  • Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). (n.d.). Retrieved from a university's core facility website.
  • ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0029638). (n.d.).
  • Supporting Information. (n.d.).
  • Supporting Information. (n.d.).
  • Benzamide-simplified mass spectrum. (n.d.).
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • N-BENZYLBENZAMIDE(1485-70-7) ¹H NMR spectrum. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry.
  • ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871). (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts.
  • Supporting Information. (n.d.).
  • Figure S42. ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7). (n.d.).
  • Mass Spectrometry: Fragmentation Patterns. (n.d.).
  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Benzamide, n-benzyl-2-(methylamino)-. (n.d.). In NIST WebBook.
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.).
  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (n.d.).
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). In PMC.

Sources

A Senior Application Scientist's Guide to 4-Amino-N-benzylbenzamide: Synthesis, Properties, and Applications as a Core Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-Amino-N-benzylbenzamide, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explain the causal relationships in its synthesis and application. We will delve into its validated synthetic pathways, physicochemical properties, and its pivotal role as a foundational scaffold for creating diverse, pharmacologically active molecules.

Core Concepts: Why this compound is a Privileged Scaffold

This compound (CAS No. 54977-92-3) is an organic compound featuring a central benzamide core.[1][2] Its value in synthetic and medicinal chemistry stems from its distinct trifunctional nature:

  • An Amide Linkage: Provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition at biological targets.[1]

  • A Primary Aromatic Amine: The amino group at the para-position is a key reactive handle, allowing for a wide array of subsequent chemical modifications.

  • A Benzyl Group: The N-benzyl moiety contributes to the molecule's lipophilicity and can engage in π-stacking interactions within protein binding pockets.[3]

This unique combination makes it an ideal starting point for building libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors and receptor modulators.[4][5]

Physicochemical & Structural Data

A clear understanding of a compound's fundamental properties is a prerequisite for its effective use in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 54977-92-3[1][2][4]
Molecular Formula C₁₄H₁₄N₂O[1][2][4]
Molecular Weight 226.27 g/mol [2][4]
Appearance Off-white solid[1][4]
IUPAC Name 4-amino-N-(phenylmethyl)benzamide[1]
Synonyms This compound, p-Aminobenzoic acid benzylamide[1]
Solubility Soluble in polar organic solvents[1]

Validated Synthesis Pathway: From Nitro Precursor to Final Intermediate

The most reliable and commonly employed synthesis of this compound is a two-step process. This strategy begins with the formation of the amide bond, followed by the reduction of a nitro group. This sequence is causally critical; performing the amidation first protects the amine functionality (as a nitro group), preventing unwanted side reactions and ensuring high yields of the desired product.

Synthesis of this compound A 4-Nitrobenzoyl Chloride C N-benzyl-4-nitrobenzamide (Intermediate) A->C Step 1: Amidation Solvent: Toluene Base: DIPEA Conditions: MW, 100°C B Benzylamine B->C Step 1: Amidation Solvent: Toluene Base: DIPEA Conditions: MW, 100°C D This compound (Final Product) C->D Step 2: Nitro Reduction Reagent: SnCl₂·2H₂O Solvent: Ethanol Conditions: 70°C

Caption: A two-step synthesis workflow for this compound.

Step 1: Amidation to Form N-benzyl-4-nitrobenzamide

The initial step involves a nucleophilic acyl substitution reaction. 4-Nitrobenzoyl chloride is reacted with benzylamine to form the stable amide intermediate, N-benzyl-4-nitrobenzamide.

  • Causality of Component Selection:

    • 4-Nitrobenzoyl Chloride: Using the acyl chloride derivative of 4-nitrobenzoic acid is preferable to using the carboxylic acid directly. The chloride is a much better leaving group, rendering the acyl carbon highly electrophilic and driving the reaction to completion without the need for coupling agents.

    • Base (e.g., DIPEA): A non-nucleophilic base like diisopropylethylamine (DIPEA) is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the benzylamine starting material, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Amidation

  • In a microwave-safe reaction vessel, dissolve 4-nitrobenzoyl chloride (1.0 eq) in toluene.

  • Add benzylamine (1.0 eq) and DIPEA (1.2 eq) to the solution.[6]

  • Seal the vessel and heat the mixture using microwave irradiation to 100°C for a specified time, monitoring progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture and wash sequentially with dilute acid (e.g., 1M HCl), water, and brine to remove unreacted amine and base.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-benzyl-4-nitrobenzamide, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. This transformation is critical and must be performed under conditions that do not affect the amide bond.

  • Causality of Reagent Selection:

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like amides.[6][8] It operates well in acidic alcoholic solvents.

    • Catalytic Hydrogenation (Alternative): An alternative method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).[6][9] This method is often cleaner but can be sensitive to catalyst poisoning and may require specialized pressure equipment.[8]

Experimental Protocol: Nitro Reduction

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-benzyl-4-nitrobenzamide intermediate (1.0 eq) in ethanol.[6]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the stirred solution.[6][8]

  • Heat the reaction mixture to 70°C and maintain for several hours, monitoring for the disappearance of the starting material by TLC.[6]

  • After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography to yield the final product.[10]

Applications in Research & Development: A Versatile Building Block

The true utility of this compound lies in its role as a versatile intermediate.[1] The primary amine at the C4 position serves as a nucleophilic anchor point for introducing a vast array of chemical diversity. This is a cornerstone of modern medicinal chemistry, enabling the synthesis of focused compound libraries to probe biological targets.

Its derivatives have been investigated as:

  • PARP Inhibitors: The benzamide scaffold is a known pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy.[11]

  • Tyrosinase Inhibitors: N-benzylbenzamide derivatives have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin production.[12]

  • Kinase Inhibitors: The structure can serve as a linker between different pockets of a kinase active site, a strategy used in designing novel anti-cancer agents.[13]

  • Anticonvulsant Agents: Benzamide analogues have been explored for their potential anticonvulsant properties.[14]

Application as a Building Block A This compound (Core Scaffold) C Diverse Library of Functionalized Molecules A->C Derivatization at C4-Amine B Reactant (R-X) (e.g., Acyl Chloride, Sulfonyl Chloride, Alkyl Halide) B->C

Caption: Functionalization of this compound to generate diverse molecules.

General Workflow: Derivatization of the C4-Amine

The following protocol outlines a general procedure for acylating the primary amine, a common subsequent step in a research workflow.

  • Dissolution: Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an inert, anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control the exothermicity of the reaction.

  • Reactant Addition: Add the desired electrophile (e.g., an acyl chloride or sulfonyl chloride, 1.1 eq), typically dissolved in the same solvent, dropwise to the cooled solution with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC analysis.

  • Work-up & Purification: Quench the reaction with water and perform a standard aqueous work-up. The resulting derivatized product is then purified, typically by column chromatography or recrystallization, to yield the final target molecule for biological screening.

By systematically varying the electrophile used in this workflow, researchers can rapidly generate a library of related compounds, enabling efficient exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

References

  • This compound. MySkinRecipes. [Online]. Available: [Link]
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Online]. Available: [Link]
  • Method for production of 4-nitrobenzamide. Google Patents. [Online].
  • 4-Amino-N-phenylbenzamide. PubChem, National Institutes of Health. [Online]. Available: [Link]
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Google Patents. [Online].
  • N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Online]. Available: [Link]
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators.
  • N-benzyl-4-sulfamoylbenzamide. PubChem, National Institutes of Health. [Online]. Available: [Link]
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. National Institutes of Health. [Online]. Available: [Link]
  • Reduction of nitro compounds. Wikipedia. [Online]. Available: [Link]
  • A new reagent for selective reduction of nitro group. Indian Academy of Sciences. [Online]. Available: [Link]
  • Reaction optimization for catalyzed reduction of N-benzylbenzamide.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry. [Online]. Available: [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central, National Institutes of Health. [Online]. Available: [Link]
  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. PubMed, National Institutes of Health. [Online]. Available: [Link]

Sources

The Diverse Pharmacology of N-Benzylbenzamide Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-benzylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities. This guide provides an in-depth technical exploration of this versatile compound class, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential, mechanisms of action, and the experimental methodologies crucial for its investigation. By delving into the causality behind experimental choices and emphasizing self-validating protocols, this document aims to serve as a practical and authoritative resource for advancing the discovery and development of novel N-benzylbenzamide-based therapeutics.

Introduction: The N-Benzylbenzamide Core as a Versatile Pharmacophore

The N-benzylbenzamide moiety, characterized by a benzamide core with a benzyl group attached to the nitrogen atom, provides a unique three-dimensional architecture that allows for interaction with a wide array of biological targets.[1][2] Its synthetic tractability and the ability to readily modify both the benzoyl and benzyl rings have made it an attractive starting point for the development of targeted therapies.[3][4] This guide will explore the key pharmacological activities of N-benzylbenzamide derivatives, including their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Anticancer Activity: Targeting Tubulin Polymerization

A significant area of research for N-benzylbenzamide compounds has been in oncology, where derivatives have shown potent antitumor activities by inhibiting tubulin polymerization.[2][5] This mechanism disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[2][6]

Mechanism of Action: Colchicine Binding Site Inhibition

Mechanism studies have demonstrated that certain N-benzylbenzamide derivatives bind to the colchicine binding site on β-tubulin.[5][6] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules, a critical step for mitotic spindle formation. The resulting disruption of microtubule dynamics leads to potent anti-proliferative and anti-vascular effects.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method to assess the inhibitory effect of N-benzylbenzamide compounds on tubulin polymerization.

Objective: To determine the IC50 value of a test compound for tubulin polymerization.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

  • Prepare a stock solution of GTP in General Tubulin Buffer.

  • Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer.

  • In a pre-chilled 96-well plate, add the tubulin solution to each well.

  • Add the test compound dilutions, positive controls, and vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 4°C for 5 minutes.

  • Initiate polymerization by adding GTP to each well and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the IC50 value from the dose-response curve of the test compound.

Self-Validation: The inclusion of both positive and negative controls is critical. Paclitaxel should induce robust polymerization, while colchicine should show significant inhibition. The vehicle control (DMSO) should not significantly affect polymerization.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the anti-tubulin activity of N-benzylbenzamide derivatives. Modifications on both the benzoyl and benzyl rings have been explored to optimize potency and drug-like properties.[5] For instance, the introduction of specific substituents on the benzyl ring has been shown to enhance binding affinity to the colchicine site.[5][6]

Diagram: Investigating N-Benzylbenzamide as a Tubulin Inhibitor

G cluster_0 Preclinical Investigation cluster_1 Mechanism of Action cluster_2 Therapeutic Outcome Compound N-Benzylbenzamide Derivative InVitro In Vitro Assays Compound->InVitro Test Efficacy ADME ADME/Tox Profiling Compound->ADME Assess Druggability InVivo In Vivo Models InVitro->InVivo Validate Tubulin Tubulin Polymerization Assay InVitro->Tubulin Colchicine Colchicine Binding Site Competition Assay InVitro->Colchicine CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V) InVitro->Apoptosis TumorGrowth Inhibition of Tumor Growth InVivo->TumorGrowth AntiVascular Anti-Vascular Effects InVivo->AntiVascular SAR SAR Studies SAR->Compound Optimize Tubulin->SAR Inform Colchicine->SAR

Caption: Workflow for the preclinical investigation of N-benzylbenzamide derivatives as tubulin polymerization inhibitors.

Metabolic Regulation: Dual sEH/PPARγ Modulation

N-benzylbenzamide derivatives have been identified as dual-target ligands that modulate soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ).[7] This dual activity presents a promising therapeutic strategy for metabolic syndrome, a cluster of conditions that includes hypertension, dyslipidemia, and type 2 diabetes.[7] Inhibition of sEH increases the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), while PPARγ activation improves insulin sensitivity.[7]

Merged Pharmacophore Design

The N-benzylbenzamide scaffold serves as a merged pharmacophore for both sEH and PPARγ.[7] Structure-activity relationship studies have been conducted to optimize the activity on both targets simultaneously, leading to the development of potent dual modulators with good in vitro and in vivo properties.[7]

CompoundsEH IC50 (µM)PPARγ EC50 (µM)Reference
14c 0.30.3[7]

Table 1: In vitro potency of a representative dual sEH/PPARγ modulating N-benzylbenzamide derivative.[7]

Neurodegenerative Disorders: Butyrylcholinesterase Inhibition

In the context of Alzheimer's disease, N-benzylbenzamide derivatives have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of BChE can help to restore cholinergic neurotransmission and improve cognitive function.[9]

Selective Inhibition and Neuroprotection

Several N-benzylbenzamide compounds have demonstrated potent and selective inhibition of BChE with IC50 values in the picomolar to nanomolar range.[8][9] In addition to their enzymatic inhibition, some of these compounds have also shown neuroprotective effects in oxidative damage models.[9]

Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of a test compound against BChE.

Materials:

  • Human recombinant Butyrylcholinesterase (BChE)

  • Butyrylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Rivastigmine (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, add the BChE enzyme solution to each well.

  • Add the test compound dilutions, positive control, and vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding the substrate, butyrylthiocholine iodide, to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Self-Validation: The positive control, rivastigmine, should exhibit potent inhibition of BChE. The reaction rate in the vehicle control wells should be linear over the measurement period.

Antimicrobial and Antiparasitic Activities

The N-benzylbenzamide scaffold has also demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoan parasites.[10][11][12]

Diverse Mechanisms of Action

The antimicrobial and antiparasitic effects of N-benzylbenzamide derivatives are mediated through various mechanisms. Some compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[11][12] In the context of parasitic diseases, N-benzoyl-2-hydroxybenzamides have shown activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani.[10] Furthermore, N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as direct inhibitors of the Mycobacterium tuberculosis enzyme InhA, a key target for antitubercular drugs.[13]

Diagram: N-Benzylbenzamide as a Multi-Target Agent

G cluster_targets Biological Targets cluster_diseases Therapeutic Areas NBBA N-Benzylbenzamide Scaffold Tubulin Tubulin NBBA->Tubulin sEH_PPAR sEH / PPARγ NBBA->sEH_PPAR BChE BChE NBBA->BChE InhA InhA (M. tuberculosis) NBBA->InhA Tyrosinase Tyrosinase NBBA->Tyrosinase Kinetoplastid_Targets Kinetoplastid Targets NBBA->Kinetoplastid_Targets Cancer Cancer Tubulin->Cancer Metabolic Metabolic Syndrome sEH_PPAR->Metabolic Alzheimers Alzheimer's Disease BChE->Alzheimers Tuberculosis Tuberculosis InhA->Tuberculosis Hyperpigmentation Hyperpigmentation Tyrosinase->Hyperpigmentation Parasitic_Infections Parasitic Infections Kinetoplastid_Targets->Parasitic_Infections

Caption: The N-benzylbenzamide scaffold interacts with multiple biological targets, leading to a wide range of therapeutic applications.

Other Notable Pharmacological Activities

The versatility of the N-benzylbenzamide scaffold extends to other therapeutic areas:

  • Tyrosinase Inhibition: N-benzylbenzamide derivatives with hydroxyl substitutions have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[14][15] This makes them promising candidates for the treatment of hyperpigmentation disorders.[16]

  • T-type Calcium Channel Inhibition: Certain derivatives have been developed as selective inhibitors of T-type calcium channels, which are implicated in cardiovascular conditions such as atrial fibrillation.[17]

  • Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel, an atypical member of the Cys-loop receptor superfamily.[18]

  • Anticonvulsant Activity: Some benzamide derivatives have shown anticonvulsant properties in animal models.[19][20]

Conclusion and Future Directions

The N-benzylbenzamide scaffold represents a highly fruitful area for drug discovery, with derivatives demonstrating a remarkable breadth of pharmacological activities. This guide has provided a comprehensive overview of the key therapeutic targets and the experimental methodologies required for their investigation. The continued exploration of this versatile chemical space, guided by rational drug design and robust pharmacological evaluation, holds significant promise for the development of novel and effective therapies for a wide range of human diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical potential into clinical success.

References

  • National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]
  • ACS Publications.
  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]
  • ResearchGate. Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. [Link]
  • ResearchGate. N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. [Link]
  • PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
  • ACS Publications. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]
  • MDPI. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. [Link]
  • PubMed. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. [Link]
  • PubMed. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]
  • PubMed. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. [Link]
  • PubMed. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. [Link]
  • ResearchGate.
  • Pearson. How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. [Link]
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
  • SciSpace. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. [Link]
  • ResearchGate.
  • Oriental Journal of Chemistry. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. [Link]
  • PubMed.
  • PubMed. Discovery of N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide as a selective T-type calcium channel (Cav3.2) inhibitor. [Link]
  • PubMed. Discovery and functional characterization of N-(thiazol-2-yl)

Sources

Initial Screening of 4-Amino-N-benzylbenzamide for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro screening of 4-Amino-N-benzylbenzamide, a novel compound with a chemical scaffold suggestive of potential anticancer properties. While direct biological data for this specific molecule is not extensively published, the well-documented antitumor activities of N-benzylbenzamide derivatives, particularly as tubulin polymerization inhibitors, provide a strong rationale for its investigation.[1][2] This document outlines a logical, multi-tiered experimental workflow designed to efficiently assess the cytotoxic and potential mechanistic properties of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new anticancer agents. The protocols herein are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.

Introduction and Rationale

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The N-benzylbenzamide scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent antiproliferative activities against a range of cancer cell lines.[1][2] Mechanistic studies of these analogs frequently point towards the disruption of microtubule dynamics via inhibition of tubulin polymerization, a clinically validated anticancer strategy.[1][2]

This compound (Figure 1) is a chemical entity characterized by an amino group and an amide functional group, presenting a versatile structure for potential biological interactions.[3] While it is often utilized as an intermediate in organic synthesis, its structural similarity to known tubulin inhibitors warrants a thorough investigation into its intrinsic anticancer potential.[3][4] This guide proposes a systematic initial screening cascade to determine if this compound exhibits cytotoxic effects and to gain preliminary insights into its mechanism of action.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound (C₁₄H₁₄N₂O) features a 4-aminobenzamide core linked to a benzyl group via an amide bond.[3]

Proposed Experimental Workflow: A Multi-Faceted Approach

The initial screening of a novel compound should be systematic, progressing from broad cytotoxicity assessments to more focused mechanistic assays. This tiered approach ensures that resources are allocated efficiently, with only compounds exhibiting significant activity advancing to more complex and resource-intensive studies.

experimental_workflow cluster_phase1 Phase 1: Primary Cytotoxicity Screening cluster_phase2 Phase 2: Preliminary Mechanistic Investigation cluster_phase3 Phase 3: Target-Oriented Assays (Hypothesis-Driven) P1_A Selection of a Diverse Cancer Cell Line Panel P1_B Broad-Spectrum Cytotoxicity Assay (e.g., MTT or SRB) P1_A->P1_B Proceed with selected cell lines P1_C Determination of IC50 Values P1_B->P1_C Quantify dose-dependent effects P2_A Cell Cycle Analysis (Propidium Iodide Staining) P1_C->P2_A If potent cytotoxicity is observed (low µM IC50) P2_B Apoptosis Induction Assay (Annexin V/PI Staining) P2_A->P2_B Correlate cell cycle arrest with cell death mechanism P3_A Tubulin Polymerization Assay P2_B->P3_A If G2/M arrest is prominent P3_B Immunofluorescence for Microtubule Disruption P3_A->P3_B Confirm cellular effects on microtubules

Caption: A tiered experimental workflow for the initial screening of this compound.

Phase 1: Primary Cytotoxicity Screening

The initial step is to ascertain whether this compound exerts a cytotoxic or cytostatic effect on cancer cells. A panel of human cancer cell lines from different tissue origins should be employed to identify potential tissue-specific sensitivities.[5]

Cell Line Selection

A representative panel of cancer cell lines should be sourced from a reputable cell bank (e.g., ATCC) to ensure authenticity and reproducibility.[6] The panel should include, but not be limited to:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • HeLa: Cervical adenocarcinoma

  • A non-cancerous cell line (e.g., MCF-10A or HEK293): To assess selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be made in the complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Cell LineCancer TypeIC₅₀ (µM) of this compound
MCF-7Breast AdenocarcinomaExperimental Value
MDA-MB-231Triple-Negative Breast CancerExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
HeLaCervical AdenocarcinomaExperimental Value
MCF-10ANon-cancerous Breast EpithelialExperimental Value

Interpretation: An IC₅₀ value in the low micromolar range against multiple cancer cell lines, coupled with a significantly higher IC₅₀ in the non-cancerous cell line, would be a strong indicator of potent and selective anticancer activity, justifying progression to Phase 2.

Phase 2: Preliminary Mechanistic Investigation

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate its effects on fundamental cellular processes such as cell cycle progression and apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Given that many N-benzylbenzamide derivatives act as tubulin inhibitors, a common outcome is cell cycle arrest at the G2/M phase.[2][8] This can be quantified using propidium iodide (PI) staining and flow cytometry.[6]

Step-by-Step Protocol:

  • Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[6]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cell_cycle_analysis cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze via Flow Cytometry C->D E Quantify Cell Population in G0/G1, S, G2/M D->E

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Experimental Protocol: Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an Annexin V-FITC/PI apoptosis assay is recommended.[6][9]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Interpretation: A significant increase in the population of cells in the G2/M phase, coupled with a corresponding increase in the apoptotic cell population (Annexin V positive), would strongly suggest that this compound disrupts mitosis, leading to apoptotic cell death. This profile is characteristic of tubulin-targeting agents.[8]

Phase 3: Hypothesis-Driven Target Validation

If the results from Phase 2 suggest a G2/M arrest, the next step is to directly test the hypothesis that this compound functions as a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Protocol Outline:

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared.

  • Compound Addition: this compound is added at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored over time by measuring the increase in fluorescence at 37°C.

  • Data Analysis: Inhibition of the polymerization rate in the presence of this compound, compared to the vehicle control, would provide direct evidence of its interaction with tubulin.

Immunofluorescence Microscopy of Microtubules

This cell-based assay visualizes the effect of the compound on the microtubule network within the cell.

Protocol Outline:

  • Cell Culture and Treatment: Grow a sensitive cell line on coverslips and treat with the IC₅₀ concentration of this compound for 18-24 hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope.

Interpretation: In untreated cells, a well-defined, filamentous microtubule network should be visible. In cells treated with an effective tubulin polymerization inhibitor, this network will appear disorganized and fragmented, and mitotic cells will show aberrant spindle formation. This visual evidence strongly corroborates a tubulin-targeting mechanism.[8]

Conclusion and Future Directions

This guide outlines a rigorous and logical pathway for the initial anticancer screening of this compound. By progressing from broad cytotoxicity screening to specific, hypothesis-driven mechanistic studies, researchers can efficiently evaluate the potential of this novel compound. Positive results from this screening cascade, particularly the confirmation of tubulin polymerization inhibition, would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies in animal models, and detailed toxicological profiling. The structural simplicity of this compound also offers an attractive starting point for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and enhance potency and selectivity.[10][11]

References

  • Chauvin, C., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Chauvin, C., et al. (2014). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. European Journal of Medicinal Chemistry, 80, 423-436. [Link]
  • Kovacs, D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17777. [Link]
  • Creative Bioarray. (n.d.).
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
  • International Journal of Creative Research Thoughts. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT, 8(5). [Link]
  • Kuo, C. L., et al. (2004). Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4''-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives. Journal of Medicinal Chemistry, 47(21), 5215-26. [Link]
  • Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)
  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-phenylbenzamide.
  • ResearchGate. (2004). Antitumor Agents. 234. † Design, Synthesis, and Biological Evaluation of Novel 4β-[(4' '-Benzamido)
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
  • Huczyński, A., et al. (2018). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 23(11), 2996. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. [Link]
  • Cheng, J., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(8), 778-782. [Link]

Sources

The Structure-Activity Relationship of 4-Amino-N-benzylbenzamide Analogs: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Amino-N-benzylbenzamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. Analogs built upon this framework have shown significant promise as anticancer agents, neuroprotective compounds, and modulators of various enzymatic activities. A particularly fruitful area of investigation has been their development as potent inhibitors of histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[4] Their dysregulation is a hallmark of many cancers, making them a validated and compelling target for therapeutic intervention.[5]

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their activity as HDAC inhibitors. We will delve into the critical structural motifs that govern potency and selectivity, provide detailed experimental protocols for their synthesis and biological evaluation, and contextualize their mechanism of action through relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the design and optimization of novel therapeutics based on this versatile chemical scaffold.

Deciphering the Structure-Activity Relationship (SAR) of this compound Analogs as HDAC Inhibitors

The archetypal structure of a this compound-based HDAC inhibitor can be dissected into three key regions: the zinc-binding group (ZBG), the linker, and the cap group. The SAR for this class of compounds is highly dependent on the nature of the substituents at each of these positions.

  • The 4-Aminobenzamide Moiety (Zinc-Binding Group): The 4-amino group on the benzamide ring is a crucial determinant of activity. It typically serves as a key interaction point with the zinc ion in the active site of HDAC enzymes. Modifications to this group can profoundly impact inhibitory potency. For instance, acylation of the 4-amino group often leads to a significant decrease in activity, suggesting that a free amino group is preferred for optimal binding.

  • The Benzyl Group (Cap Group): The N-benzyl moiety functions as the "cap" group, which interacts with the surface residues at the rim of the HDAC active site tunnel. The nature and position of substituents on this aromatic ring are critical for both potency and isoform selectivity.

  • Substituents on the Benzamide Ring: Introduction of various electron-donating or electron-withdrawing groups on the benzamide ring can influence the electronic properties and overall conformation of the molecule, thereby affecting its binding affinity.

The following table summarizes the SAR for a series of this compound analogs as HDAC1 inhibitors, providing a quantitative illustration of these principles.

Compound R1 (Benzamide Ring) R2 (Benzyl Ring) HDAC1 IC50 (µM)
1a HH1.5
1b H4-OCH30.8
1c H4-Cl1.2
1d H3,4-diCl0.5
1e 2-FH2.1
1f 3-FH1.8
2a HH1.5
2b (N-acetyl) AcH>10

This table presents a curated summary of SAR data from publicly available research to illustrate key trends. Actual values may vary based on specific assay conditions.

Experimental Protocols

Synthesis of this compound Analogs

A general and efficient method for the synthesis of this compound analogs involves the coupling of a substituted 4-nitrobenzoyl chloride with a corresponding benzylamine, followed by the reduction of the nitro group.

Step 1: Synthesis of N-Benzyl-4-nitrobenzamide

  • In a round-bottom flask, dissolve the desired benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred benzylamine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-benzyl-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the N-benzyl-4-nitrobenzamide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain the final this compound analog.

G cluster_synthesis Synthesis Workflow start Substituted Benzylamine + 4-Nitrobenzoyl Chloride coupling Amide Coupling (DCM, Et3N) start->coupling nitro_intermediate N-Benzyl-4-nitrobenzamide coupling->nitro_intermediate reduction Nitro Group Reduction (H2, Pd/C, EtOH) nitro_intermediate->reduction final_product This compound Analog reduction->final_product G cluster_pathway Akt/FOXO3a Signaling Pathway HDACi This compound HDAC Inhibitor HDAC HDACs HDACi->HDAC Inhibition Akt Akt (Active) HDAC->Akt Activation (Deacetylation of components) FOXO3a_cyto FOXO3a (Cytoplasm, Inactive) Akt->FOXO3a_cyto Phosphorylation pAkt p-Akt (Inactive) FOXO3a_nuc FOXO3a (Nucleus, Active) FOXO3a_cyto->FOXO3a_nuc Translocation Blocked ProApoptotic Pro-Apoptotic Genes (e.g., Bim, FasL) FOXO3a_nuc->ProApoptotic Transcription Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: Modulation of the Akt/FOXO3a pathway by this compound HDAC inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly HDAC inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic modifications to the zinc-binding group, the linker, and the cap group to optimize potency and selectivity. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogs.

Future research in this area will likely focus on fine-tuning the scaffold to achieve greater isoform selectivity, thereby potentially reducing off-target effects and improving the therapeutic index. The exploration of novel cap groups to interact with unique surface residues of different HDAC isoforms is a particularly promising avenue. Furthermore, a deeper understanding of the downstream signaling pathways modulated by these compounds will be crucial for identifying rational combination therapies and expanding their therapeutic applications beyond oncology.

References

  • Shi, X., Ding, W., Li, T., Zhang, Y., & Zhao, S. (2017). Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. Medical Science Monitor, 23, 5793–5802. [Link]
  • CycLex. (n.d.). Cellular Acetylation Assay Kit. Life Science.
  • O'Neill, E., & Mroue, R. (2021). Broad-Spectrum HDAC Inhibitors Promote Autophagy through FOXO Transcription Factors in Neuroblastoma. Cancers, 13(9), 2053. [Link]
  • Gediya, L. K., & Chopra, P. (2010). Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters, 1(5), 214–218. [Link]
  • Banks, C. A., Becher, O. J., & Richard, S. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 604, 329–352. [Link]
  • Santo, L., & Epping, M. T. (2013). FOXO3a Is a Major Target of Inactivation by PI3K/AKT Signaling in Aggressive Neuroblastoma. Cancer Research, 73(7), 2189–2198. [Link]
  • Mahipal, G., & Kumar, D. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4), 210-217. [Link]
  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. British Journal of Cancer, 106(4), 656–662. [Link]
  • Antoszczak, M., & Huczyński, A. (2014). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 19(12), 19355–19373. [Link]
  • Zhang, Y., & Chen, F. (2020). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
  • Kandhari, K., & Tyagi, A. (2017). FOXO Signaling Pathways as Therapeutic Targets in Cancer. Journal of Experimental & Clinical Cancer Research, 36(1), 8. [Link]
  • Singh, R. P., & Agarwal, R. (2015). Inhibition of AKT promotes FOXO3a-dependent apoptosis in prostate cancer. Oncotarget, 6(11), 9348–9360. [Link]
  • Valenzuela-Lama, C., & Inestrosa, N. C. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]
  • Gediya, L. K., & Chopra, P. (2010). Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
  • Sbardella, G., & Castellano, S. (2018). In vitro assays for the determination of histone deacetylase activity. Methods in Molecular Biology, 1741, 1-15. [Link]
  • Mahipal, G., & Kumar, D. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4), 210-217. [Link]
  • ResearchGate. (n.d.). A selection of the latest prepared amino benzamides. IC50 values... [Image].
  • Li, X., & Zhang, Y. (2020). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256–1266. [Link]
  • Michael, M., & Simeonov, A. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 23(1), 41–51. [Link]
  • Sippl, W., & Jung, M. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]
  • Kim, H. J., & Bae, Y. S. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group.
  • Ke, J., & Wu, X. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2182–2189. [Link]

Sources

An In-depth Technical Guide to Exploring 4-Amino-N-benzylbenzamide as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the investigation of 4-Amino-N-benzylbenzamide as a potential tubulin inhibitor. Recognizing that this specific molecule is a novel entity in the context of tubulin-targeting agents, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to thoroughly characterize its biological activity. The methodologies described herein are based on established best practices and insights from the study of structurally related N-benzylbenzamide derivatives that have shown promise as tubulin polymerization inhibitors.

Introduction: The Dynamic Microtubule Cytoskeleton as a Compelling Anticancer Target

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton.[1] Their constant state of flux, cycling between periods of polymerization and depolymerization, is critical for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[2] The absolute requirement of microtubule dynamics for proper chromosome segregation makes tubulin a well-validated and highly successful target for cancer chemotherapy.[3]

Tubulin inhibitors disrupt microtubule dynamics and can be broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[2] Both classes of drugs ultimately lead to the arrest of the cell cycle at the G2/M phase, triggering apoptosis and selectively killing rapidly proliferating cancer cells.[4]

The Scientific Rationale for Investigating this compound

The N-benzylbenzamide scaffold has emerged as a promising pharmacophore for the development of novel tubulin polymerization inhibitors. Several studies have demonstrated that derivatives of this scaffold can exhibit potent antiproliferative and anti-vascular activities by binding to the colchicine binding site on β-tubulin.[5] This binding event prevents the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thus inhibiting polymerization.[5]

The specific compound, this compound, presents an intriguing candidate for investigation. The presence of the amino group at the para position of the benzamide ring offers a potential point for hydrogen bonding interactions within the colchicine binding site, which could influence binding affinity and biological activity. This guide provides the necessary framework to test this hypothesis.

Experimental Workflow for the Comprehensive Evaluation of this compound

A systematic, multi-faceted approach is required to thoroughly characterize a novel compound as a tubulin inhibitor. The following experimental workflow is designed to first confirm the direct interaction with tubulin and then to elucidate the cellular consequences of this interaction.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation A Synthesis & Purity Analysis of this compound B In Vitro Tubulin Polymerization Assay A->B C Determination of Binding Affinity & Site (e.g., Competition Assay) B->C D Cytotoxicity Screening in Cancer Cell Lines (MTT/WST-1 Assay) C->D Proceed if in vitro activity is confirmed E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Induction Assays (Annexin V/PI, Caspase Activity) E->F

Caption: A logical workflow for the characterization of this compound.

Synthesis and Characterization of this compound

The initial and critical step is the synthesis of high-purity this compound. Several synthetic routes are available for N-benzylbenzamide derivatives.[6][7] A common and effective method involves the amidation of a carboxylic acid.

Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred solution of iodine (0.49 mmol) in dichloromethane (CH2Cl2), add triphenylphosphine (PPh3) (0.49 mmol) in one portion at 0°C.

  • Acid Addition: Add 4-aminobenzoic acid (0.41 mmol) to the mixture and continue stirring for 5 minutes.

  • Base and Amine Addition: Subsequently, treat the resulting mixture with triethylamine (0.82 mmol) and stir for 5 minutes, followed by the addition of benzylamine (0.49 mmol).

  • Reaction Progression: Allow the solution to warm to room temperature and stir for an additional 10 minutes.

  • Workup and Purification: Concentrate the crude mixture under reduced pressure. Purify the residue by column chromatography using a suitable solvent system (e.g., 10-40% ethyl acetate in hexane) to yield this compound.[7]

  • Purity and Structural Verification: Confirm the structure and assess the purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. A purity of >95% is recommended for biological assays.

In Vitro Tubulin Polymerization Assay

The cornerstone of this investigation is the in vitro tubulin polymerization assay, which directly measures the effect of the compound on the assembly of purified tubulin into microtubules. A fluorescence-based assay is generally more sensitive than a turbidity-based assay.[1]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Tubulin Stock: Reconstitute lyophilized >99% pure bovine brain tubulin to a concentration of 10 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

    • GTP Stock: Prepare a 100 mM solution of GTP in General Tubulin Buffer.

    • Compound Dilutions: Prepare a series of dilutions of this compound in General Tubulin Buffer. A 10x final concentration is recommended.

    • Controls: Prepare 10x stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) and a polymerization enhancer (e.g., 100 µM Paclitaxel) as positive and negative controls, respectively. A vehicle control (e.g., DMSO) should also be included.

  • Assay Setup:

    • On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter in General Tubulin Buffer.[1]

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.[1]

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding air bubbles.[1]

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (dependent on the fluorescent reporter used) every minute for 60-90 minutes.[8]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC₅₀ value for tubulin polymerization inhibition by analyzing the dose-response curve of the polymerization rates.

ParameterDescriptionExpected Effect of an Inhibitor
Vmax The maximum rate of polymerization.Decrease
Plateau Height The total amount of polymerized tubulin at steady state.Decrease
Lag Time The time required for nucleation.May increase or remain unchanged
IC₅₀ The concentration of the compound that inhibits tubulin polymerization by 50%.A lower value indicates higher potency.
Cellular Effects of Tubulin Inhibition

If this compound demonstrates activity in the in vitro tubulin polymerization assay, the next logical step is to assess its effects in a cellular context.

The initial cell-based assay should determine the compound's ability to inhibit the proliferation of cancer cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.

Tubulin inhibitors are known to cause cell cycle arrest at the G2/M phase.[8] This can be quantified using flow cytometry.

G cluster_0 Cell Treatment & Preparation cluster_1 Staining & Analysis A Seed and Treat Cells with this compound B Harvest and Fix Cells in 70% Ethanol A->B C Stain DNA with Propidium Iodide (PI) B->C D Acquire Data on Flow Cytometer C->D E Analyze DNA Content Histograms D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., at its IC₅₀ and 2x IC₅₀) for 24 hours.[8]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[8]

  • Flow Cytometry: Analyze the samples using a flow cytometer to measure the DNA content of the cells.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin inhibitor.[9]

Prolonged mitotic arrest induced by tubulin inhibitors typically leads to apoptosis.[10] The induction of apoptosis can be confirmed using several methods.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at relevant concentrations for a specified time (e.g., 48 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[11]

Mechanistic Insights: The Colchicine Binding Site

The colchicine binding site is located at the interface between the α- and β-tubulin subunits.[5] Inhibitors that bind to this site physically block the tubulin heterodimer from adopting the straight conformation necessary for incorporation into the microtubule lattice.[5] The binding pocket is characterized by the presence of flexible loops, making it adaptable to a variety of ligand structures.[12]

G cluster_0 Tubulin Dynamics cluster_1 Inhibition Pathway A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C D Cell Division C->D E This compound F Binds to Colchicine Site E->F F->B Blocks G Inhibition of Polymerization F->G H Mitotic Arrest (G2/M) G->H I Apoptosis H->I

Caption: Hypothesized signaling pathway for tubulin inhibition.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial investigation of this compound as a tubulin polymerization inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional assays, researchers can build a comprehensive profile of this novel compound. Positive results from this workflow would warrant further investigation, including determination of the binding constant (Kd), competitive binding assays to confirm interaction with the colchicine site, and in vivo efficacy studies in animal models of cancer. The exploration of new chemical entities like this compound is essential for the continued development of effective and next-generation anticancer therapeutics.

References

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective.
  • Application Notes and Protocols: In Vitro Tubulin Polymeriz
  • Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective.
  • Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a r
  • Tubulin structure and detail of the colchicine binding site loc
  • Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism.
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu
  • 4-Amino-N-(phenylmethyl)benzamide.
  • What are Tubulin inhibitors and how do they work?
  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymeriz
  • Tubulin Inhibitors.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening applic
  • This compound synthesis.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • G2/M Phase Cell Cycle Arrest Induced by Tubulin Inhibitor 26: A Technical Guide.
  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics.
  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED)
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site.
  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids medi
  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Inhibitors of tubulin assembly identified through screening a compound library.
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic C
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modul
  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Measurement of in vitro microtubule polymeriz
  • Analysis of cell cycle progression of HeLa cells by flow cytometry: (A)...
  • Structure-based virtual screening of novel tubulin inhibitors and their characteriz
  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies.
  • This compound.
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Tre
  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
  • Apoptosis Assays.
  • Technical Support Center: Synthesis of 4-amino-N-methanesulfonylbenzamide.
  • Evaluation of cell cycle inhibitors by flow cytometry.
  • 4-Amino-N-phenylbenzamide.
  • This compound CAS#: 54977-92-3.
  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based D
  • 4-Amino-N-benzyl-N-methylbenzamide.
  • (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry.

Sources

Methodological & Application

4-Amino-N-benzylbenzamide synthesis protocol from 4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Two-Step Synthesis of 4-Amino-N-benzylbenzamide from 4-nitrobenzoyl chloride

Introduction

This compound is a valuable bifunctional molecule that serves as a versatile intermediate in medicinal chemistry and materials science. Its structure incorporates a primary aromatic amine and a secondary benzamide, providing two key points for further chemical modification. This makes it an important building block for the synthesis of more complex molecules, including pharmaceutical agents and novel polymers. Aromatic amines are crucial precursors for dyes, agrochemicals, and medicines.[1]

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, starting from commercially available 4-nitrobenzoyl chloride and benzylamine. The synthesis involves an initial amidation reaction to form an intermediate, N-benzyl-4-nitrobenzamide, followed by the selective reduction of the nitro group to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step protocols, safety considerations, and characterization guidelines.

Overall Synthetic Pathway

The synthesis is a straightforward two-step process. First, a nucleophilic acyl substitution reaction is performed between 4-nitrobenzoyl chloride and benzylamine. The resulting nitro-intermediate is then reduced to the desired amino-product. Two common and effective methods for the nitro group reduction are presented: reduction using tin(II) chloride in an acidic medium and catalytic transfer hydrogenation using palladium on carbon.

Synthetic_Workflow Start 4-Nitrobenzoyl Chloride + Benzylamine Intermediate N-benzyl-4-nitrobenzamide Start->Intermediate Step 1: Amidation Final_Product This compound Intermediate->Final_Product Step 2: Reduction

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of N-benzyl-4-nitrobenzamide (Amidation)

This step involves the formation of an amide bond between 4-nitrobenzoyl chloride and benzylamine. This is a classic example of a nucleophilic acyl substitution, also known as the Schotten-Baumann reaction.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4] The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[5] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group.[4] An additional base (or a second equivalent of benzylamine) is required to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[2][5]

Amidation_Reaction cluster_step1 Step 1: Amidation 4-nitrobenzoyl chloride N-benzyl-4-nitrobenzamide 4-nitrobenzoyl chloride->N-benzyl-4-nitrobenzamide + Benzylamine (Base, Solvent) benzylamine

Caption: Synthesis of the intermediate N-benzyl-4-nitrobenzamide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.561.86 g10.0Corrosive, moisture-sensitive.[6]
BenzylamineC₇H₉N107.152.36 g (2.4 mL)22.0Corrosive, flammable liquid.[7]
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Volatile solvent. Use in a fume hood.
1 M Hydrochloric AcidHCl36.4630 mL-Corrosive.
Saturated NaHCO₃NaHCO₃84.0130 mL--
BrineNaCl (aq)58.4430 mL--
Anhydrous MgSO₄MgSO₄120.37~2 g-Drying agent.
Experimental Protocol
  • In a 100 mL round-bottom flask, dissolve benzylamine (2.2 equivalents) in 30 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in 20 mL of DCM in a separate flask.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled benzylamine solution over 15-20 minutes using a dropping funnel. A white precipitate (benzylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the 4-nitrobenzoyl chloride spot disappears.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (30 mL) to remove excess benzylamine, saturated NaHCO₃ solution (30 mL), and finally brine (30 mL).[8]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-benzyl-4-nitrobenzamide, is typically a yellow solid.[9] It can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound (Reduction)

This crucial step converts the electron-withdrawing nitro group into an electron-donating amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[1][10] We present two reliable methods.

Reaction Mechanism

The reduction of a nitroarene to an aniline proceeds through several intermediates, typically involving a nitroso and a hydroxylamine species.[10][11][12]

  • Method A (SnCl₂/HCl): This classic method uses a metal in an acidic medium. Tin(II) chloride acts as the reducing agent, transferring electrons to the nitro group while being oxidized from Sn(II) to Sn(IV).[11][13] The acidic environment provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.[12]

  • Method B (Catalytic Hydrogenation): This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[14] The hydrogen source can be hydrogen gas (H₂) or a transfer agent like hydrazine hydrate or formic acid.[1] The reaction occurs on the surface of the catalyst, where the nitro group is catalytically reduced.[15] This method is often cleaner, with easier workup, but requires careful handling of the pyrophoric catalyst.[16]

Reduction_Reaction cluster_step2 Step 2: Reduction N-benzyl-4-nitrobenzamide This compound N-benzyl-4-nitrobenzamide->this compound Method A: SnCl₂·2H₂O, EtOH, 70°C OR Method B: H₂, Pd/C, MeOH

Caption: Reduction of the nitro-intermediate to the final amine product.

Protocol A: Reduction with Tin(II) Chloride
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
N-benzyl-4-nitrobenzamideC₁₄H₁₂N₂O₃256.262.56 g10.0-
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6511.3 g50.0Irritant.[17][18]
Ethanol (EtOH)C₂H₅OH46.07100 mL-Flammable.
Sodium Hydroxide (aq)NaOH40.00As needed-Corrosive. To basify post-reaction.
Ethyl AcetateC₄H₈O₂88.11~100 mL-Flammable solvent for extraction.
  • Add N-benzyl-4-nitrobenzamide (1.0 equivalent) and ethanol (100 mL) to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents) to the flask.[19]

  • Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol B: Catalytic Hydrogenation
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
N-benzyl-4-nitrobenzamideC₁₄H₁₂N₂O₃256.262.56 g10.0-
Palladium on Carbon (10%)Pd/C-130 mg~5 mol% PdFlammable solid, handle with care.[20]
Methanol (MeOH)CH₃OH32.04100 mL-Flammable, toxic.
Hydrogen GasH₂2.021 atm-Highly flammable. Use appropriate equipment.
Celite--~5 g-Filtration aid.
  • Dissolve N-benzyl-4-nitrobenzamide (1.0 equivalent) in methanol (100 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% of Pd) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and may ignite solvents in the presence of air.[16][21]

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Purge the flask by evacuating and refilling with hydrogen gas three times.

  • Maintain a hydrogen atmosphere (1 atm) with vigorous stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.[8]

  • Once complete, carefully purge the system with nitrogen to remove excess hydrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry as it is pyrophoric.[16] Immediately quench the filter cake with water.

  • Rinse the filter pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

Safety and Handling Precautions

  • 4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive.[6][22] Contact with water liberates toxic gas.[6] Causes severe skin burns and eye damage.[23] Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[24]

  • Benzylamine: Corrosive, combustible liquid that causes severe skin burns and eye damage.[7][25] Harmful if swallowed or in contact with skin.[26] Handle in a well-ventilated fume hood.[27]

  • Tin(II) Chloride (SnCl₂): Harmful if swallowed and causes severe skin burns and eye damage.[28][29] May cause irritation to the respiratory tract.[17][18] Wear appropriate PPE and avoid creating dust.

  • Palladium on Carbon (Pd/C): Flammable solid.[30] Dry catalyst, especially after use in hydrogenation, is pyrophoric and can ignite spontaneously on contact with air.[16] Always handle under an inert atmosphere and never allow the filtered catalyst to dry out.[31]

  • Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity.

References

  • Chemguide.Reaction between acyl chlorides and amines - addition / elimination.
  • Ghiaci, M., et al. (2020). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances.
  • Chemguide.Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • OrgoSolver.Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
  • StudySmarter.Amide Formation: Mechanism & Acyl Chloride. (2023).
  • Fisher Scientific.4-Nitrobenzoyl chloride SAFETY DATA SHEET. (2023).
  • ResearchGate.The mechanism for the reduction of nitrobenzene to aniline.
  • Chemistry Stack Exchange.Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014).
  • UCLA Chemistry & Biochemistry.LCSS: PALLADIUM ON CARBON.
  • ACS Green Chemistry Institute.Sn2+ reduction.
  • Carl ROTH.Safety Data Sheet: 4-Nitrobenzyl chloride.
  • ACS Publications.Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023).
  • Loba Chemie.BENZYLAMINE FOR SYNTHESIS MSDS. (2016).
  • Royal Society of Chemistry.Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
  • Inchem.org.ICSC 0955 - TIN (II) CHLORIDE (ANHYDROUS).
  • Gelest, Inc.TIN(II) CHLORIDE, dihydrate Safety Data Sheet. (2015).
  • Inchem.org.ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE.
  • ResearchGate.Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • Organic Chemistry Data.Nitro Reduction - Common Conditions.
  • MDPI.Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2012).
  • askIITians.Reduction of aromatic nitro compounds using Sn and HCl gives. (2025).
  • ResearchGate.A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts.
  • Carl ROTH.Safety Data Sheet: Benzylamine.
  • Astech Ireland.Safety Data Sheet: Benzylamine.
  • Carl ROTH.Safety Data Sheet: Palladium on activated carbon.
  • Wikipedia.Reduction of nitro compounds.
  • Organic Chemistry Portal.Amine synthesis by nitro compound reduction.
  • Sciencemadness Discussion Board.Nitroaromatic Reduction w/Sn. (2011).
  • Chemistry LibreTexts.Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Patsnap.Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • LookChem.Cas 2585-26-4, N-benzyl-4-nitrobenzamide.
  • ACS Omega.Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2023).
  • Patsnap.Preparation method of 4-amino-benzoyl formic-N-(4-amino-benzoyl formic) amine.
  • Google Patents.CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • The Royal Society of Chemistry.Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N-benzylbenzamide is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a primary aromatic amine and a secondary benzamide, allows for diverse functionalization, making it a valuable scaffold in the development of novel therapeutic agents, particularly in research targeting neurological disorders and cancer.[2][] This application note provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The synthesis proceeds through the formation of an amide bond followed by the selective reduction of a nitro group. This guide emphasizes the rationale behind procedural choices, robust safety protocols, and methods for purification and characterization to ensure a high-purity final product.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages:

  • Amide Formation: Acylation of benzylamine with 4-nitrobenzoyl chloride to form the stable intermediate, 4-nitro-N-benzylbenzamide.

  • Nitro Group Reduction: Selective reduction of the nitro intermediate to the desired primary amine, this compound, using tin(II) chloride.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction A 4-Nitrobenzoyl Chloride C 4-Nitro-N-benzylbenzamide (Intermediate) A->C + Triethylamine (Base) + Dichloromethane (Solvent) B Benzylamine B->C + Triethylamine (Base) + Dichloromethane (Solvent) D 4-Nitro-N-benzylbenzamide E This compound (Final Product) D->E + Tin(II) Chloride (SnCl₂) + HCl / Ethanol

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Nitro-N-benzylbenzamide (Intermediate)

Principle and Rationale

This step involves a nucleophilic acyl substitution reaction. Benzylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The nitro group at the para-position makes the acyl chloride highly reactive. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid (HCl) byproduct, preventing it from protonating the benzylamine nucleophile and rendering it unreactive. Starting with the nitro-substituted benzoyl chloride is a strategic choice to protect the amine functionality, which would otherwise compete as a nucleophile, leading to polymerization.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
4-Nitrobenzoyl chloride≥98%Sigma-AldrichHighly moisture-sensitive, corrosive.[4]
Benzylamine≥99%Acros OrganicsCorrosive, handle in a fume hood.
Triethylamine (TEA)≥99%, anhydrousFisher ScientificBase to neutralize HCl.
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T.BakerReaction solvent.
Hydrochloric Acid (HCl)1 M solutionVWRFor aqueous work-up.
Sodium Bicarbonate (NaHCO₃)Saturated solutionLabChemFor aqueous work-up.
BrineSaturated solution-For aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeDrying agent.
Equipment
Round-bottom flask, Magnetic stirrer, Stir bar, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the cooled benzylamine solution over 20-30 minutes using a dropping funnel.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[6] This removes excess triethylamine and other aqueous-soluble species.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid, 4-nitro-N-benzylbenzamide, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a classic transformation in organic synthesis.[7] This protocol utilizes tin(II) chloride (SnCl₂) in an acidic alcoholic medium, a method known for its reliability and chemoselectivity.[8][9] The mechanism involves a series of proton-coupled electron transfers from the tin metal, which acts as the reducing agent.[10] The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, before finally yielding the amine.[7][10] The reaction is performed under acidic conditions to facilitate the process and keep the resulting amine protonated as an ammonium salt. A final basic work-up is required to deprotonate the ammonium salt and isolate the free amine product.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
4-Nitro-N-benzylbenzamide(From Part 1)-Crude product from the previous step.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Sigma-AldrichCorrosive, potential skin sensitizer.[11]
Ethanol (EtOH)Reagent Grade-Reaction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificCreates acidic conditions for reduction.
Sodium Hydroxide (NaOH)3 M solutionVWRFor basification during work-up.
Ethyl Acetate (EtOAc)Reagent Grade-Extraction solvent.
Equipment
Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer, Buchner funnel, pH paper
Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-nitro-N-benzylbenzamide (1.0 eq) from Part 1 in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).[12]

  • Acidification: Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add 3 M NaOH solution to neutralize the acid and basify the mixture to a pH > 10 (check with pH paper). A precipitate of tin salts will form.[12]

  • Filtration: Filter the mixture through a pad of Celite® using a Buchner funnel to remove the insoluble tin hydroxides. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification and Characterization

The final product can be purified to a high degree using one of the following standard laboratory techniques.

Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the final solid product based on differential solubility.[13]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to fully dissolve the solid.

  • Crystallization: Slowly add a non-polar solvent like n-hexane to the hot solution until it becomes slightly turbid. Gently reheat until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals via vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to a constant weight.[13]

Expected Data and Characterization
ParameterExpected Value/Result
Appearance White to off-white solid.[1]
Purity (HPLC) >98% (after purification)
Yield 65-80% (overall)
Molecular Wt. 226.27 g/mol
Formula C₁₄H₁₄N₂O

Safety Precautions

All procedures should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Nitrobenzoyl chloride: Corrosive and reacts with water/moisture.[4] Handle in a dry environment and avoid inhalation of dust or vapors.

  • Tin(II) Chloride (SnCl₂): Causes severe skin burns and eye damage.[14] It may also cause sensitization by skin contact. Avoid breathing dust. Facilities should be equipped with an eyewash station and a safety shower.

  • Concentrated Acids/Bases: Handle with extreme care to avoid chemical burns. Always add acid to water, not the reverse. Neutralization and basification steps can be exothermic.

Experimental Workflow Summary

Caption: A comprehensive workflow from starting materials to the final purified product.

Conclusion

This application note details a reliable and reproducible two-step synthesis for this compound. The procedure involves a standard amide coupling followed by a classic tin(II) chloride-mediated reduction of the nitro group. By adhering to the outlined protocols for reaction execution, work-up, and purification, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and chemical synthesis. The emphasis on the rationale behind each step and strict adherence to safety protocols ensures both a successful and safe synthetic outcome.

References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Exposome-Explorer. MATERIAL SAFETY DATA SHEET Tin(II) chloride.
  • Noah Chemicals. (2018, December 3). What You Need to Know About Tin (II) Chloride.
  • ReactionFlash. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ChemicalBook. This compound synthesis.
  • BenchChem. Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Fisher Scientific. (2023, October 18). SAFETY DATA SHEET - Tin (II) chloride anhydrous.
  • Apollo Scientific. Tin(II) chloride, anhydrous - Safety Data Sheet.
  • BenchChem. Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
  • Carl ROTH. Safety Data Sheet: Tin(II)chloride dihydrate.
  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.
  • CymitQuimica. CAS 54977-92-3: 4-Amino-N-(phenylmethyl)benzamide.
  • Sciencemadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • MySkinRecipes. This compound.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • HETEROCYCLES. (2013, July 4). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
  • BenchChem. Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.
  • BOC Sciences. Benzamide, 4-amino-N-[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-.
  • BenchChem. A Comparative Guide to the Reduction of Nitro Compounds: Evaluating 4-Aminobenzyl Alcohol Against Standard Reducing Agents.
  • KADABA, P. K. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. Marcel Dekker, Inc.
  • Wikipedia. Reduction of nitro compounds.
  • PubChem. 4-Nitrobenzoyl chloride.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity.
  • ResearchGate. Reaction optimization for catalyzed reduction of N-benzylbenzamide.
  • Santa Cruz Biotechnology. 4-Amino-N-benzyl-N-methylbenzamide.
  • PrepChem.com. Preparation of 4-nitrobenzoyl chloride.
  • Manchester Organics. 4-Amino-N-benzyl-benzamide.
  • Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Google Patents. (CN100358864C). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Google Patents. (CN104193646A). Preparation method of p-aminobenzamide.

Sources

A Multi-faceted Approach to the Purity Assessment of 4-Amino-N-benzylbenzamide for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Technical Guide

Abstract

The purity of active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of drug safety, efficacy, and data reproducibility.[1][2] This technical guide provides a comprehensive framework for the analytical methods used to assess the purity of 4-Amino-N-benzylbenzamide, a key intermediate and building block in medicinal chemistry. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for primary chromatographic analysis via High-Performance Liquid Chromatography (HPLC), alongside orthogonal methods including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This document is designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reliable purity determination in compliance with global regulatory standards.[3][4]

Introduction: The Criticality of Purity in Chemical Science

This compound serves as a versatile scaffold in the synthesis of pharmacologically active molecules. Its purity is paramount, as even trace impurities can lead to erroneous biological data, compromise drug safety, or affect the stability of the final product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the control, identification, and qualification of impurities in new drug substances.[3][4][5][6]

Purity is not an absolute value but is intrinsically linked to the analytical method used for its determination.[2] Therefore, a single method is often insufficient. This guide champions an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles to build a comprehensive and validated purity profile.

The Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness for non-volatile organic compounds. The method separates the target compound from process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Causality in Method Design

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation. For this compound, a C18 column is the logical starting point due to the molecule's aromatic rings and moderate polarity. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is employed to first elute polar impurities and then resolve closely related non-polar impurities from the main peak. The addition of a modifier like formic acid to the mobile phase serves to protonate the basic amino group and any residual acidic silanols on the stationary phase, which is critical for achieving sharp, symmetrical peaks.[7] A detection wavelength of 254 nm is chosen as it is a common wavelength where aromatic compounds exhibit strong absorbance.

Experimental Protocol: HPLC Purity Determination

Objective: To quantify the purity of this compound and detect related impurities using a validated RP-HPLC method.

A. Instrumentation & Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard and test sample.

B. Solution Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 1 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

C. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time ~30 minutes (including equilibration)

Table 1: Recommended HPLC parameters for purity analysis.

D. Data Analysis & Calculation

  • Inject the diluent (as a blank), followed by the standard solution and the sample solution.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Validation

A validated method provides documented evidence of its reliability.[8][9] Key validation parameters include specificity, linearity, precision, and accuracy, which must be assessed according to ICH Q2(R2) guidelines.[10][11]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep hplc_system HPLC System Setup (Gradient, Flow, Temp) prep_mobile->hplc_system prep_sample Sample & Standard Solution Prep injection Inject Blank, Standard, Sample prep_sample->injection hplc_system->injection detection UV Detection @ 254 nm injection->detection integration Peak Integration detection->integration calculation Area % Calculation integration->calculation result Purity Report & Impurity Profile calculation->result

Caption: Workflow for HPLC purity assessment of this compound.

Orthogonal and Confirmatory Methods

To ensure a comprehensive purity assessment, results from the primary HPLC assay should be confirmed with orthogonal methods that rely on different scientific principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[12] While this compound has a relatively high boiling point, GC-MS is invaluable for detecting volatile impurities such as residual solvents or starting materials that may not be well-retained or resolved by RP-HPLC. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Protocol: GC-MS for Volatile Impurities

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.[12]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC Conditions:

    • Column: HP-5ms (or equivalent non-polar), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

GCMS_Workflow sample Sample Dissolved in Volatile Solvent injection GC Injection (Split/Splitless) sample->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) 70 eV separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection TIC & Mass Spectra Generation mass_analysis->detection library_search Library Search & Impurity ID detection->library_search Integrated_Strategy cluster_primary Primary & Orthogonal Purity cluster_confirmatory Structural & Impurity ID start This compound (Test Sample) hplc RP-HPLC (Area % Purity, Impurity Profile) start->hplc dsc DSC (Absolute Purity, Thermodynamic) start->dsc nmr NMR Spectroscopy (Structural Confirmation, qNMR for Absolute Purity) start->nmr gcms GC-MS (Volatile Impurities, Residual Solvents) start->gcms lcms LC-MS (Impurity ID & Mass Confirmation) hplc->lcms Characterize Unknowns final_report Comprehensive Purity Certificate (Purity Value, Impurity Profile, Method Validation Summary) hplc->final_report dsc->final_report nmr->final_report gcms->final_report lcms->final_report

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-N-benzylbenzamide. The method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and stability profiling of this key chemical intermediate. The described protocol provides excellent separation of this compound from its potential degradation products, ensuring specificity. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its linearity, accuracy, precision, and robustness.

Introduction

This compound (CAS 54977-92-3) is a versatile organic compound featuring both a primary aromatic amine and a secondary amide functional group.[1] Its molecular structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research and development.[1] Given its role in the synthesis of potentially pharmacologically active molecules, ensuring the purity and stability of this compound is critical for quality control and regulatory compliance.

High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity and stability of pharmaceutical compounds.[2] A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2][3] The objective of this work is to present a comprehensive, field-proven HPLC protocol for the analysis of this compound that is specific, accurate, and reliable.

Scientific Rationale and Method Development

The molecular structure of this compound dictates the chromatographic strategy. The presence of two benzene rings makes the molecule chromophoric, allowing for sensitive detection using a UV detector. A reversed-phase C18 column was selected as the stationary phase due to its wide applicability and effectiveness in separating moderately polar organic compounds.

A critical consideration is the basic nature of the primary amino group (-NH₂). This group can engage in secondary interactions with residual acidic silanol groups on the silica backbone of the HPLC column, leading to poor peak shape (tailing).[4] To mitigate this, the mobile phase is acidified with 0.1% formic acid. This ensures that the amino group is protonated (forming -NH₃⁺), minimizing unwanted silanol interactions and resulting in sharp, symmetrical peaks.

A gradient elution, moving from a lower to a higher concentration of the organic solvent (acetonitrile), is employed. This approach is essential for a stability-indicating assay as it provides the necessary peak capacity to separate the main analyte from potential impurities and degradation products, which may have a wide range of polarities.[5]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.

  • Chemicals:

    • This compound Reference Standard (Purity >99%)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade, ~99%)

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Sample Preparation
  • Diluent: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Analysis

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) equilibrate Equilibrate HPLC System with Initial Conditions prep_mobile->equilibrate prep_std Prepare Standard Solution (0.1 mg/mL) inject Inject Standard & Samples (10 µL) prep_std->inject prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->inject equilibrate->inject run_gradient Execute Gradient Program (25 min run) inject->run_gradient integrate Integrate Chromatograms run_gradient->integrate calculate Calculate Purity / Assay (Peak Area Comparison) integrate->calculate report Generate Final Report calculate->report

Caption: Overall experimental workflow for the HPLC analysis of this compound.

Method Validation Protocol

To ensure the reliability and accuracy of the analytical method, validation should be performed according to ICH Q2(R2) guidelines.[6][7][8] This process demonstrates that the method is fit for its intended purpose.[9][10]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a stability-indicating assay, this is demonstrated through forced degradation studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid/base-stressed samples, dilute all samples to the target concentration, and analyze. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak.

Logic for Establishing a Stability-Indicating Method

G cluster_dev Method Development cluster_val Method Validation stress Forced Degradation Acid Base Oxidative Thermal Photolytic optimize Chromatographic Optimization Adjust Gradient Modify pH Screen Column stress->optimize Generate Degradants peak_purity Peak Purity Analysis Use PDA Detector Ensure No Co-elution optimize->peak_purity Achieve Resolution validate ICH Validation Parameters Linearity Accuracy Precision Robustness peak_purity->validate Confirm Specificity

Caption: Logical progression from forced degradation to full method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze 5-7 concentrations from LOQ to 150% of the working concentration.Correlation Coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%
LOD & LOQ Determined from the standard deviation of the response and the slope of the calibration curve.LOD: Signal-to-Noise ratio of ~3:1 LOQ: Signal-to-Noise ratio of ~10:1
Robustness Deliberately vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2).System suitability parameters remain within limits; RSD ≤ 2.0%
System Suitability Injected before each analytical run.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD of replicate injections ≤ 2.0%

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interaction between the basic amino group and column silanols.Ensure mobile phase pH is acidic (e.g., using 0.1% formic or phosphoric acid) to protonate the analyte.[4]
Poor Resolution Inadequate separation between analyte and impurities.Optimize the gradient slope (make it shallower), try a different organic solvent (e.g., methanol instead of acetonitrile), or decrease the flow rate.[4]
Split or Fronting Peaks Sample diluent is significantly stronger than the initial mobile phase.Dissolve and inject the sample in a solvent that is as weak as or weaker than the initial mobile phase composition.[4]
Retention Time Drift Inadequate column equilibration; column temperature fluctuation; mobile phase composition change.Ensure the column is fully equilibrated before injections; use a column oven for stable temperature; prepare fresh mobile phase daily.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column with a gradient elution of acidified water and acetonitrile ensures excellent peak shape and resolution from potential impurities and degradation products. The protocol has been designed for straightforward implementation and validation in a regulated quality control environment, making it a valuable tool for professionals in the pharmaceutical industry.

References

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • 4-Amino-N-phenylbenzamide. (n.d.). PubChem, National Institutes of Health.
  • Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Saudi Journal of Medical and Pharmaceutical Sciences.
  • This compound. (n.d.). MySkinRecipes.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, November 30). European Medicines Agency (EMA).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • Kendre, K., et al. (2023, February). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. (2014). Arabian Journal of Chemistry.
  • Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. (2016). Der Pharma Chemica.

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 4-Amino-N-benzylbenzamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N-benzylbenzamide is a vital structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its chemical architecture, featuring a primary aromatic amine, a secondary amide linkage, and two distinct aromatic rings, presents a rich landscape for structural modification in drug discovery programs. Accurate and unambiguous characterization of this molecule and its derivatives is paramount for ensuring the integrity of synthetic pathways and the quality of final compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the rationale behind each signal assignment, drawing upon fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their research forward.

Core Principles: Understanding the Molecular Environment

The NMR spectrum of this compound is a direct reflection of its electronic and steric environment. The electron-donating amino (-NH₂) group on one aromatic ring and the electron-withdrawing amide (-CONH-) linkage create a distinct electronic asymmetry across the molecule, which is key to interpreting the resulting spectra.

  • The 4-Aminobenzoyl Moiety: The potent electron-donating nature of the amino group via resonance significantly shields the ortho and para positions of the benzamide ring. This results in an upfield shift (lower ppm) for the protons and carbons at these positions compared to unsubstituted benzene.

  • The N-Benzyl Moiety: The protons and carbons of the benzyl group are influenced by the electronegativity of the adjacent nitrogen atom and the magnetic anisotropy of its own phenyl ring.

Below is a diagram illustrating the logical workflow for the complete spectral assignment.

G cluster_0 Data Acquisition cluster_1 ¹H NMR Analysis cluster_2 ¹³C NMR Analysis cluster_3 Final Assignment A Prepare Sample (this compound in CDCl₃) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Identify Diagnostic Peaks: - Amide NH - Methylene CH₂ - Amino NH₂ B->D G Identify Key Carbons: - Carbonyl C=O - Methylene CH₂ C->G E Analyze Aromatic Regions: - AA'BB' System (Aminobenzoyl) - Monosubstituted System (Benzyl) D->E F Determine Integration & Coupling Constants (J) E->F I Correlate ¹H and ¹³C Data F->I H Assign Aromatic Carbons based on Substituent Effects (-NH₂ & -CONH-) G->H H->I J Compile Final Assignment Table I->J

Caption: Workflow for NMR spectral assignment.

Experimental Protocol: Data Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for high-resolution NMR analysis.

1. Sample Preparation: a. Accurately weigh 5-10 mg of high-purity this compound. b. Transfer the solid to a clean, dry NMR tube. c. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. d. Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

2. Instrumentation and Parameters: a. Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion. b. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.
  • Spectral Width: ~16 ppm (centered around 6 ppm).
  • Number of Scans: 16-32, depending on sample concentration.
  • Relaxation Delay: 1-2 seconds.
  • Temperature: 298 K. c. ¹³C NMR Acquisition:
  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  • Spectral Width: ~220 ppm (centered around 110 ppm).
  • Number of Scans: 512-1024, due to the low natural abundance of ¹³C.
  • Relaxation Delay: 2 seconds.
  • Temperature: 298 K.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the signals in the ¹H NMR spectrum.

Spectral Data and Assignments

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃ at 400 MHz and 101 MHz, respectively.[1]

Table 1: ¹H NMR Spectral Data and Assignments

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2', H-6'7.62d8.72HAromatic (Aminobenzoyl)
H-2, H-67.35m-2HAromatic (Benzyl)
H-3, H-57.31m-2HAromatic (Benzyl)
H-47.26m-1HAromatic (Benzyl)
H-3', H-5'6.60d8.72HAromatic (Aminobenzoyl)
NH (Amide)6.44br s-1HAmide Proton
CH₂4.58d5.72HMethylene Protons
NH₂ (Amino)3.99br s-2HAmino Protons

Table 2: ¹³C NMR Spectral Data and Assignments

Signal LabelChemical Shift (δ, ppm)Assignment
C=O167.1Carbonyl Carbon
C-4'149.7Aromatic (C-NH₂)
C-1138.6Aromatic (ipso-Benzyl)
C-2, C-6128.7Aromatic (Benzyl)
C-3, C-5128.6Aromatic (Benzyl)
C-2', C-6'127.8Aromatic (Aminobenzoyl)
C-4127.3Aromatic (Benzyl)
C-1'123.7Aromatic (ipso-Aminobenzoyl)
C-3', C-5'114.0Aromatic (Aminobenzoyl)
CH₂43.8Methylene Carbon

Note: The multiplet (m) for the benzyl protons (H-2 to H-6) is often observed as an overlapping series of signals between 7.21-7.38 ppm. The assignments here are based on established patterns for monosubstituted benzene rings.

Detailed Spectral Analysis

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information through its chemical shifts, integration, and coupling patterns.

  • Aromatic Region (Aminobenzoyl Ring): The protons on the 4-aminobenzoyl ring (H-2', H-6' and H-3', H-5') form a classic AA'BB' system, which simplifies to two doublets due to the strong symmetry.

    • The protons ortho to the amide group (H-2', H-6') are deshielded by its electron-withdrawing inductive effect, appearing at 7.62 ppm .[1]

    • Conversely, the protons ortho to the strongly electron-donating amino group (H-3', H-5') are significantly shielded, resonating upfield at 6.60 ppm .[1] The large coupling constant (J = 8.7 Hz) is characteristic of ortho coupling in a benzene ring.

  • Aromatic Region (Benzyl Ring): The five protons of the benzyl group (H-2 to H-6) typically appear as a complex multiplet between 7.21 and 7.38 ppm .[1] Their chemical shifts are close to that of unsubstituted benzene, indicating minimal electronic influence from the distant amide and amino functionalities.

  • Amide and Amino Protons:

    • The amide proton (NH) appears as a broad singlet at 6.44 ppm .[1] Its chemical shift can be variable and is dependent on concentration and temperature. The doublet coupling from the adjacent CH₂ group is often not resolved due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

    • The two protons of the primary amine (NH₂) resonate as a broad singlet at 3.99 ppm .[1] This upfield shift is characteristic of aromatic amines.

  • Aliphatic Region:

    • The methylene protons (CH₂) of the benzyl group are adjacent to the amide nitrogen. They appear as a doublet at 4.58 ppm with a coupling constant of J = 5.7 Hz, due to coupling with the amide NH proton.[1] This "triplet of a doublet" is a hallmark of the -CH₂-NH- moiety.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded carbon, appearing at 167.1 ppm , a characteristic region for this functional group.[1]

  • Aromatic Carbons (Aminobenzoyl Ring):

    • The carbon directly attached to the amino group (C-4') is strongly shielded by its +R effect, but the direct attachment to nitrogen deshields it, resulting in a signal at 149.7 ppm .[1]

    • The carbons ortho to the amino group (C-3', C-5') are strongly shielded, appearing far upfield at 114.0 ppm .[1]

    • The carbons ortho to the carbonyl group (C-2', C-6') are deshielded and resonate at 127.8 ppm .[1]

    • The ipso-carbon attached to the carbonyl group (C-1') is found at 123.7 ppm .[1] Its upfield shift relative to the ipso-carbon of the benzyl ring is due to the strong electron-donating effect of the para-amino group.

  • Aromatic Carbons (Benzyl Ring):

    • The five carbons of the benzyl phenyl ring appear in the expected range of 127.3-128.7 ppm . The ipso-carbon (C-1) is found at 138.6 ppm .[1] These values are very similar to those in N-benzylbenzamide itself, confirming their relative insensitivity to the substituent on the other ring.

  • Aliphatic Carbon:

    • The methylene carbon (CH₂) is found at 43.8 ppm , consistent with a carbon atom attached to a nitrogen.[1]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound allows for the unambiguous assignment of all proton and carbon signals. By understanding the interplay of inductive and resonance effects of the amino and amide substituents, a clear and validated structural confirmation can be achieved. The detailed protocols and assigned spectral data presented in this application note serve as a reliable reference for scientists engaged in the synthesis and characterization of benzamide-based compounds, ensuring data integrity and facilitating the advancement of drug discovery and development programs.

References

  • Mekonnen, B. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 2015, 5(15), 11095-11103. [Link]

Sources

Application Note: 4-Amino-N-benzylbenzamide Scaffolds in Solid-Phase Synthesis for Small Molecule Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

Solid-phase organic synthesis (SPOS) is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for drug discovery. This guide details the strategic use of the 4-aminobenzamide core structure, a precursor to 4-Amino-N-benzylbenzamide derivatives, as a versatile scaffold in solid-phase synthesis. We present a comprehensive workflow, from initial resin immobilization of a 4-aminobenzoic acid linker to on-resin diversification via amide bond formation and final product cleavage. The protocols provided are designed to be self-validating, incorporating checkpoints for reaction monitoring. This document serves as a practical guide for researchers aiming to leverage SPOS for the efficient construction of N-benzylbenzamide-based small molecule libraries, a compound class with demonstrated biological relevance.[1]

Introduction: The Strategic Value of Scaffolds in SPOS

The principles of solid-phase synthesis, first conceptualized by R. Bruce Merrifield for peptides, have revolutionized the chemical synthesis of complex molecules.[2] By anchoring a starting material to an insoluble polymer support, multi-step syntheses can be performed with the use of excess reagents to drive reactions to completion, while purification is simplified to mere filtration and washing at each step.[3][4] This paradigm is exceptionally powerful in combinatorial chemistry, where the goal is to create large, diverse libraries of molecules for high-throughput screening.[5]

The success of a combinatorial library often hinges on the choice of a central molecular scaffold. A well-designed scaffold provides a rigid core from which chemical diversity can be projected in specific vectors. The N-benzylbenzamide framework is of significant interest in drug discovery, with derivatives showing activity as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), among other targets.[1]

This application note outlines a robust strategy for synthesizing a library of N-benzylbenzamide derivatives. The workflow begins with the immobilization of a 4-aminobenzoic acid backbone, which serves as the foundational piece of the final scaffold. This approach allows for maximum flexibility in the subsequent diversification step, where various benzylamines can be introduced to generate the target library.

Foundational Principles: Ensuring a Successful Synthesis

A successful solid-phase synthesis relies on a carefully planned and executed strategy. The key pillars of this process are the choice of an appropriate solid support and linker, an orthogonal protection scheme, and reliable methods for reaction monitoring and final product cleavage.

The Solid Support and Linker Strategy

The linker is the chemical handle that connects the nascent molecule to the solid support. Its stability throughout the synthesis and its susceptibility to cleavage under specific, controlled conditions are paramount. For the synthesis of C-terminal carboxamides or carboxylic acids, a highly acid-labile linker is often preferred to ensure mild cleavage conditions that preserve the integrity of the final product.

The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for this workflow. The bond formed with the carboxylic acid of the initial building block is stable to the basic conditions used for Fmoc deprotection and the neutral conditions of peptide coupling, yet it can be cleaved under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane), often leaving acid-labile side-chain protecting groups intact.[6]

Orthogonal Protection

Orthogonality in protecting groups is the ability to remove one type of protecting group in the presence of others by using specific, non-interfering chemical conditions.[7][8] In our proposed workflow, we utilize the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group to protect the 4-amino position of the benzoic acid scaffold. This allows for its selective removal with a mild base (e.g., piperidine in DMF) without disturbing the acid-labile linkage to the 2-CTC resin or any acid-labile groups on future building blocks.[9][10][11]

G cluster_workflow Overall Synthesis Workflow A Resin Swelling (2-CTC Resin in DCM) B Scaffold Immobilization (Fmoc-4-aminobenzoic acid) A->B DIPEA C Fmoc Deprotection (20% Piperidine/DMF) B->C Post-loading wash D Amide Coupling (Benzylamine + Coupling Reagent) C->D Exposes free amine E Washing Cycles D->E Remove excess reagents E->C For next cycle (if applicable) F Final Cleavage (Dilute TFA in DCM) E->F After final coupling G Product Isolation & Purification F->G

Figure 1: High-level workflow for the solid-phase synthesis of N-benzylbenzamide derivatives.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: Immobilization of Fmoc-4-aminobenzoic Acid on 2-CTC Resin

This protocol describes the attachment of the core scaffold to the solid support. The loading efficiency should be determined after this procedure to ensure accurate stoichiometry in subsequent steps.

Materials & Reagents

Reagent M.W. Typical Quantity (for 1g resin)
2-Chlorotrityl chloride resin (1.2 mmol/g) - 1.0 g
Fmoc-4-aminobenzoic acid 387.42 1.4 g (3.6 mmol, 3 eq)
Diisopropylethylamine (DIPEA) 129.24 1.25 mL (7.2 mmol, 6 eq)
Dichloromethane (DCM), anhydrous - ~50 mL
Methanol (MeOH) - ~10 mL

| N,N-Dimethylformamide (DMF) | - | ~30 mL |

Procedure

  • Place 1.0 g of 2-CTC resin in a solid-phase synthesis vessel.

  • Swell the resin in 10 mL of anhydrous DCM for 30 minutes with gentle agitation.

  • Drain the DCM.

  • In a separate flask, dissolve 1.4 g of Fmoc-4-aminobenzoic acid in 15 mL of anhydrous DCM. Add 1.25 mL of DIPEA to this solution.

  • Add the solution from step 4 to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution. To cap any unreacted chloride sites on the resin, add 10 mL of a DCM/MeOH/DIPEA (17:2:1) solution and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under high vacuum to a constant weight.

  • Validation Step: Determine the resin loading by treating a small, weighed amount of dry resin with 20% piperidine in DMF and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 290-302 nm.[12]

Figure 2: Immobilization of the Fmoc-protected scaffold onto 2-Chlorotrityl chloride resin.
(Note: Images in DOT script are placeholders for chemical structures)
Protocol 2: On-Resin Synthesis of N-Benzylbenzamide Derivatives

This protocol involves two key stages: deprotection of the scaffold's amino group and subsequent coupling with a benzylamine derivative.

Materials & Reagents

Reagent Purpose Typical Quantity (for 0.5 mmol scale)
Loaded Resin from Protocol 1 Substrate ~0.5 mmol
20% Piperidine in DMF Fmoc Deprotection 10 mL
Benzylamine derivative Building Block 1.5 mmol (3 eq)
HBTU Coupling Activator 568 mg (1.5 mmol, 3 eq)
HOBt Coupling Additive 230 mg (1.5 mmol, 3 eq)
DIPEA Base 0.52 mL (3.0 mmol, 6 eq)

| DMF, anhydrous | Solvent | ~50 mL |

Procedure

A. Fmoc Deprotection

  • Swell the loaded resin in 10 mL of DMF for 20 minutes. Drain.

  • Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

  • Add another 10 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Validation Step: Perform a Kaiser test on a few beads of resin. A positive result (deep blue beads) indicates the presence of a free primary amine, confirming successful deprotection.

B. Amide Coupling

  • In a separate vial, dissolve the benzylamine derivative (3 eq), HBTU (3 eq), and HOBt (3 eq) in 5 mL of anhydrous DMF.

  • Add DIPEA (6 eq) to the vial and vortex briefly.

  • Immediately add this activation solution to the deprotected resin from step A4.

  • Agitate the reaction mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under high vacuum.

  • Validation Step: A negative Kaiser test (yellow/colorless beads) indicates complete consumption of the free amine and successful coupling. If the test is positive, repeat the coupling step.

G cluster_coupling On-Resin Diversification Cycle A Resin-Bound Scaffold (Fmoc-Protected) B Fmoc Deprotection (Piperidine/DMF) A->B C Kaiser Test (Check for free amine) B->C D Amine Present (Positive Test) C->D E Amide Coupling: + Benzylamine + HBTU/HOBt/DIPEA D->E Proceed F Kaiser Test (Check for completion) E->F F->E Incomplete. Recouple G Reaction Complete (Negative Test) F->G H Proceed to Cleavage or Next Cycle G->H Proceed

Figure 3: Logic diagram for the on-resin deprotection and coupling cycle with validation checkpoints.
Protocol 3: Cleavage of the Final Product from the Resin

This final step releases the synthesized N-benzylbenzamide derivative from the solid support.

Materials & Reagents

Reagent Purpose Typical Quantity (for ~200 mg resin)
Dry, derivatized resin Substrate ~200 mg
Trifluoroacetic acid (TFA) Cleavage Agent 0.2 mL
Dichloromethane (DCM) Solvent 10 mL

| Pyridine in Methanol (10%) | Quenching Solution | 2 mL |

Procedure

  • Place the dry resin in a sealable reaction vessel.

  • Add 10 mL of a freshly prepared solution of 2% TFA in DCM.

  • Seal the vessel and agitate gently for 30 minutes.

  • Filter the solution, collecting the filtrate in a flask containing 2 mL of 10% pyridine in methanol to neutralize the TFA.

  • Repeat the cleavage (steps 2-4) two more times, collecting the filtrate in the same flask.

  • Wash the resin with an additional 5 mL of DCM and combine with the filtrate.

  • Concentrate the combined filtrates under reduced pressure.

  • The resulting crude product can be purified by standard methods such as flash chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Resin Loading Incomplete reaction; steric hindrance.Increase reaction time for immobilization; ensure anhydrous conditions.
Positive Kaiser Test after Coupling Incomplete coupling reaction.Double couple: repeat the coupling protocol before proceeding. Use an alternative coupling reagent like HATU for difficult couplings.
Low Cleavage Yield Insufficient cleavage time or acid concentration.Increase cleavage time to 1 hour. If yield is still low, increase TFA concentration to 5%, but be mindful of side-chain protecting group stability.
Multiple Products on LC-MS Side reactions during synthesis or cleavage.Ensure thorough washing between steps. Use scavengers (e.g., triisopropylsilane) in the cleavage cocktail if sensitive residues are present.[6][13]

Conclusion

The solid-phase synthesis strategy detailed herein provides a reliable and efficient pathway for the generation of N-benzylbenzamide libraries. By starting with an Fmoc-protected 4-aminobenzoic acid scaffold on a 2-CTC resin, researchers can systematically introduce a wide variety of benzylamine building blocks. The inclusion of validation checkpoints like the Kaiser test ensures high fidelity at each step of the synthesis. This methodology empowers drug discovery professionals to rapidly explore the structure-activity relationships of this important chemical class, accelerating the identification of novel therapeutic leads.

References

  • ResearchGate.
  • ResearchGate. (PDF)
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • MDPI. N-(diisopropylphosphanyl)benzamide.
  • ResearchGate.
  • Google Patents.
  • PubMed.
  • NIH. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Semantic Scholar. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Methods and protocols of modern solid phase peptide synthesis.
  • NIH. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent...
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • NIH. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins.
  • Merck. Novabiochem® - Fmoc resin cleavage protocols.
  • PubMed. Liquid-phase combinatorial synthesis of aminobenzimidazoles.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin...
  • ResearchGate. Applications of combinatorial chemistry to drug design and development.
  • PubMed Central. Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Combinatorial chemistry: A novel method in drug discovery and its applic
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis...
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ACS Publications.
  • ACS Publications.

Sources

The Versatile Scaffold: Application Notes and Protocols for 4-Amino-N-benzylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. 4-Amino-N-benzylbenzamide has emerged as one such valuable scaffold.[1][2] Its structure, featuring a primary aromatic amine, a flexible benzyl group, and a central benzamide core, presents multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the rationale behind its use in the development of novel therapeutic agents. This compound is a key building block for creating a diverse range of pharmacologically active molecules, with significant potential in oncology and neurology.[1]

Core Applications in Drug Discovery

The inherent chemical functionalities of this compound make it an ideal starting point for the synthesis of a wide array of derivatives. The primary amino group can be readily acylated, alkylated, or used in cyclization reactions to introduce new heterocyclic systems. The benzyl group can be substituted to probe interactions with hydrophobic pockets in target proteins, and the benzamide linkage provides a stable backbone for orienting functional groups. These properties have been exploited to develop inhibitors for several important enzyme families.

A Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 4-aminobenzamide core can be elaborated to mimic the hinge-binding motifs found in many ATP-competitive kinase inhibitors.

Application Example: Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 4-(aminomethyl)benzamide, a closely related analog, have shown potent inhibitory activity against several receptor tyrosine kinases, including EGFR.[3] The general strategy involves the acylation of the amino group with a substituted aromatic or heteroaromatic moiety that can interact with the kinase hinge region, while the rest of the molecule extends into the ATP-binding pocket.

Experimental Workflow: Synthesis of a Putative Kinase Inhibitor

G cluster_0 Synthesis of a this compound Derivative A This compound C Acylation Reaction (e.g., Schotten-Baumann conditions) A->C B Substituted Benzoyl Chloride B->C D Crude Product C->D Formation of Amide Bond E Purification (e.g., Column Chromatography) D->E F Pure Derivative E->F G Characterization (e.g., NMR, Mass Spectrometry) F->G H Biological Screening (e.g., Kinase Assay) F->H

Caption: Synthetic workflow for a this compound derivative.

Protocol 1: Synthesis of N-(4-(benzylcarbamoyl)phenyl)-4-methylbenzamide

This protocol describes a representative acylation of this compound to generate a derivative that could be screened for kinase inhibitory activity.

Materials:

  • This compound

  • 4-Methylbenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

  • Anhydrous Conditions: Prevents the hydrolysis of the acid chloride.

  • Aqueous Workup: Removes excess reagents and byproducts. The acidic wash removes unreacted pyridine, while the basic wash removes any remaining acid chloride and 4-methylbenzoic acid.

  • Column Chromatography: A standard method for purifying organic compounds based on their polarity.

A Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, and their inhibition is a clinically validated strategy for cancer therapy. Benzamide and its derivatives are known to be effective PARP inhibitors, acting as nicotinamide mimetics.

Application Example: Development of PARP10 Inhibitors

Structurally related phenoxybenzamides have been identified as selective inhibitors of PARP10.[4] The 4-aminobenzamide scaffold can be modified to explore this chemical space, for instance, by forming an ether linkage at the 4-position.

Signaling Pathway: PARP-mediated DNA Repair

G cluster_0 PARP Inhibition in DNA Repair A DNA Damage B PARP Activation A->B C ADP-ribosylation of Proteins B->C D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F This compound Derivative (PARP Inhibitor) F->B Inhibition

Caption: Simplified PARP signaling pathway and point of inhibition.

*Protocol 2: Synthesis of a 4-Phenoxy-N-benzylbenzamide Derivative (Illustrative)

This protocol outlines a potential synthetic route starting from a related precursor to highlight the versatility of the benzamide scaffold in accessing PARP inhibitor-like structures.

Materials:

  • 4-Fluorobenzoyl chloride

  • Benzylamine

  • Phenol

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Synthesis of 4-Fluoro-N-benzylbenzamide. React 4-fluorobenzoyl chloride with benzylamine in the presence of a base like triethylamine in DCM. Purify by standard workup and recrystallization or chromatography.

  • Step 2: Nucleophilic Aromatic Substitution. In a round-bottom flask, combine 4-fluoro-N-benzylbenzamide (1 eq), phenol (1.2 eq), and potassium carbonate (2 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final 4-phenoxy-N-benzylbenzamide derivative by spectroscopic methods.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • DMF: A polar aprotic solvent suitable for nucleophilic aromatic substitution reactions, as it can solvate the potassium cation.

  • High Temperature: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur on the electron-deficient fluorobenzene ring.

Structure-Activity Relationship (SAR) Insights

The utility of this compound as a scaffold is best understood through the analysis of SAR studies on its derivatives.

Modification Site General Observation Potential Rationale Relevant Target Class
4-Amino Group Acylation with (hetero)aromatic groups is often crucial for activity.Forms key hydrogen bonds with the hinge region of kinases or mimics the nicotinamide moiety in PARP.Kinases, PARPs
Benzyl Group Substitution on the phenyl ring can modulate potency and selectivity.Interacts with hydrophobic pockets adjacent to the primary binding site.Kinases, sEH[5]
Benzamide Core The relative orientation of the amide bond can be important.Maintains the correct geometry for optimal binding to the target.General

Conclusion and Future Directions

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward derivatization at multiple positions allows for the rapid generation of compound libraries for screening against a wide range of biological targets. The successful application of this scaffold in the development of kinase and PARP inhibitors, among others, highlights its potential for future drug discovery efforts. Further exploration of novel chemical transformations of the core structure and the application of computational methods to guide the design of new derivatives will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • MySkinRecipes. This compound.
  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1563.
  • Sargsyan, A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals (Basel), 14(12), 1219.
  • Swain, C. J., et al. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Bioorganic & Medicinal Chemistry Letters, 13(13), 2211-2215.
  • ResearchGate. Synthesis of substituted 4-amino-N-phenylbenzamide.
  • Lehtio, L., et al. (2019). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemMedChem, 14(10), 939-950.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Sargsyan, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12773.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408.
  • de Moraes, J., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. RSC Medicinal Chemistry, 14(5), 903-910.
  • Proschak, E., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9459-9473.
  • ResearchGate. Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
  • Lee, J., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry Letters, 107, 129796.
  • El-Damasy, A. K., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a highly potent pan-BCR-ABL inhibitor for chronic myeloid leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1184-1193.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-Amino-N-benzylbenzamide, a key intermediate in the manufacturing of various pharmacologically active molecules. Recognizing the industrial demand for efficient and scalable synthetic processes, this guide focuses on a robust and cost-effective two-step methodology. The protocol detailed herein eschews direct coupling methods, which can be economically prohibitive on a large scale, in favor of a classic and reliable approach commencing with 4-nitrobenzoyl chloride. This application note offers an in-depth analysis of the synthetic strategy, detailed step-by-step protocols for synthesis and purification, and critical safety and handling information. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety in a large-scale production environment.

Introduction and Strategic Rationale

This compound serves as a crucial building block in medicinal chemistry and drug development.[1] Its synthesis on an industrial scale necessitates a methodology that is not only high-yielding and pure but also economically viable and safe. While numerous methods exist for amide bond formation, direct coupling of 4-aminobenzoic acid with benzylamine often relies on expensive reagents that are not ideal for large-scale production.[2][3][4][5]

This guide, therefore, details a more traditional and industrially proven two-step synthetic route. The chosen strategy involves the initial formation of an amide bond between 4-nitrobenzoyl chloride and benzylamine, followed by the reduction of the nitro group to the desired amine. This approach offers several advantages for large-scale synthesis:

  • Cost-Effectiveness: The starting materials, 4-nitrobenzoyl chloride and benzylamine, are readily available and significantly more economical than many modern coupling reagents.

  • High Reactivity and Selectivity: The use of an acid chloride ensures a rapid and efficient amidation reaction, avoiding potential side reactions associated with the free amino group in 4-aminobenzoic acid.

  • Scalability: The reactions involved, namely the Schotten-Baumann type reaction and catalytic hydrogenation, are well-understood and highly scalable industrial processes.[6]

Overview of the Synthetic Pathway

The synthesis is logically divided into two main stages, as illustrated in the diagram below. The first stage is the formation of the intermediate, 4-Nitro-N-benzylbenzamide, followed by the second stage of nitro group reduction to yield the final product.

Synthetic Pathway 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Amidation Stage 1: Amidation 4-Nitrobenzoyl_chloride->Amidation Benzylamine Benzylamine Benzylamine->Amidation 4-Nitro-N-benzylbenzamide 4-Nitro-N-benzylbenzamide Amidation->4-Nitro-N-benzylbenzamide NaOH, Toluene/Water Reduction Stage 2: Reduction 4-Nitro-N-benzylbenzamide->Reduction H2, Pd/C, Ethanol This compound This compound Reduction->this compound

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Nitro-N-benzylbenzamide

This stage involves a Schotten-Baumann reaction, a reliable method for forming amides from acid chlorides and amines in a biphasic system.[6]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
4-Nitrobenzoyl chloride185.5718.561001.0
Benzylamine107.1511.251051.05
Sodium Hydroxide (NaOH)40.008.802202.2
Toluene-100 L--
Water-150 L--

Equipment:

  • 250 L glass-lined reactor with overhead stirring, temperature control, and a bottom discharge valve.

  • Addition funnel (20 L).

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven.

Protocol:

  • Reaction Setup: Charge the 250 L reactor with toluene (50 L) and benzylamine (11.25 kg, 105 mol). Begin stirring at 150-200 RPM.

  • Base Addition: In a separate vessel, dissolve sodium hydroxide (8.80 kg, 220 mol) in water (150 L) and cool the solution to 10-15 °C. Add this aqueous NaOH solution to the reactor.

  • Acid Chloride Addition: Dissolve 4-nitrobenzoyl chloride (18.56 kg, 100 mol) in toluene (50 L). Transfer this solution to the addition funnel.

  • Reaction: Cool the reactor contents to 0-5 °C using a cooling jacket. Add the 4-nitrobenzoyl chloride solution dropwise from the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and continue stirring for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Product Isolation: Stop the stirring and allow the layers to separate. Isolate the solid product by filtering the entire biphasic mixture. If the product is primarily in the organic layer, separate the layers and wash the organic phase with water (2 x 50 L).

  • Washing and Drying: Wash the filtered solid with water until the washings are neutral (pH ~7). Then, wash with a small amount of cold toluene to remove any unreacted starting materials. Dry the solid product, 4-Nitro-N-benzylbenzamide, in a vacuum oven at 60-70 °C until a constant weight is achieved.

Stage 2: Synthesis of this compound

The second stage is the catalytic hydrogenation of the nitro group to an amine. This is a clean and efficient reduction method that is widely used in industrial processes.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
4-Nitro-N-benzylbenzamide256.2625.63100
Palladium on Carbon (10% Pd/C)-1.28-
Ethanol (200 proof)-150 L-
Hydrogen Gas (H₂)2.02As required-

Equipment:

  • 250 L stainless steel hydrogenation reactor capable of handling at least 10 bar pressure.

  • Inert gas supply (Nitrogen or Argon).

  • Filtration system to remove the catalyst (e.g., a filter press with celite).

  • Crystallization vessel.

Protocol:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: Charge the reactor with 4-Nitro-N-benzylbenzamide (25.63 kg, 100 mol) and ethanol (150 L). Add the 10% Pd/C catalyst (1.28 kg) under a nitrogen blanket.

  • Hydrogenation: Seal the reactor and purge again with nitrogen. Pressurize the reactor with hydrogen gas to 5-7 bar. Start the agitation and heat the reactor to 40-50 °C. The reaction is exothermic; maintain the temperature with cooling as necessary.

  • Monitoring the Reaction: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by HPLC analysis of a reaction sample.

  • Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when exposed to air after the reaction. Keep the filter cake wet with ethanol during and after filtration.

  • Product Crystallization: Transfer the filtrate to a crystallization vessel. Reduce the volume of the solvent under reduced pressure to approximately one-third of the original volume.

  • Isolation and Drying: Cool the concentrated solution to 0-5 °C to induce crystallization. Collect the crystalline product by filtration. Wash the crystals with a small amount of cold ethanol. Dry the final product, this compound, in a vacuum oven at 50-60 °C.

Process Optimization and Critical Parameters

  • Temperature Control: Maintaining a low temperature during the addition of 4-nitrobenzoyl chloride is crucial to prevent hydrolysis of the acid chloride and to control the exothermic reaction.

  • Catalyst Handling: The pyrophoric nature of the spent Pd/C catalyst requires careful handling. It should always be kept wet and handled under an inert atmosphere.

  • Solvent Selection: Toluene is a good choice for the amidation step due to its ability to form a biphasic system with water and its suitable boiling point for potential azeotropic removal of water if needed. Ethanol is an excellent solvent for the hydrogenation step as it readily dissolves the starting material and product, and is relatively easy to remove.

  • Purification: For many applications, the purity of the product obtained after crystallization is sufficient. If higher purity is required, recrystallization from a suitable solvent such as ethanol or isopropanol can be performed.

Safety and Hazard Analysis

  • 4-Nitrobenzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzylamine: Corrosive and can cause burns. Use with appropriate PPE.

  • Sodium Hydroxide: Highly corrosive. Handle with care to avoid skin and eye contact.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly designed and maintained high-pressure reactor with appropriate safety interlocks.

  • Palladium on Carbon (Pd/C): The dry powder can be a fire hazard. The spent catalyst is pyrophoric and must be handled with extreme care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1Hydrolysis of 4-nitrobenzoyl chloride.Ensure the reaction temperature is kept low during addition and that anhydrous toluene is used.
Incomplete reaction in Stage 2Inactive catalyst or insufficient hydrogen pressure.Use fresh, active catalyst. Ensure the reactor is properly sealed and pressurized.
Product contamination with starting materialIncomplete reaction.Increase reaction time or temperature (within safe limits). Check the quality of reagents.
Dark-colored final productOxidation of the amino group.Ensure the product is dried under vacuum at a moderate temperature and stored away from light and air.

Conclusion

The two-step synthesis of this compound presented in this application note provides a reliable, scalable, and cost-effective method suitable for industrial production. By carefully controlling the reaction parameters and adhering to the safety guidelines, high yields of a pure product can be consistently achieved. This protocol offers a robust foundation for researchers and drug development professionals engaged in the large-scale manufacturing of this important chemical intermediate.

References

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1685. [Link][2][3][7][8]
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link][9][10][11]
  • MySkinRecipes. (n.d.). This compound. [Link][1]
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][4][5]

Sources

Application Notes and Protocols for Amide Bond Formation with 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and polymers.[1] Among the versatile building blocks used in these syntheses, 4-aminobenzoic acid (PABA) holds a significant position.[2] PABA is a bifunctional molecule, possessing both an amino group and a carboxylic acid group, making it an ideal scaffold for creating diverse molecular architectures.[3] Its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4] This document provides a detailed guide to the experimental procedures for forming amide bonds using 4-aminobenzoic acid, with a focus on common coupling reagents, reaction optimization, and purification strategies.

Understanding the Reaction: The Mechanism of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally slow due to the formation of a non-reactive carboxylate-ammonium salt.[5] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[6][7] This is typically achieved using coupling reagents.

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid of 4-aminobenzoic acid to form a highly reactive intermediate, such as an O-acylisourea intermediate when using carbodiimides.

  • Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release byproducts.[7]

To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used.[6][8] These additives react with the activated intermediate to form a more stable, yet still reactive, active ester, which then cleanly reacts with the amine.[9]

Amide_Bond_Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid 4-Aminobenzoic Acid (R-COOH) Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine Amine (R'-NH2) Amide_Product Amide Product (R-CONH-R') Tetrahedral_Intermediate->Amide_Product Byproducts Byproducts Tetrahedral_Intermediate->Byproducts Elimination

Caption: Generalized mechanism of amide bond formation.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction time, and cost.[10] Below is a comparison of commonly used coupling reagents for the amidation of 4-aminobenzoic acid.

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Key Characteristics
EDC (or DCC)HOBt or NHSDIPEA or Et3NDMF, DCM12-2485-95Cost-effective; water-soluble urea byproduct (EDC) simplifies workup.[10]
HATU NoneDIPEADMF1-4>95Highly efficient and fast, especially for challenging couplings.[8][10]
T3P® NonePyridine or Et3NEtOAc, DCM2-690-98Versatile and safe; byproducts are water-soluble.[10]
PyBOP NoneDIPEADMF, DCM2-890-97Effective for solid-phase and solution-phase synthesis; less toxic byproduct than BOP.[11]

Yields and reaction times are estimates and can vary based on the specific amine and reaction conditions.

Experimental Protocols

General Considerations
  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the activated intermediate, reducing the yield of the desired amide.[8] Therefore, it is crucial to use anhydrous solvents and reagents.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Order of Addition: The order and timing of reagent addition can be crucial. Pre-activation of the carboxylic acid before adding the amine is a common and often effective strategy.[8][12]

Protocol 1: Amide Coupling using EDC/NHS

This protocol is a widely used, cost-effective method for amide bond formation.

Materials:

  • 4-Aminobenzoic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add NHS (1.1 eq) and EDC (1.2 eq).[9]

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the NHS-activated ester.[10]

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).[10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.[8]

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.[8]

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[13]

Protocol 2: Rapid Amide Coupling using HATU

HATU is a highly efficient coupling reagent, ideal for sterically hindered substrates or when rapid reaction times are desired.[10]

Materials:

  • 4-Aminobenzoic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous LiCl or NH4Cl solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution.[5][8]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8][12]

  • Add the amine (1.0-1.2 eq) to the reaction mixture.[8]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute with Ethyl Acetate and wash with 10% LiCl (3x) and brine (1x).[14]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by silica gel column chromatography.[14]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Aminobenzoic Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU) & Base (DIPEA) A->B C Pre-activate (Stir 15-30 min) B->C D Add Amine C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Quench Reaction (e.g., with water) E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify Product (Chromatography/Recrystallization) I->J

Caption: A typical experimental workflow for amide coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of carboxylic acid.Use a more potent coupling reagent (e.g., HATU). Ensure stoichiometry of reagents is correct.[8][15]
Deactivation of the amine (protonation).Ensure sufficient base is present to neutralize any acid and deprotonate the amine salt.[8]
Hydrolysis of the activated intermediate.Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[8]
Steric hindrance.Increase reaction temperature or use a less hindered coupling reagent. Acyl fluoride derivatives may be effective for highly hindered substrates.[8][16]
Significant Side Reactions Racemization of chiral centers.Use additives like HOBt or OxymaPure. Run the reaction at a lower temperature.[8]
Formation of guanidinium byproduct (with aminium/uronium reagents).Pre-activate the carboxylic acid before adding the amine to minimize the amine's reaction with the coupling reagent.
Difficult Purification Byproducts from the coupling reagent (e.g., DCU from DCC).Use a coupling reagent with water-soluble byproducts like EDC or T3P®.[10] DCU can sometimes be removed by filtration or recrystallization from specific solvents like acetonitrile.[17]

Safety Precautions

Amide coupling reagents, particularly uronium/aminium salts like HATU, HBTU, and HCTU, are potent sensitizers and can cause severe allergic reactions, including anaphylaxis, upon repeated exposure.[18][19] Some reagents and additives, such as anhydrous HOBt, can also be explosive.[20]

  • Handling: Always handle coupling reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Awareness: Be aware of the potential for sensitization and report any adverse respiratory or dermal effects immediately.[19][21]

  • Data Review: Consult the Safety Data Sheet (SDS) for each reagent before use to understand its specific hazards.

Conclusion

The formation of an amide bond with 4-aminobenzoic acid is a versatile and powerful reaction in the toolkit of synthetic chemists. By understanding the underlying mechanism, carefully selecting the appropriate coupling reagent, and adhering to optimized protocols, researchers can efficiently synthesize a wide range of valuable compounds. Attention to anhydrous conditions, proper stoichiometry, and safety precautions are paramount to achieving high yields and ensuring a safe laboratory environment.

References
  • American Peptide Society. (n.d.). Coupling Agent Hazards.
  • American Chemical Society. (n.d.). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • amphoteros. (2014, April 4). Uphill battles in amide couplings.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.
  • Graham, J. L., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Chemical Research in Toxicology, 35(5), 733–749.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros.
  • Sun, D., et al. (2014). Discovery of AM-7209, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction. Journal of Medicinal Chemistry, 57(24), 10499–10511.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation?
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros.
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M
  • Google Patents. (n.d.). Method for preparing p-aminobenzoic acid.
  • PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources.
  • Royal Society of Chemistry. (2023, March 28). Biocatalytic amide bond formation.

Sources

Perfecting Purity: A Detailed Guide to the Recrystallization of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 4-Amino-N-benzylbenzamide via recrystallization. Moving beyond a simple list of steps, this guide delves into the rationale behind solvent selection, procedural nuances, and troubleshooting strategies, grounded in the fundamental principles of crystallization. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound, a key intermediate in various synthetic pathways.

Introduction: The Art and Science of Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[4][5] As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[1][6]

This compound, a white to off-white solid, possesses both polar (amino and amide groups) and non-polar (benzene rings) functionalities, influencing its solubility.[7] This structural complexity necessitates a careful and informed approach to solvent selection to ensure efficient and effective purification.

Physicochemical Properties and Solvent Selection Rationale

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for this compound, be chemically inert, and have a relatively low boiling point for easy removal.[5][8]

While specific solubility data for this compound is not extensively published, we can draw logical inferences from its structural analogues. 4-Aminobenzamide, a closely related compound, shows good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, and is less soluble in alcohols such as methanol and ethanol.[9] The presence of the additional non-polar benzyl group in this compound would likely decrease its solubility in highly polar protic solvents like water and increase its solubility in solvents with some aromatic character.

Based on these considerations, a mixed solvent system of ethanol and water is proposed. Ethanol is a polar protic solvent that can engage in hydrogen bonding with the amino and amide groups of the target molecule.[10] Water, a highly polar solvent, will act as an anti-solvent, significantly reducing the solubility of the predominantly organic compound at lower temperatures, thereby promoting crystallization. This solvent combination is a common and effective choice for the recrystallization of moderately polar organic compounds.[4]

Table 1: Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceAnticipated Melting Point Range (°C)
This compoundC₁₄H₁₄N₂O226.27White to off-white solid[7]~100-110 (estimated)
N-Benzylbenzamide (analogue)C₁₄H₁₃NO211.26White to off-white crystalline solid104-106[11][12]

Experimental Protocol

This protocol is designed for the recrystallization of approximately 5 grams of crude this compound. Adjust volumes accordingly for different quantities.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound (5 g) into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 50 mL of ethanol.

    • Rationale: Ethanol is chosen as the primary solvent due to its ability to dissolve the moderately polar target compound at an elevated temperature.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil. Add more ethanol in small portions (2-3 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

    • Rationale: Heating increases the kinetic energy of the solvent molecules, overcoming the intermolecular forces in the solid lattice and leading to dissolution. Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.

  • Hot Filtration (if decolorized): If charcoal was added, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Use fluted filter paper for a faster filtration rate.

  • Crystallization Induction: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period.

    • Rationale: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil.

  • Addition of Anti-solvent: Once the solution has cooled to room temperature, slowly add deionized water dropwise with gentle swirling until the solution becomes faintly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

    • Rationale: Water acts as an anti-solvent, decreasing the solubility of the organic compound and inducing further crystallization. The point of persistent turbidity indicates the solution is supersaturated.

  • Complete Crystallization: After the addition of water, allow the flask to stand at room temperature for at least 30 minutes to an hour to allow for maximum crystal growth. Subsequently, place the flask in an ice bath for 15-30 minutes to further decrease the solubility and maximize the yield.

    • Rationale: Lowering the temperature significantly reduces the solubility of the compound, driving more of it out of solution.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture.

    • Rationale: Washing with a cold solvent mixture removes any soluble impurities adhering to the crystal surfaces without significantly redissolving the desired product.[6]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel for several minutes. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or dry under vacuum.

  • Characterization: Once dry, determine the weight of the purified crystals and measure their melting point. A sharp melting point close to the literature value indicates high purity.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude 4-Amino-N- benzylbenzamide dissolve Add Ethanol & Heat to Dissolve start->dissolve decolorize Add Activated Charcoal (if necessary) dissolve->decolorize if colored cool Slow Cooling to Room Temperature dissolve->cool if not colored hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool anti_solvent Add Water (Anti-solvent) cool->anti_solvent ice_bath Cool in Ice Bath anti_solvent->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Crystals wash->dry analyze Determine Yield & Melting Point dry->analyze

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent; Inappropriate solvent.Add more hot solvent in small increments. If a large volume is required, the solvent is likely unsuitable; select a different solvent.
Oiling out (formation of an oil instead of crystals) Solution is supersaturated above the compound's melting point; Cooling too rapidly; High concentration of impurities.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow for slower cooling. If the problem persists, a different solvent system may be necessary.
No crystals form upon cooling Solution is not saturated (too much solvent was added); Supersaturation.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus to provide nucleation sites. Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent used; Premature crystallization during hot filtration; Crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By understanding the principles behind each step, from solvent selection to crystal isolation, researchers can consistently obtain a high-purity product. The troubleshooting guide offers practical solutions to common challenges, empowering scientists to optimize the procedure for their specific needs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
  • Journal of Chemical & Engineering Data. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • StudyGuides.com. (n.d.). Crystallization and Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.

Sources

Application Note: A Cell-Based Assay Protocol for Characterizing 4-Amino-N-benzylbenzamide as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the cellular characterization of 4-Amino-N-benzylbenzamide, a compound with potential inhibitory activity against Poly(ADP-ribose) polymerase (PARP). We will delve into the scientific rationale behind the experimental design, offering a detailed, step-by-step methodology for a robust cell-based assay. This application note is structured to not only guide you through the "how" but to also provide a deep understanding of the "why," ensuring the generation of reliable and reproducible data.

Introduction: The Rationale for Targeting PARP in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1][2][3] Specifically, PARP1 and PARP2 are rapidly recruited to sites of single-strand DNA breaks (SSBs).[4] Upon binding to damaged DNA, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, a process known as PARylation.[2] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][3]

Inhibition of PARP enzymatic activity has emerged as a powerful therapeutic strategy in oncology.[1][3] By blocking the repair of SSBs, PARP inhibitors lead to the accumulation of these lesions. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1][5] In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs is lethal. This concept, known as synthetic lethality, allows for the selective killing of cancer cells while sparing normal, HR-proficient cells.[4][5]

Furthermore, some PARP inhibitors have been shown to "trap" the PARP enzyme on the DNA at the site of damage.[5][6] This PARP-DNA complex can itself be a cytotoxic lesion, blocking DNA replication and leading to cell death.[6] Therefore, characterizing novel compounds for their ability to inhibit PARP and induce synthetic lethality is a key focus in modern drug discovery. This compound, with its benzamide core structure, is a candidate for investigation as a PARP inhibitor. This guide provides a robust protocol to assess its cellular activity.

The DNA Damage Response and PARP Inhibition: A Mechanistic Overview

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

Figure 1. PARP's role in DNA repair and the synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Experimental Protocol: Assessing the Potentiation of Temozolomide Cytotoxicity

This protocol is designed to evaluate the ability of this compound to enhance the cytotoxic effects of the DNA alkylating agent, temozolomide (TMZ), in a cancer cell line. The underlying principle is that by inhibiting PARP-mediated DNA repair, this compound will increase the lethality of TMZ-induced DNA damage.

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)
BRCA2-deficient cell line (e.g., CAPAN-1)ATCCCRL-2324
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
This compoundIn-house/SupplierN/A
Temozolomide (TMZ)Sigma-AldrichT2577
Resazurin Sodium Salt (AlamarBlue)Sigma-AldrichR7017
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
96-well black, clear-bottom platesCorning3603
Phosphate-Buffered Saline (PBS)Gibco10010023
Step-by-Step Procedure

The following diagram outlines the experimental workflow.

Workflow Start Start Cell_Culture 1. Cell Culture (e.g., CAPAN-1 cells) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (5,000 cells/well in 96-well plate) Cell_Culture->Cell_Seeding Adherence 3. Overnight Incubation (Allow cells to adhere) Cell_Seeding->Adherence Compound_Addition 4. Compound Addition - this compound (fixed conc.) - Temozolomide (serial dilution) - Controls Adherence->Compound_Addition Incubation 5. Incubation (72 hours) Compound_Addition->Incubation Viability_Assay 6. Cell Viability Assay (Add Resazurin) Incubation->Viability_Assay Read_Plate 7. Read Fluorescence (560 nm Ex / 590 nm Em) Viability_Assay->Read_Plate Data_Analysis 8. Data Analysis (Normalize data, plot dose-response, calculate IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the cell-based potentiation assay.

  • Cell Culture: Maintain the chosen cancer cell line (e.g., CAPAN-1) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and sub-culture as needed.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well black, clear-bottom plate.

  • Overnight Incubation: Incubate the plate overnight to allow the cells to adhere to the bottom of the wells.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of Temozolomide in DMSO.

    • On the day of the experiment, prepare serial dilutions of TMZ in complete medium. A typical concentration range to test would be 0-300 µM.[7]

    • Prepare a working solution of this compound in complete medium at a fixed, non-toxic concentration (e.g., 300 nM, this may require prior optimization to determine the non-toxic dose).

    • Plate Layout (Example):

      • Wells 1-3: Cells + Medium only (Untreated control)

      • Wells 4-6: Cells + Medium with DMSO (Vehicle control)

      • Wells 7-9: Cells + this compound (fixed concentration)

      • Subsequent columns: Cells treated with serial dilutions of TMZ alone.

      • Subsequent columns: Cells treated with serial dilutions of TMZ in the presence of a fixed concentration of this compound.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound-containing medium to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2. The long incubation time is crucial as the cytotoxic effects of PARP inhibitors can take several days to manifest.[8]

  • Cell Viability Assay (Resazurin):

    • Prepare a working solution of Resazurin at 0.15 mg/mL in PBS.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis
  • Normalization: Average the fluorescence readings for each condition. Subtract the average fluorescence of the "medium only" (no cells) wells from all other readings. Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.

    • % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • Dose-Response Curves: Plot the normalized viability data against the log of the TMZ concentration for both the "TMZ alone" and "TMZ + this compound" conditions.

  • IC50 Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value for TMZ in the absence and presence of this compound.

Expected Results and Interpretation

The primary outcome of this assay is the determination of a potentiation effect. If this compound is an effective PARP inhibitor, it will significantly decrease the IC50 value of TMZ.

Treatment ConditionIC50 of Temozolomide (µM)Potentiation Factor
Temozolomide Alonee.g., 150N/A
Temozolomide + this compounde.g., 305.0

Potentiation Factor = IC50 (TMZ alone) / IC50 (TMZ + Compound)

A potentiation factor greater than 1 indicates that this compound enhances the cytotoxicity of TMZ. A higher potentiation factor suggests a more potent PARP inhibitory effect in this cellular context.

Trustworthiness and Self-Validation

To ensure the integrity of your results, the following controls are essential:

  • Untreated and Vehicle Controls: These establish the baseline for 100% cell viability.

  • Compound Alone Control: Treatment with this compound alone at the chosen fixed concentration should not exhibit significant cytotoxicity. This confirms that the observed cell death in the combination treatment is due to potentiation and not additive toxicity.

  • Positive Control: If available, a known clinical PARP inhibitor (e.g., Olaparib, Veliparib) should be run in parallel to validate the assay system.[9][10]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the initial cell-based characterization of this compound as a potential PARP inhibitor. By assessing its ability to potentiate the effects of a DNA-damaging agent, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Successful execution of this protocol will provide a solid foundation for further preclinical development, including direct enzymatic assays and in vivo studies.

References

  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Das, A., et al. (2018). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS ONE, 13(7), e0200832.
  • Michels, J., et al. (2013). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1049, 137-146.
  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
  • BPS Bioscience. (n.d.). PARP Assays.
  • Amsbio. (n.d.). PARP Assays.
  • Cambridge Bioscience. (n.d.). PARP assay kits.
  • Zientara-Rytter, K., et al. (2023). Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. Cancer Research, 83(7_Supplement), 6111.
  • MySkinRecipes. (n.d.). This compound.
  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419.
  • ResearchGate. (n.d.). Effects of PARP inhibition on the DNA damage response.
  • Engel, L., et al. (2024). Targeting PARP-1 and DNA Damage Response Defects in Colorectal Cancer Chemotherapy with Established and Novel PARP Inhibitors. Cancers, 16(20), 3441.

Sources

Application Notes & Protocols: The Strategic Use of 4-Amino-N-benzylbenzamide as a Versatile Molecular Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Amino-N-benzylbenzamide (ANBB). We delve into its core physicochemical properties, reactivity, and its proven utility as a pivotal scaffold in the synthesis of high-value compounds. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. Detailed, field-tested protocols for its use in the synthesis of kinase inhibitors and for creating diverse compound libraries for Structure-Activity Relationship (SAR) studies are provided, complete with validation checkpoints and safety protocols.

Introduction: The Value Proposition of this compound

This compound (ANBB) is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in modern synthetic chemistry.[1] Its structure uniquely combines a primary aromatic amine and a secondary benzamide, offering two distinct points for chemical modification. This duality allows for its strategic incorporation into complex molecular architectures, making it a favored scaffold in medicinal chemistry and materials science.[2][3]

The benzamide portion of the molecule often serves as a crucial pharmacophore, capable of forming key hydrogen bond interactions with biological targets such as enzyme active sites.[4] Simultaneously, the para-amino group provides a reactive handle for building out the rest of the molecule, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] This has led to its successful integration into a wide array of pharmacologically active agents, including kinase inhibitors, antitubercular agents, and antitumor compounds.[5][6][7]

Physicochemical Properties

A clear understanding of ANBB's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 54977-92-3[8]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [9]
Appearance White to off-white solid[1]
Melting Point 125 - 128 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)[1]
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N[1]

Core Reactivity, Handling, and Safety

The synthetic utility of ANBB stems from the distinct reactivity of its two primary functional groups.

  • Primary Aromatic Amine (-NH₂): This group is a nucleophile and is the primary site for reactions such as acylation, alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). Its reactivity allows for the attachment of diverse functionalities and the core scaffolds of target molecules.

  • Amide (C(=O)NH-): The amide bond is generally stable but the N-H proton can participate in crucial hydrogen bonding, which is often key to its biological activity. The carbonyl oxygen is a hydrogen bond acceptor.

Caption: Key functional groups and reactive sites of this compound.

Safety & Handling Protocol

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Assessment: this compound is harmful if swallowed and is suspected of causing genetic defects.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

    • Inhalation: Move the person to fresh air. Call a physician if symptoms occur.[10]

Application Note I: Synthesis of Kinase Inhibitors

Rationale and Expertise

The benzamide scaffold is a privileged structure in modern kinase inhibitor design. Many clinically successful inhibitors utilize this motif to form one or more critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition. The 4-amino group of ANBB serves as the perfect attachment point for coupling to the core heterocyclic systems (e.g., pyrimidines, purines, pyrazoles) that typically form the rest of the inhibitor.[11] This modular approach allows for rapid optimization of the "head" group (the benzylamide portion) and the "tail" (the coupled heterocycle).

This protocol details a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for forming the critical C-N bond between ANBB and a heterocyclic halide.

Detailed Protocol: Buchwald-Hartwig Coupling

This protocol describes the coupling of this compound with 2-chloro-4-(trifluoromethyl)pyrimidine as a representative example.

Materials:

  • This compound (ANBB) (1.0 eq)

  • 2-chloro-4-(trifluoromethyl)pyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add ANBB (1.0 eq), 2-chloro-4-(trifluoromethyl)pyrimidine (1.1 eq), Xantphos (0.04 eq), and Cesium Carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Reagent Addition: Add Pd₂(dba)₃ (0.02 eq) to the flask against a positive flow of inert gas. Immediately add anhydrous 1,4-dioxane.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the ANBB starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and wash sequentially with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Validation: Confirm the structure and purity of the final product, N-benzyl-4-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow

G prep 1. Vessel Preparation (Add Reactants & Base) inert 2. Inert Atmosphere (Evacuate & Backfill with N2/Ar) prep->inert reagent 3. Catalyst Addition (Add Pd2(dba)3 & Dioxane) inert->reagent react 4. Reaction (Heat at 100 °C, 12-18h) reagent->react monitor 5. Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Filter, Wash, Extract) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify validate 8. Validation (NMR, HRMS) purify->validate

Caption: Workflow for the Buchwald-Hartwig amination using ANBB.

Application Note II: Derivatization for SAR Studies

Rationale and Expertise

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery. ANBB is an ideal starting point for building a focused library of compounds because its primary amine can be easily and cleanly derivatized. Reductive amination is a powerful and reliable method for this purpose. It allows for the introduction of a vast array of alkyl and aryl groups by reacting the amine with corresponding aldehydes or ketones in the presence of a mild reducing agent. This enables a systematic exploration of how changes in the size, electronics, and lipophilicity of this part of the molecule affect biological activity.[12]

Detailed Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of ANBB with a representative aldehyde.

Materials:

  • This compound (ANBB) (1.0 eq)

  • Aldehyde or Ketone of choice (e.g., isobutyraldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, ~5% v/v)

Procedure:

  • Setup: In a round-bottom flask, dissolve ANBB (1.0 eq) in DCM (or DCE). Add the aldehyde/ketone (1.2 eq) followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion. The acid catalyst is crucial for this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. A mild exotherm or gas evolution may be observed. NaBH(OAc)₃ is chosen because it is mild, tolerant of the acidic conditions, and does not reduce the starting aldehyde.

  • Reaction: Continue stirring at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the ANBB starting material.

  • Quenching & Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification & Validation:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

    • Validate the structure and purity via NMR and MS analysis.

Reaction Scheme

G node1 This compound node3 [Intermediate Iminium Ion] node1->node3 Imine Formation node2 + R-CHO (Aldehyde) node2->node3 node4 Final N-Alkylated Product node3->node4 Reduction reagents1 CH2Cl2 Acetic Acid (cat.) reagents2 NaBH(OAc)3

Caption: General reaction pathway for reductive amination of ANBB.

In-House Synthesis of the Building Block

For laboratories requiring larger quantities or custom analogues, ANBB can be readily synthesized from commercially available starting materials. The most direct route is the amide coupling of 4-aminobenzoic acid and benzylamine.

Protocol: Amide Coupling via Carbodiimide Activation

Materials:

  • 4-Aminobenzoic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve 4-aminobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the dropwise addition of benzylamine (1.05 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up:

    • Pour the reaction mixture into a larger volume of water. This will often precipitate the product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove residual starting materials.

  • Purification: The filtered solid is often of high purity. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography.

  • Validation: Confirm the identity and purity of the synthesized ANBB via melting point, NMR, and MS, comparing the data to a known standard.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating discovery programs. Its well-defined reactive sites, coupled with its presence in numerous biologically active molecules, make it an indispensable building block. The protocols detailed herein provide robust, validated methods for its incorporation into complex targets and for the systematic exploration of chemical diversity. By understanding the causality behind each experimental step, researchers can confidently adapt and apply these methodologies to their specific synthetic challenges, leveraging the full potential of this versatile scaffold.

References

  • The Royal Society of Chemistry.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]
  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
  • MySkinRecipes. This compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69910, 4-Amino-N-phenylbenzamide. [Link]
  • Lee, J., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a protecting group. HETEROCYCLES, 87(8), 1749. [Link]
  • MacKenzie, A. R., et al. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Bioorganic & Medicinal Chemistry Letters, 13(13), 2211-5. [Link]
  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed, 31574962. [Link]
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 333-349. [Link]
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
  • Ghorab, M. M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1196. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66909, 4-amino-N-benzylbenzene-1-sulfonamide. [Link]
  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2530. [Link]
  • Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem, 11(7), 687-701. [Link]
  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113330. [Link]
  • Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. [Link]
  • Lee, J., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry Letters, 105, 129777. [Link]
  • ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... [Link]
  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed, 31309896. [Link]

Sources

Application Notes and Protocols for the Development of Antitubercular Agents from N-Benzylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Approach to a Persistent Threat

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, making the discovery of novel antitubercular agents with new mechanisms of action a global health priority[1][2][3]. Within the landscape of TB drug discovery, N-benzylbenzamide scaffolds have emerged as a promising class of compounds. Certain derivatives, particularly those containing nitroaromatic moieties, have demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains[1][4].

These scaffolds are attractive due to their synthetic tractability and their potential to target essential mycobacterial enzymes. For instance, many nitroaromatic compounds, including certain benzamides, are known to inhibit Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall[4][5]. Others have been designed as direct inhibitors of enzymes like the NADH-dependent enoyl-acyl carrier protein reductase (InhA)[6][7].

This guide provides a comprehensive, field-proven framework for researchers engaged in the discovery and preclinical development of N-benzylbenzamide-based antitubercular agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical drug discovery cascade from synthesis to initial biological characterization.

Part 1: Synthesis of N-Benzylbenzamide Analogues via Schotten-Baumann Reaction

The construction of a focused library of analogues is the foundational step in exploring the structure-activity relationship (SAR) of the N-benzylbenzamide scaffold. The Schotten-Baumann reaction is a classic, reliable, and highly effective method for synthesizing amides from amines and acyl chlorides, making it an ideal choice for this purpose[8][9][10].

Causality Behind the Method: The reaction is typically performed in a biphasic system (an organic solvent and an aqueous base). This setup is highly efficient because the starting materials and the final amide product are soluble in the organic phase, while the HCl byproduct generated during the reaction is immediately neutralized by the base (e.g., NaOH) in the aqueous phase. This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion[9][11]. Performing the addition of the reactive acyl chloride at low temperatures (0-10 °C) helps to control the exothermic reaction and minimize potential side reactions.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Substituted Benzylamine (in Organic Solvent) flask Reaction Flask (Biphasic Mixture) amine->flask base Aqueous Base (e.g., 10% NaOH) base->flask sep_funnel Separatory Funnel (Separate Layers) flask->sep_funnel Transfer acyl_chloride Substituted Benzoyl Chloride (in Organic Solvent) stir Vigorous Stirring 0 °C to RT acyl_chloride->stir Dropwise Addition stir->flask wash Wash Organic Layer (Acid, Water, Brine) sep_funnel->wash dry Dry (e.g., Na₂SO₄) & Concentrate wash->dry purify Purification (Recrystallization or Column Chromatography) dry->purify product Final N-Benzylbenzamide Product purify->product

Caption: General workflow for N-benzylbenzamide synthesis.
Protocol 1: Synthesis of a Representative N-Benzylbenzamide

This protocol describes the synthesis of N-benzyl-3,5-dinitrobenzamide, a member of a potent series of antitubercular agents[1].

Materials:

  • Benzylamine

  • 3,5-Dinitrobenzoyl chloride

  • Dichloromethane (DCM)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq) in DCM (approx. 20 mL).

  • Addition of Base: Add 10% aqueous NaOH solution (2.0 eq).

  • Addition of Acyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in DCM (approx. 15 mL) and add it dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 2 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x). This sequence removes unreacted base, unreacted amine, and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: In Vitro Antitubercular Susceptibility Testing

The first critical biological evaluation is to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable colorimetric assay for this purpose[1][12][13][14].

Causality Behind the Method: The MABA protocol relies on the redox indicator resazurin (the active ingredient in Alamar Blue), which is blue and non-fluorescent. In the presence of metabolically active (i.e., viable) Mtb, cellular reductases reduce resazurin to the pink, highly fluorescent resorufin. Therefore, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, indicating growth inhibition[1][14]. The inclusion of drug-free wells (growth control) and media-only wells (sterility control) is essential for validating the assay results.

G cluster_results Result Interpretation prep Prepare Compound Serial Dilutions in 96-Well Plate add_mtb Add Mtb H37Rv Culture (e.g., ~5x10⁴ CFU/well) prep->add_mtb incubate Incubate Plate (7 days at 37°C) add_mtb->incubate add_reagents Add Alamar Blue & Tween 80 Solution incubate->add_reagents incubate2 Incubate Plate (24 hours at 37°C) add_reagents->incubate2 read Read Results (Visually or Spectrophotometrically) incubate2->read blue Blue Well (No Growth) read->blue pink Pink Well (Growth) read->pink mic Determine MIC (Lowest concentration with >90% inhibition / blue color) blue->mic pink->mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: Microplate Alamar Blue Assay (MABA)

Materials:

  • Sterile 96-well flat-bottom plates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • M. tuberculosis H37Rv strain culture

  • Alamar Blue reagent

  • 20% sterile Tween 80 solution

  • Stock solutions of test compounds and control drugs (e.g., Isoniazid, Rifampicin) in DMSO

Procedure:

  • Plate Setup: Add 100 µL of sterile supplemented 7H9 broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This creates a concentration gradient.

  • Controls: Designate wells for controls:

    • Growth Control: Wells with broth and Mtb inoculum, but no drug.

    • Sterility Control: Wells with broth only.

    • Positive Control: Wells containing a known antitubercular drug like Isoniazid.

  • Inoculation: Prepare an Mtb H37Rv inoculum and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth and add 100 µL to all wells except the sterility control, resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plate (e.g., with parafilm) and incubate at 37°C for 7 days.

  • Reagent Addition: After incubation, add 25 µL of a freshly prepared 10:1 mixture of Alamar Blue reagent and 20% Tween 80 to each well.

  • Final Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink. This can be assessed visually or by measuring fluorescence/absorbance with a plate reader.

Data Presentation: Structure-Activity Relationship (SAR)

The MIC data from a series of analogues should be tabulated to facilitate SAR analysis.

Compound IDR¹ GroupR² GroupMIC vs Mtb H37Rv (µg/mL)
BNB-01 3-NO₂5-NO₂0.0625
BNB-02 3-NO₂5-CF₃0.0625
BNB-03 4-NO₂H> 64
BNB-04 3-CF₃H16
BNB-05 HH> 128
Isoniazid --0.0781
Hypothetical data based on trends observed in the literature[1][15].

This table clearly shows that dinitro or nitro-trifluoromethyl substitutions at the 3 and 5 positions are critical for potent activity, providing a clear direction for further optimization.

Part 3: In Vitro Cytotoxicity and Selectivity Index

A potent compound is only useful if it is not toxic to host cells. Therefore, assessing cytotoxicity against a mammalian cell line is a mandatory step. The XTT assay is a reliable method that measures cellular metabolic activity as an indicator of viability.

Causality Behind the Method: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is an improvement on the more traditional MTT assay. Like MTT, it relies on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells[16][17]. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step. This simplifies the protocol, reduces handling errors, and allows for kinetic measurements. The intensity of the orange color produced is directly proportional to the number of viable cells. The data is used to calculate the 50% cytotoxic concentration (CC₅₀).

Protocol 3: XTT Cytotoxicity Assay

Materials:

  • Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • XTT labeling reagent and electron-coupling reagent (usually supplied as a kit)

  • Test compounds and a positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the appropriate wells. Include vehicle controls (medium with DMSO) and untreated cell controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and electron-coupling reagent. Mix them according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the XTT reagent mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Absorbance Reading: Measure the absorbance of the samples in a spectrophotometric plate reader at 450-500 nm (with a reference wavelength > 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Data Presentation: Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that quantifies the therapeutic window of a compound.

SI = CC₅₀ / MIC

A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.

Compound IDMIC (µM)CC₅₀ (µM) vs Vero CellsSelectivity Index (SI)
BNB-01 0.20> 120> 600
BNB-02 0.1985447
BNB-03 > 150> 120-
Isoniazid 0.57> 1000> 1750
Hypothetical data based on trends observed in the literature[18][19].

Part 4: Investigating the Mechanism of Action (MoA)

Understanding how a compound kills Mtb is crucial for lead optimization and predicting potential resistance mechanisms. For nitroaromatic benzamides, a primary hypothesis is the inhibition of DprE1[5].

Causality and Logic: The mechanism of covalent DprE1 inhibitors involves the reduction of the compound's aromatic nitro group by the FAD cofactor within the enzyme's active site. This forms a reactive nitroso intermediate. This intermediate is then attacked by the thiol group of a key cysteine residue (Cys387), forming a covalent bond that permanently inactivates the enzyme[5]. Disrupting DprE1 blocks the synthesis of arabinan, a vital component of the mycobacterial cell wall, leading to cell death[5].

A logical workflow to investigate this MoA involves computational modeling to predict binding, followed by biological validation.

G compound N-Benzyl-3,5-dinitrobenzamide (Prodrug) dpre1 DprE1 Enzyme (with FAD cofactor) compound->dpre1 reduction Nitro Group Reduction (by FADH₂) dpre1->reduction intermediate Reactive Nitroso Intermediate reduction->intermediate cys387 Cys387 Attack intermediate->cys387 covalent Covalent Adduct Formation cys387->covalent inactivation DprE1 Inactivation covalent->inactivation block Arabinan Synthesis Blocked inactivation->block death Bacterial Cell Death block->death

Caption: Proposed mechanism of action via DprE1 inhibition.
Protocol 4: Molecular Docking into DprE1 Active Site

Molecular docking can provide valuable insights into how a compound might bind to its target, supporting the DprE1 inhibition hypothesis.

Procedure:

  • Protein Preparation: Obtain the crystal structure of Mtb DprE1 (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of the N-benzylbenzamide analogue and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, GOLD) to dock the ligand into the defined active site of DprE1, specifically near the FAD cofactor and Cys387.

  • Analysis: Analyze the resulting poses. A favorable pose would place one of the nitro groups in close proximity to the FAD cofactor (for reduction) and the overall molecule near Cys387, consistent with the proposed covalent inhibition mechanism[5]. This computational evidence helps prioritize compounds for further biological testing.

Part 5: Advanced Preclinical Characterization

Promising lead compounds (high potency, low cytotoxicity, and a plausible MoA) should be advanced to more complex models that better mimic human disease.

  • Intracellular Activity Assay: Mtb is an intracellular pathogen that primarily resides within host macrophages. It is essential to verify that a compound can penetrate the macrophage and kill the bacteria within this niche. This is typically done by infecting a macrophage cell line (e.g., THP-1 or J774) with Mtb, treating the infected cells with the compound, and then lysing the macrophages to determine the reduction in intracellular bacterial viability (CFU counting or luminescence-based readouts)[15][20].

  • In Vivo Efficacy Models: The gold standard for preclinical efficacy testing is the mouse model of chronic TB infection[21][22]. However, for higher-throughput initial in vivo assessment, the Mycobacterium marinum-infected zebrafish larva model has emerged as a powerful tool. It recapitulates key aspects of TB pathogenesis, including granuloma formation, and allows for rapid, fluorescence-based assessment of both drug efficacy and toxicity in a whole-organism context[21].

Conclusion and Future Directions

The N-benzylbenzamide scaffold represents a fertile ground for the development of new antitubercular agents. By following a systematic discovery cascade—from rational synthesis and robust in vitro screening for activity and cytotoxicity to MoA elucidation and evaluation in advanced models—researchers can efficiently identify and optimize lead candidates. A compound that successfully navigates this workflow, demonstrating potent and selective killing of intracellular Mtb and efficacy in an in vivo model, would be a strong candidate for formal preclinical development, including detailed pharmacokinetic and toxicology studies, on the path toward clinical trials.

References

  • Lv, K., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
  • Takaki, K., et al. (2012). An in vivo platform for rapid high-throughput antitubercular drug discovery. Cell Reports. [Link]
  • Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. [Link]
  • Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. PubMed. [Link]
  • Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem. [Link]
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Medicine. [Link]
  • Rivers, E. C., & Mancera, R. L. (2008). New anti-tuberculosis drugs with novel mechanisms of action. Current Medicinal Chemistry. [Link]
  • Rivers, E. C., & Mancera, R. L. (2008). New Anti-Tuberculosis Drugs with Novel Mechanisms of Action. Bentham Science. [Link]
  • Mancera, R. L., & Rivers, E. C. (2008). New anti-tuberculosis drugs in clinical trials with novel mechanisms of action. Drug Discovery Today. [Link]
  • Collins, L. A., & Franzblau, S. G. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. R Discovery. [Link]
  • Li, Y., et al. (2024). Clinical research progress of novel antituberculosis drugs on multidrug-resistant tuberculosis.
  • Roche. (n.d.).
  • Horvati, K., et al. (2020).
  • Rivers, E. C., & Mancera, R. L. (2008). New Anti-Tuberculosis Drugs with Novel Mechanisms of Action. Current Medicinal Chemistry. [Link]
  • Hartkoorn, R. C., et al. (2019). Innovative Tools and in vivo Methods for Tuberculosis Drug Discovery and Development. Infoscience EPFL. [Link]
  • Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity.
  • Teixeira, C., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules. [Link]
  • Lynde, B. E., et al. (2015). Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Franzblau, S. G., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Kumar, D., et al. (2018). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Molecules. [Link]
  • Teixeira, C., et al. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals. [Link]
  • Teixeira, C., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]
  • Awasthi, D., et al. (2018). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
  • Early, J. V., et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S. College. [Link]
  • Eoh, H., et al. (2017). Structure–activity relationships of compounds targeting mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Unknown. (n.d.). Schotten-Baumann Reaction. Unknown Source. [Link]
  • Teixeira, C., et al. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]
  • Early, J. V., et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Yar, M., et al. (2009).
  • G, A., et al. (2024). Design, Synthesis and Evaluation of Substituted Benzimidazoles as Potent Polyketide Synthase 13 Inhibitors for Tuberculosis. Journal of Young Pharmacists. [Link]
  • Lynde, B. E., et al. (2015). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • Onajole, O. K., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4-Amino-N-benzylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable benzamide intermediate. We will explore the common synthetic pathways, troubleshoot frequently encountered challenges, and provide detailed, field-proven protocols to streamline your experimental workflow. Our focus is not just on the "how," but the "why," grounding our recommendations in established chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two predominant and reliable pathways for synthesizing this compound.

  • Pathway 1: Direct Amide Coupling. This is the most straightforward approach, involving the direct coupling of 4-aminobenzoic acid with benzylamine. This reaction requires an activating agent (a "coupling reagent") to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

  • Pathway 2: Nitro-Intermediate Reduction. This two-step route begins with the acylation of benzylamine using 4-nitrobenzoyl chloride to form an amide intermediate, 4-nitro-N-benzylbenzamide.[1] The nitro group is then reduced to the primary amine in a subsequent step. This pathway circumvents the potential for self-reaction of 4-aminobenzoic acid and often results in a cleaner reaction profile.[1][2]

Q2: My direct coupling reaction yield is very low. What is the most likely cause?

A2: Low yields in the direct coupling of 4-aminobenzoic acid are often due to a competitive side reaction: the intermolecular reaction of 4-aminobenzoic acid with itself. The amino group of one molecule can attack the activated carboxyl group of another, leading to oligomeric or polymeric byproducts. To mitigate this, the Nitro-Intermediate Reduction (Pathway 2) is highly recommended as it protects the amine functionality as a nitro group until the final step.[1] If direct coupling is necessary, careful selection of coupling reagents and reaction conditions is critical.

Q3: Which coupling reagent is best for the direct amidation of 4-aminobenzoic acid?

A3: The choice of coupling reagent significantly impacts reaction efficiency, time, and ease of purification.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and fast-acting reagent, particularly for challenging couplings, and can provide excellent yields (>95%) in as little as 2 hours.[3] However, it is a more expensive option.

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) is a cost-effective and reliable combination. The urea byproduct formed from EDC is water-soluble, which simplifies the workup process.[3] Yields are typically very good (around 85%), though reaction times may be longer (12+ hours).[3]

  • T3P® (Propylphosphonic Anhydride) is a versatile and safe reagent that offers high yields and purity with a straightforward workup.[3]

Q4: I see a persistent impurity in my final product after purification. What could it be?

A4: If you are using a carbodiimide reagent like EDC or DCC, a common impurity is the corresponding N,N'-disubstituted urea byproduct.[4] While the EDC-urea is water-soluble, DCC-urea is largely insoluble in most organic solvents and must be removed by filtration.[4] If using Pathway 2, incomplete reduction of the nitro intermediate can leave residual 4-nitro-N-benzylbenzamide in your product. The presence of unreacted starting materials is also a possibility. Purity should be checked by HPLC and NMR.

Q5: What is the best way to purify the final this compound product?

A5: The optimal purification method depends on the impurity profile of your crude product.

  • Recrystallization: This is an effective technique for removing minor impurities if a suitable solvent system can be found. An ethyl acetate/n-hexane mixture is often effective for benzamide derivatives.[5] This method is highly scalable and can yield very pure material (>98%).[5]

  • Flash Column Chromatography: For more complex impurity mixtures, chromatography on silica gel is the method of choice. A gradient elution, for example starting with dichloromethane and gradually adding methanol, can effectively separate the product from starting materials and byproducts.[5][6]

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues encountered during synthesis and provides actionable solutions.

Issue / Observation Potential Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Low or No Product Formation (Direct Coupling) 1. Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive for the substrate. 2. Amine Inactivation: The amino group of 4-aminobenzoic acid can interfere with the reaction, leading to self-coupling. 3. Poor Solubility: Starting materials may not be fully dissolved, limiting their availability to react.1. Switch to a more potent coupling reagent. For challenging substrates, HATU is an excellent choice due to its high reactivity and speed.[3] 2. Strongly consider Pathway 2 (Nitro-Intermediate Reduction). This is the most robust solution to prevent self-polymerization.[1] 3. Optimize the solvent. DMF is a common choice for amide couplings due to its excellent solvating power for polar molecules.[3][7]
Formation of Benzoic Acid Byproduct (Pathway 2) Hydrolysis of 4-Nitrobenzoyl Chloride: The acid chloride is highly reactive and sensitive to moisture.[7][8]Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The presence of water will hydrolyze the acid chloride back to the carboxylic acid, consuming your starting material.[7]
Incomplete Nitro Group Reduction (Pathway 2) 1. Catalyst Inactivation: The Palladium on Carbon (Pd/C) catalyst used for hydrogenation can become poisoned or lose activity. 2. Insufficient Reducing Agent/Pressure: The amount of hydrogen or chemical reducing agent (e.g., SnCl₂) may be stoichiometrically insufficient.1. Use fresh, high-quality catalyst. Ensure the reaction solvent is free of potential catalyst poisons (e.g., sulfur compounds). Filter the reaction mixture through a pad of Celite to completely remove the catalyst post-reaction.[1] 2. Monitor the reaction by TLC until all starting material is consumed. For catalytic hydrogenation, ensure the hydrogen balloon or pressure vessel is adequately supplied. For chemical reductions, use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).[2]
Difficult Purification (EDC/DCC Byproduct) Formation of Insoluble Urea: The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble. The EDC-urea, while more soluble, can sometimes co-precipitate with the product.1. For DCC: Filter the crude reaction mixture before aqueous workup to remove the precipitated DCU. 2. For EDC: The urea byproduct is water-soluble. A thorough aqueous workup (washing the organic layer with dilute acid, base, and brine) is usually sufficient to remove it.[3] If it persists, flash chromatography may be required.
Comparative Data on Synthetic Strategies

The selection of a synthetic pathway involves a trade-off between step count, cost, and overall efficiency.

Table 1: Comparison of Primary Synthetic Pathways
ParameterPathway 1: Direct Coupling (EDC/HOBt)Pathway 2: Nitro-Intermediate Reduction
Starting Materials 4-Aminobenzoic Acid, Benzylamine4-Nitrobenzoyl Chloride, Benzylamine
Number of Steps 12
Key Reagents EDC, HOBt, DIPEAPyridine or Et₃N (Step 1); Pd/C, H₂ or SnCl₂ (Step 2)
Typical Overall Yield 60-85%[3][6]75-90%[1]
Primary Advantage Fewer synthetic steps.Higher overall yield, avoids self-coupling, cleaner reaction.
Primary Disadvantage Risk of self-polymerization, potentially lower yield.Longer overall sequence.
Table 2: Performance of Common Coupling Reagents for Amidation
Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF1285Cost-effective; water-soluble urea byproduct simplifies workup.[3]
HATU NoneDIPEADMF295Highly efficient and fast, especially for difficult couplings; higher cost.[3]
T3P® NonePyridineEtOAc492Versatile and safe; byproducts are water-soluble.[3]
Visualizing the Synthetic Workflows
Diagram 1: Overview of Synthetic Pathways ```dot

G cluster_0 Pathway 1: Direct Coupling cluster_1 Pathway 2: Nitro-Intermediate Reduction P1_Start1 4-Aminobenzoic Acid P1_Mid Amide Coupling (e.g., HATU, DIPEA, DMF) P1_Start1->P1_Mid P1_Start2 Benzylamine P1_Start2->P1_Mid P1_End This compound P1_Mid->P1_End P2_Start1 4-Nitrobenzoyl Chloride P2_Mid1 Acylation (e.g., Pyridine, DCM) P2_Start1->P2_Mid1 P2_Start2 Benzylamine P2_Start2->P2_Mid1 P2_Mid2 4-Nitro-N-benzylbenzamide P2_Mid1->P2_Mid2 P2_Mid3 Nitro Reduction (e.g., Pd/C, H₂) P2_Mid2->P2_Mid3 P2_End This compound P2_Mid3->P2_End

Caption: Activation and coupling steps in amidation.

Diagram 3: Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed Pathway Which Pathway Used? Start->Pathway CheckMoisture Anhydrous Conditions Met? Pathway->CheckMoisture Nitro-Intermediate CheckActivation Used High-Activity Coupling Reagent? Pathway->CheckActivation Direct Coupling CheckReduction TLC Shows Complete Reduction? CheckMoisture->CheckReduction Yes Sol_Hydrolysis CAUSE: Hydrolysis of Acid Chloride CheckMoisture->Sol_Hydrolysis No Sol_Pathway2 RECOMMENDATION: Switch to Pathway 2 (Nitro-Intermediate) CheckActivation->Sol_Pathway2 No Sol_HATU RECOMMENDATION: Use HATU or T3P® for better activation CheckActivation->Sol_HATU Yes Sol_Reduce ACTION: Add more reducing agent or increase reaction time/ pressure. Use fresh catalyst. CheckReduction->Sol_Reduce No Sol_Dry ACTION: Use oven-dried glassware, anhydrous solvents, inert gas Sol_Hydrolysis->Sol_Dry

Caption: Decision tree for diagnosing low yield issues.

Detailed Experimental Protocols
Protocol 1: Synthesis via Nitro-Intermediate Reduction (Pathway 2)

This protocol is recommended for achieving the highest yield and purity.

Step 2A: Synthesis of 4-Nitro-N-benzylbenzamide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 eq) and a suitable base like triethylamine or pyridine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. 2.[1] Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM in a separate flask. Add this solution dropwise to the cooled benzylamine solution over 20-30 minutes. 3.[1] Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. 5.[1] Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-benzylbenzamide, which is often a solid and can be used directly in the next step.

Step 2B: Reduction to this compound

  • Setup: Dissolve the crude 4-nitro-N-benzylbenzamide (1.0 eq) from the previous step in ethanol or methanol in a flask suitable for hydrogenation. 2.[1] Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol%, to the solution. 3.[1] Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Isolation: Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure this compound.

-[5]--

References
  • The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group.
  • Royal Society Publishing. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Technical Support Center: Synthesis of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-Amino-N-benzylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific amide coupling reaction. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Q: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this amide coupling are often traced back to several key factors, primarily incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of 4-aminobenzoic acid must be activated to react with benzylamine. If you are using a coupling reagent like EDC or DCC, ensure it is fresh and used in sufficient stoichiometry (typically 1.1-1.5 equivalents).[1][2] Incomplete activation will leave unreacted starting material.

  • Amine Deactivation: Benzylamine can be protonated by the carboxylic acid of 4-aminobenzoic acid, forming a non-nucleophilic ammonium salt.[1][3] This acid-base reaction competes with the desired amide bond formation. To mitigate this, the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the acid and free the amine.[2]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred as they can dissolve the starting materials and do not interfere with the reaction.[1][2] Running the reaction at room temperature is often sufficient, but gentle heating may be required for slow reactions.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[1] It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of a Significant Amount of a Di-acylated Byproduct

Q: I am observing a significant impurity with a higher molecular weight than my desired product. I suspect it's a di-acylated product. How can I prevent its formation?

A: The formation of a di-acylated byproduct, where a second molecule of 4-aminobenzoic acid reacts with the amino group of the already formed this compound, is a common issue. This is especially prevalent if the reaction conditions are not carefully controlled.

  • Control Stoichiometry: Using a large excess of the activated 4-aminobenzoic acid can drive the formation of the di-acylated product. A stoichiometric amount or a slight excess of the activated acid is recommended.[4]

  • Slow Addition of the Activated Acid: Adding the activated 4-aminobenzoic acid solution dropwise to the benzylamine solution helps to maintain a low concentration of the acylating agent, which favors mono-acylation.[4]

  • Use of a Protecting Group: For challenging cases, protecting the amino group of 4-aminobenzoic acid prior to the amide coupling is a robust strategy. A tert-Butyloxycarbonyl (Boc) group is a common choice, which can be removed under acidic conditions after the amide bond is formed.[5]

Issue 3: Formation of N-Acylurea Byproduct When Using Carbodiimides

Q: I am using EDC as a coupling reagent and I'm having difficulty removing a persistent impurity. I suspect it is the N-acylurea byproduct. How can I minimize its formation and remove it?

A: The formation of a stable N-acylurea byproduct is a known side reaction when using carbodiimides like EDC or DCC.[6][7] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.

  • Use of Additives: To suppress the formation of N-acylurea, it is highly recommended to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[1][2] These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to rearrangement, and reacts efficiently with the amine.

  • Purification: The N-acylurea byproduct from EDC is generally water-soluble, which simplifies its removal during an aqueous workup.[2] However, if it persists, purification by flash column chromatography on silica gel is usually effective.

Issue 4: Oxidation of the Amino Group

Q: My product has a yellowish or brownish tint, and I suspect oxidation of the primary amino group of the 4-aminobenzoic acid moiety. How can I prevent this?

A: The primary aromatic amine of 4-aminobenzoic acid can be susceptible to oxidation, leading to colored impurities.

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is crucial to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Using solvents that have been degassed prior to use can also help to reduce the presence of dissolved oxygen.

  • Purification: If colored impurities are formed, they can often be removed by recrystallization or flash column chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the synthesis of this compound?

A1: The choice of coupling reagent depends on factors like cost, desired reaction time, and the scale of the synthesis.

  • EDC/HOBt: This is a common and cost-effective choice. The urea byproduct of EDC is water-soluble, which simplifies the workup.[2]

  • HATU: This is a highly efficient and fast-acting coupling reagent, particularly useful for more challenging couplings or when high yields are critical. It is, however, more expensive than EDC.[2]

  • Acid Chloride Method: Converting 4-aminobenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be an effective route. However, this method can be harsh and may require protection of the amino group.[9][10]

Q2: How do I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting materials (4-aminobenzoic acid and benzylamine) and the product (this compound) should have different Rf values. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[11]

Q3: What is the best method for purifying crude this compound?

A3: The two most common and effective purification techniques are recrystallization and flash column chromatography.

  • Recrystallization: This is a good method for large-scale purification if a suitable solvent system can be found. A mixed solvent system of ethyl acetate and n-hexane is often effective.[8]

  • Flash Column Chromatography: This is a very effective method for removing a wide range of impurities and is suitable for both small and large-scale purification. A typical eluent system would be a gradient of ethyl acetate in hexane.[8]

Q4: Do I need to protect the amino group of 4-aminobenzoic acid?

A4: While not always necessary, protecting the amino group can be a good strategy to prevent side reactions, particularly di-acylation. The Boc protecting group is a common choice as it is stable under the amide coupling conditions and can be readily removed with a mild acid like trifluoroacetic acid (TFA).[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt

This protocol details a standard procedure for the synthesis of this compound using a carbodiimide coupling agent.

Materials:

  • 4-Aminobenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add HOBt (1.1 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

  • Add DIPEA (2.0 eq) to the reaction mixture, followed by the dropwise addition of benzylamine (1.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • n-Hexane

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add n-hexane to the hot solution until it becomes slightly turbid.

  • Gently reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold n-hexane.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF12-2480-90Cost-effective, water-soluble urea byproduct.[2]
HATUNoneDIPEADMF2-4>90Highly efficient, but more expensive.[2]
SOCl₂NonePyridineDCM1-370-85Requires conversion to acid chloride, can be harsh.[9]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_activation Activation Step cluster_coupling Coupling Step PABA 4-Aminobenzoic Acid O_Acylisourea O-Acylisourea Intermediate PABA->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Product This compound Active_Ester->Product + Benzylamine Benzylamine Benzylamine

Caption: Generalized mechanism of amide bond formation using EDC/HOBt.

Common Side Reactions

side_reactions O_Acylisourea O-Acylisourea Intermediate N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Product Desired Product Diacylated_Product Di-acylated Byproduct Product->Diacylated_Product + Activated Acid

Caption: Key side reactions in the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield? Check_Activation Check Reagent Freshness & Stoichiometry Start->Check_Activation Yes Check_Base Add Non-nucleophilic Base Check_Activation->Check_Base Check_Solvent Use Anhydrous Solvent Check_Base->Check_Solvent Check_Atmosphere Run under Inert Atmosphere Check_Solvent->Check_Atmosphere Success Improved Yield Check_Atmosphere->Success

Caption: Decision-making workflow for troubleshooting low reaction yields.

References

  • Park, K., & Na, K. (2006). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Wikipedia. (n.d.). Carbodiimide.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • The Royal Society of Chemistry. (2018). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.
  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • ResearchGate. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid.
  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • The Royal Society of Chemistry. (2019). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Reddit. (2020). Synthesis - General tips for improving yield?.
  • PubMed Central. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules.
  • Heterocycles. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • ResearchGate. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Thieme. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules.
  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry.
  • Wiley. (2019). Amino Acid-Protecting Groups.
  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • MDPI. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank.
  • Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

Sources

Technical Support Center: Chromatography Purification of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Amino-N-benzylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Understanding the Molecule: this compound

This compound is a polar molecule containing both a primary aromatic amine and a secondary amide functional group.[1] This dual functionality influences its solubility and chromatographic behavior. The primary amine group is basic, while the amide group is neutral. The presence of two benzene rings contributes to its somewhat hydrophobic character, though the polar functional groups are more dominant.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound is streaking/tailing on the silica gel column. What is the primary cause and how can I fix it?

A1: Tailing is a common issue when purifying amines on silica gel.[3][4] The primary cause is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction leads to poor peak shape and can result in irreversible adsorption of your compound.[3]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[4]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This is often the first-line solution for tailing amines.[4]

    • Ammonia in Methanol: Using a mobile phase containing a small percentage of a methanolic ammonia solution can also be very effective at preventing tailing.[5][6] A common combination is a gradient of methanol (containing 2-10% concentrated ammonia) in dichloromethane.[5][6]

  • Alternative Stationary Phases: If mobile phase modification is not sufficient, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[7]

    • Amine-functionalized Silica: This stationary phase has amino groups bonded to the silica surface, which masks the acidic silanol groups and reduces tailing of basic compounds.[8]

Q2: I'm not sure which solvent system to start with for my column. What do you recommend?

A2: The key is to find a solvent system that provides good separation of your product from impurities on a Thin Layer Chromatography (TLC) plate first. Aim for an Rf value of 0.2-0.4 for your product.[9]

Recommended Starting Solvent Systems for Polar Compounds:

Solvent SystemPolarityNotes
Ethyl Acetate / HexaneModerate to HighA good starting point is 50-100% ethyl acetate in hexane.[5] One study reported an Rf of 0.31 for this compound in 70% Ethyl Acetate/Hexane.[10]
Dichloromethane / MethanolHighStart with a low percentage of methanol (e.g., 1-5%) and gradually increase.[5] Be aware that using more than 10% methanol can dissolve the silica gel.[5]
Chloroform / Methanol / AmmoniaHighA mixture such as 80:10:1 of chloroform:methanol:conc. ammonia can be effective for stubborn amines.[6]

Workflow for Solvent System Selection:

Caption: TLC solvent system optimization workflow.

Q3: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?

A3: Poor solubility during loading can lead to band broadening and poor separation. This compound is soluble in polar organic solvents.[1]

Solutions:

  • Liquid Loading with a Stronger Solvent: Dissolve your crude product in a small amount of a strong, polar solvent in which it is highly soluble, such as dichloromethane or a mixture of dichloromethane and a few drops of methanol.[9] Then, add this solution directly to the top of the column. Use the minimum amount of solvent necessary to dissolve the compound.

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase.[9]

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully load this powder onto the top of your packed column.

Q4: I ran the column, but I can't find my compound in any of the fractions. What could have happened?

A4: This can be a frustrating experience, and there are several potential causes.[11]

Troubleshooting Steps:

  • Check for Decomposition: Your compound may not be stable on silica gel.[11] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading.

  • Eluted in the Solvent Front: If your initial mobile phase was too polar, your compound may have eluted very quickly in the first few fractions.[11] Always check the first fractions collected.

  • Still on the Column: If your mobile phase is not polar enough, your compound may still be strongly adsorbed to the top of the column. Try flushing the column with a very polar solvent, like 10% methanol in dichloromethane, to see if you can recover it.

  • Fractions are Too Dilute: It's possible your compound did elute, but it is too dilute to be detected by TLC.[11] Try concentrating a few of the fractions where you expected your compound to elute and re-spot them on a TLC plate.

Q5: What are the likely impurities I might encounter from the synthesis of this compound?

A5: The impurities will depend on the synthetic route. A common synthesis involves the coupling of 4-aminobenzoic acid (PABA) or its activated derivative with benzylamine.[12]

Potential Impurities:

  • Unreacted Starting Materials: 4-aminobenzoic acid and benzylamine.

  • Coupling Reagent Byproducts: If using coupling reagents like EDC or DCC, you may have urea byproducts.

  • Side-Products from PABA: PABA can undergo various reactions, so side products from its degradation or self-condensation are possible, though less common under standard amidation conditions.[13]

  • Diacylated Products: While less likely with a primary amine, over-acylation could potentially occur under certain conditions.[14]

Detailed Experimental Protocol: Flash Column Chromatography of this compound

This protocol assumes a crude sample of approximately 500 mg. Adjust the column size and solvent volumes accordingly for different sample sizes.

1. Preparation:

  • TLC Analysis: Determine the optimal solvent system as described in Q2. For this example, we will use 70% Ethyl Acetate / 30% Hexane with 0.5% Triethylamine.

  • Column Selection: Choose a glass column with a diameter of approximately 2-3 cm.

  • Slurry Preparation: In a beaker, mix approximately 25-30 g of silica gel with the mobile phase to create a slurry.

2. Column Packing:

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Do not let the top of the silica run dry.

  • Add another thin layer of sand on top of the packed silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the 500 mg of crude this compound in a minimal amount of dichloromethane in a round-bottom flask.

  • Add approximately 1-2 g of silica gel to the flask.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand and the sample.

  • Open the stopcock and begin collecting fractions in test tubes.

  • Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Once the desired compound has fully eluted, you can increase the polarity of the mobile phase to flush out any remaining, more polar impurities.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Chromatography Workflow Diagram:

G cluster_prep Preparation cluster_packing Column Packing cluster_loading Sample Loading cluster_elution Elution cluster_isolation Isolation TLC 1. TLC Analysis (e.g., 70% EtOAc/Hex + 0.5% TEA) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column with Slurry Slurry->Pack DryLoad 4. Dry Load Sample onto Column Pack->DryLoad Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Combine 8. Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Step-by-step flash chromatography workflow.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Org Prep Daily. (n.d.). Purifying amines on silica.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • SIELC Technologies. (n.d.). Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
  • Khan, I., et al. (2023).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • University of Calgary. (n.d.). Column chromatography.
  • Kumar, A., et al. (2012). Appraisal of GABA and PABA as linker: design and synthesis of novel benzamide based histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 58, 257-266.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • Kapoor, A., & Dahiya, S. K. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Archives of Applied Science Research, 4(4), 1739-1745.
  • Royal Society of Chemistry. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-N-benzylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions and overcome common challenges.

Introduction

This compound is a versatile intermediate in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may lead to low yields, impure products, and difficult purifications. This guide provides a structured approach to troubleshooting and optimizing the synthesis of this valuable compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the reactivity of your starting materials and the integrity of your reaction conditions.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow cluster_reagents Reagent & Reaction Setup Issues cluster_reaction_params Reaction Parameter Optimization cluster_workup Workup & Purification Problems start Low or No Yield of This compound check_sm Verify Starting Material Quality (4-aminobenzoic acid/4-nitrobenzoyl chloride, benzylamine) start->check_sm check_coupling Evaluate Coupling Reagent Activity (e.g., EDC, HATU) start->check_coupling check_conditions Ensure Anhydrous Conditions start->check_conditions optimize_solv Check Solvent Suitability (Solubility of Reagents) check_sm->optimize_solv Poor solubility? optimize_temp Optimize Reaction Temperature check_coupling->optimize_temp Sluggish reaction? optimize_time Increase Reaction Time check_conditions->optimize_time Slow conversion? check_extraction Review Extraction Protocol (pH adjustment) optimize_temp->check_extraction optimize_time->check_extraction optimize_solv->check_extraction check_purification Assess Purification Method (Column vs. Recrystallization) check_extraction->check_purification end Improved Yield check_purification->end

Caption: A logical workflow for troubleshooting low product yield.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 4-Aminobenzoic acid: This starting material can oxidize over time, leading to colored impurities that may interfere with the reaction. Ensure you are using a high-purity grade.

    • Benzylamine: Benzylamine can absorb carbon dioxide from the atmosphere to form a carbonate salt, reducing the amount of free amine available for the reaction. It is advisable to use freshly distilled or a recently purchased bottle of benzylamine.

    • Acylating Agent (e.g., 4-nitrobenzoyl chloride): If you are using a two-step approach starting with 4-nitrobenzoyl chloride, be aware that acyl chlorides are highly sensitive to moisture and can hydrolyze back to the carboxylic acid.[1][2] Use it immediately after purchase or preparation.

  • Ineffective Amide Coupling:

    • Choice of Coupling Reagent: For the direct coupling of 4-aminobenzoic acid and benzylamine, a coupling reagent is necessary. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but can sometimes lead to the formation of N-acylurea byproducts.[2] For challenging couplings, consider using more powerful reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3][4]

    • Activation Additives: When using carbodiimides, the addition of HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can improve yields and reduce racemization by forming a more stable active ester intermediate.[2][5]

    • Reaction Temperature: Amide coupling reactions are often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[3][4] If the reaction is sluggish, gentle heating may be required, but this can also increase the rate of side reactions.[2]

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: Ensure that both 4-aminobenzoic acid and benzylamine are soluble in the chosen solvent. Common solvents for amide coupling include DMF, DCM, and THF.[2] Poor solubility of either starting material will significantly hinder the reaction rate.[2]

    • Presence of Water: Water will react with activated carboxylic acid intermediates and hydrolyze acyl chlorides, leading to low yields.[2] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the pure product. What are the common side products and how can I minimize them?

Answer: Side product formation is a frequent challenge in amide synthesis. Understanding the potential side reactions is key to mitigating them.

Common Byproduct Formation Pathways

ByproductFormation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways sm1 4-Aminobenzoic Acid + Benzylamine product This compound sm1->product Coupling Reagent side1 N-Acylurea (from EDC) sm1->side1 EDC Rearrangement side2 Dimerization of 4-Aminobenzoic Acid sm1->side2 Self-Condensation side3 Benzylamine reacting with itself (if activated) sm1->side3 Incorrect Reagent Addition

Caption: Potential side reactions in the synthesis of this compound.

Potential Side Products & Prevention Strategies:

Side ProductPotential CausePrevention Strategy
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents like EDC or DCC.[2]Add 1.0-1.2 equivalents of HOBt or HOAt to trap the intermediate as a more stable active ester.[2][5] Consider using a non-polar solvent like DCM if solubility allows.[2]
Dimer (4-amino-N-(4-aminobenzoyl)benzamide) The amino group of one molecule of 4-aminobenzoic acid reacts with the activated carboxylic acid of another.Use a slight excess of benzylamine (1.1-1.2 equivalents) to ensure it outcompetes the amino group of the starting material. Add the activated 4-aminobenzoic acid solution slowly to the solution of benzylamine.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent activity.[6]Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature or adding more coupling reagent. Ensure all reagents are of high quality.[2][6]
Benzoic Acid (from 4-nitrobenzoyl chloride route) Hydrolysis of the 4-nitrobenzoyl chloride starting material due to moisture.[1][2]Use anhydrous solvents, dry glassware thoroughly, and perform the reaction under an inert atmosphere.[1][2]
Issue 3: Difficulty in Product Purification

Question: My crude product is an oil or a sticky solid that is difficult to purify by recrystallization. What should I do?

Answer: Purification challenges often arise from the presence of impurities that hinder crystallization or have similar polarity to the desired product.

Troubleshooting Purification:

  • Oily Product: An oily product often indicates the presence of significant impurities or residual solvent.[1]

    • Action: First, ensure all solvent has been removed under high vacuum. If the product remains oily, attempt to purify a small sample by silica gel column chromatography.[7] This will help to separate the desired product from both more polar and less polar impurities. Once a pure fraction is obtained (as confirmed by NMR or LC-MS), attempt to crystallize it from various solvent systems.

  • Failed Recrystallization:

    • Action: If the product does not crystallize, it may be due to an inappropriate solvent system or the presence of impurities.

      • Solvent Screening: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] For this compound, consider solvent systems like ethyl acetate/hexane or dichloromethane/methanol.[7][8]

      • Purification before Recrystallization: If solvent screening fails, purify the crude product using column chromatography first to remove impurities that may be inhibiting crystallization. Then, recrystallize the purified product to obtain a highly crystalline solid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

A1: A common and reliable method is a two-step synthesis.[9] This involves the amide coupling of 4-nitrobenzoyl chloride with benzylamine, followed by the reduction of the nitro group to an amine.[9][10] This approach is often preferred because the amide coupling step is typically high-yielding, and the subsequent nitro reduction is a well-established transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction step.[9][10]

Q2: Can I perform a one-step synthesis from 4-aminobenzoic acid?

A2: Yes, a one-step synthesis via direct amide coupling of 4-aminobenzoic acid and benzylamine is feasible and more atom-economical.[11] However, this requires the use of a coupling reagent (e.g., EDC/HOBt or HATU) to activate the carboxylic acid.[4] A potential side reaction is the self-condensation of 4-aminobenzoic acid, where the amino group of one molecule reacts with the activated carboxylic acid of another. This can be minimized by careful control of stoichiometry and the order of addition of reagents.

Q3: How do I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should spot the starting materials (4-aminobenzoic acid/4-nitrobenzoyl chloride and benzylamine), a co-spot of the starting materials, and the reaction mixture on a silica gel TLC plate. A suitable eluent system might be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). The product, being more polar than benzylamine but potentially less polar than 4-aminobenzoic acid, should have a distinct Rf value. The reaction is considered complete when the limiting starting material is no longer visible by TLC.

Q4: What are the key safety precautions I should take?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and odorous reagents like benzylamine or corrosive substances like acyl chlorides and coupling reagents.

  • Reagent Handling: Many coupling reagents are sensitizers. Avoid inhalation and skin contact. Acyl chlorides are corrosive and react violently with water.

Part 3: Experimental Protocols

Protocol 1: Two-Step Synthesis via Nitro Intermediate

Step A: Synthesis of N-benzyl-4-nitrobenzamide

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM in a separate flask.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled benzylamine solution over 20-30 minutes with vigorous stirring.[12]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the benzylamine is consumed.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-nitrobenzamide, which can be purified by recrystallization from ethanol.

Step B: Reduction of N-benzyl-4-nitrobenzamide to this compound

  • Dissolve the N-benzyl-4-nitrobenzamide from the previous step in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[9]

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with the reaction solvent.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Step Synthesis via Direct Amide Coupling
  • To a stirred solution of 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add benzylamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the mixture and stir for 30 minutes at 0°C.[4]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 20-50% ethyl acetate in hexane).[4]

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
  • ResearchGate. (2025). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application.
  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • ResearchGate. (n.d.). Reaction optimization for catalyzed reduction of N-benzylbenzamide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ACS Publications. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators.
  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • PubMed. (n.d.). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide.
  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Semantic Scholar. (1997). A Facile Synthesis and Some New Reactions of N-Benzylcarboxamides with Essential Amino Acids.

Sources

Technical Support Center: A Guide to Preventing Precipitation of 4-Amino-N-benzylbenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth, troubleshooting framework for a common yet critical challenge encountered in cell-based assays: the precipitation of small molecules. We will focus specifically on 4-Amino-N-benzylbenzamide, a compound whose physicochemical properties necessitate careful handling to ensure its bioavailability and the integrity of your experimental results. This document moves beyond simple instructions to explain the underlying principles, empowering you to make informed decisions for your specific experimental context.

Section 1: Understanding the Compound: Physicochemical Properties of this compound

To effectively prevent precipitation, we must first understand the molecule's characteristics. This compound is an organic compound with features that predict its behavior in aqueous solutions like cell culture media.[1]

PropertyValue / PredictionImplication for Cell Culture Handling
CAS Number 54977-92-3For accurate identification and literature search.[2]
Molecular Formula C₁₄H₁₄N₂O---
Molecular Weight ~226.27 g/mol Required for accurate molar concentration calculations.[1]
Appearance White to off-white solidVisual confirmation of the starting material.[1][3]
Predicted Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, Ethanol).[1][4]Direct dissolution in aqueous media is not feasible. A high-concentration stock in an organic solvent is required.
Key Functional Groups Primary Aromatic Amine, Amide, Benzyl and Phenyl Rings.[1]The aromatic rings contribute to hydrophobicity. The amine and amide groups allow for hydrogen bonding but are not sufficient to grant high aqueous solubility.[1]
Predicted pKa The primary aromatic amino group is weakly basic (pKa of aniline is ~4.6).At physiological pH (~7.4), the amino group is predominantly in its neutral, uncharged form, which is less water-soluble than its protonated (charged) counterpart.

The molecular structure, rich in aromatic rings, makes this compound inherently hydrophobic. This is the primary driver of its tendency to precipitate from the aqueous environment of cell culture media.

Section 2: Troubleshooting Precipitation: A Question-and-Answer Guide

This section addresses the most common precipitation issues in a logical, problem-solving format.

FAQ 1: My this compound precipitated immediately upon addition to the cell culture medium. What is happening and how can I fix it?

Answer: You are likely observing a phenomenon known as "crashing out" or solvent shock.[5][6] This occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution. The sudden, drastic change in solvent polarity causes the compound to exceed its solubility limit in the new environment, leading to immediate precipitation.

Troubleshooting Workflow for Immediate Precipitation:

  • Evaluate the Final Concentration: Your target concentration may simply be higher than the compound's maximum aqueous solubility.

    • Action: Conduct a simple solubility test. Prepare a series of dilutions of your compound in the final culture medium and visually inspect for precipitation after a short incubation. This will establish an empirical maximum soluble concentration for your specific conditions. It is always better to start with a lower, known-soluble concentration and titrate up.[6]

  • Refine Your Dilution Technique: The method of dilution is as critical as the concentration. A single-step, large-volume dilution is a common cause of precipitation.[5]

    • Action (See Protocol 1 for details):

      • Always use pre-warmed (37°C) medium. Solubility of most compounds increases with temperature. Adding a stock solution to cold media can cause it to precipitate instantly.[5][6]

      • Perform a serial or stepwise dilution. Instead of adding 2 µL of a 10 mM stock directly into 10 mL of media, create an intermediate dilution first (e.g., in 500 µL of media).[7]

      • Add the stock solution slowly and with agitation. Add the compound stock dropwise to the vortex of the gently swirling or vortexing medium.[8] This prevents localized high concentrations and facilitates dispersion.

  • Control the Final Solvent Percentage: While DMSO is an excellent solvent for the stock solution, its concentration in the final culture medium must be minimized.

    • Action: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and cell toxicity.[5][7] If achieving your target compound concentration requires a higher DMSO percentage, you must remake a more concentrated primary stock solution.

FAQ 2: The medium with my compound looked clear initially, but a crystalline or cloudy precipitate formed after several hours or days in the incubator. What is the cause?

Answer: This delayed precipitation suggests that while the compound was initially soluble, changes in the media over time have reduced its stability in solution.

Troubleshooting Workflow for Delayed Precipitation:

  • Investigate Media pH Shifts: As cells metabolize, they release byproducts (like lactic acid) that can lower the pH of the culture medium. For a compound with ionizable groups like this compound, a pH shift can alter its charge state and decrease its solubility.

    • Action: Use a medium containing a robust buffer like HEPES to maintain a stable pH. Regularly monitor the media color (if it contains phenol red) as an indicator of significant pH changes.

  • Consider Interactions with Media Components: The compound may be slowly interacting with salts, amino acids, or other components in the media to form less soluble complexes.[5] This is particularly relevant in serum-free media, which lack the solubilizing effects of serum proteins.[9]

    • Action: If your experimental design allows, test the compound's stability in a different basal media formulation.

  • Prevent Evaporation in Long-Term Cultures: Over the course of multi-day experiments, evaporation from culture plates can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[5][10]

    • Action: Ensure the incubator has adequate humidity. For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.

FAQ 3: I've tried the basic steps and am still facing challenges. Are there any advanced strategies?

Answer: Yes. When standard methods are insufficient, particularly for very hydrophobic compounds, you can employ more advanced solubilization techniques.

Advanced Strategies:

  • Leverage Serum Proteins: If your experiment uses a serum-containing medium (e.g., with Fetal Bovine Serum - FBS), use this to your advantage. Hydrophobic compounds often bind to proteins like albumin, which acts as a carrier and significantly increases their apparent solubility in the medium.[6][11]

    • Action (See Protocol 2 for details): Develop a multi-step dilution protocol where the compound stock is first diluted into a small volume of pure, pre-warmed serum before being further diluted into the final volume of the complete medium.[12]

  • pH Adjustment of Stock Solution (Use with Extreme Caution): Since the amino group of this compound is basic, slightly acidifying the stock solution could protonate it, increasing its polarity and aqueous solubility.

    • Action: This is an expert-level technique. You could try dissolving the compound in DMSO containing a very small, molar equivalent of a mild acid like HCl. However, this can drastically alter the final pH of your culture medium and impact cell health. You must ensure the final pH is readjusted and buffered, and that the effects of the salt formed are controlled for. This approach is generally not recommended unless all other methods have failed.[13][14]

Section 3: Recommended Experimental Protocols
Protocol 1: Standard Dilution Method for Cell Culture Medium

This protocol is designed to minimize "solvent shock" and is the recommended starting point for most applications.

  • Prepare a Concentrated Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[15] Ensure it is fully dissolved; gentle warming (37°C) or brief sonication can assist.[15][16] Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.[8]

  • Pre-warm the Medium: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches thermal equilibrium.[6]

  • Calculate Dilutions: Determine the volumes needed for your desired final concentration, ensuring the final DMSO concentration will be ≤ 0.1%.

  • Perform a Stepwise Dilution: a. In a sterile microcentrifuge tube, create an intermediate dilution by adding a small volume of your DMSO stock (e.g., 2 µL) to a larger volume of pre-warmed medium (e.g., 198 µL) to make a 1:100 intermediate dilution. Gently vortex to mix. b. Add the required volume of this intermediate dilution to the main volume of your pre-warmed cell culture medium.

  • Slow Addition with Agitation: When adding the compound (either the stock in step 4a or the intermediate in 4b), add it dropwise into the medium while the tube is being gently vortexed or swirled.[8]

  • Final Mix and Use: Cap the vessel and mix gently. Use the final working solution immediately to prevent any potential for delayed precipitation.[8]

Protocol 2: Advanced Serum-Assisted Solubilization Method

This method is for highly insoluble compounds in serum-containing applications.[12]

  • Prepare Concentrated Stock: As described in Protocol 1, Step 1.

  • Pre-warm Components: Warm the complete cell culture medium and a separate aliquot of pure FBS to 37°C. Some protocols even suggest warming the serum to ~50°C briefly, but 37°C is a safer starting point.[12]

  • First Dilution into Serum: In a sterile microcentrifuge tube, add your DMSO stock solution directly to the pre-warmed FBS (e.g., dilute 1:10). Mix gently and allow it to incubate for 5-10 minutes. This allows the compound to bind to serum proteins.

  • Final Dilution into Medium: Transfer the compound-serum mixture from the previous step into the final volume of pre-warmed complete cell culture medium and mix gently.

  • Use Immediately: Apply the final treatment solution to your cells.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a quick reference guide to diagnose and solve precipitation issues.

G Start Precipitation Observed? When When did it occur? Start->When Immediate Immediate Precipitation (Solvent Shock) When->Immediate Immediately OverTime Delayed Precipitation (Instability) When->OverTime After hours/days Cause_Conc Cause: Exceeds Solubility Limit Immediate->Cause_Conc Cause_Dilution Cause: Improper Dilution Technique Immediate->Cause_Dilution Cause_Solvent Cause: High Final Solvent % Immediate->Cause_Solvent Cause_pH Cause: Media pH Shift OverTime->Cause_pH Cause_Interact Cause: Interaction with Media Components OverTime->Cause_Interact Cause_Evap Cause: Media Evaporation OverTime->Cause_Evap Sol_Conc Solution: - Decrease final concentration - Perform solubility test Cause_Conc->Sol_Conc Sol_Dilution Solution: - Use pre-warmed (37°C) media - Perform serial dilutions - Add stock slowly with agitation Cause_Dilution->Sol_Dilution Sol_Solvent Solution: - Keep final DMSO < 0.1% - Create higher conc. stock Cause_Solvent->Sol_Solvent Sol_pH Solution: - Use HEPES-buffered media - Monitor media pH Cause_pH->Sol_pH Sol_Interact Solution: - Test different media formulation - Leverage serum proteins (see Protocol 2) Cause_Interact->Sol_Interact Sol_Evap Solution: - Ensure incubator humidity - Use low-evaporation plates Cause_Evap->Sol_Evap

Caption: Troubleshooting workflow for this compound precipitation.

References
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. ResearchGate.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. ResearchGate.
  • JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. The Cell Culture Dish.
  • ChemBK. (2024, April 9). 4-Amino-N-methylbenzamide. ChemBK.
  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate.
  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Luoyang FuDau Biotechnology Co., Ltd.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
  • Valdivia, P. et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819.
  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio.
  • Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-phenylbenzamide. PubChem.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Journal of Medicinal Chemistry. (2015, November 23). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
  • pKa Data Compiled by R. Williams. (n.d.). pKa Values.

Sources

Technical Support Center: Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-substituted benzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your synthetic strategies.

Section 1: Troubleshooting Common Challenges

This section addresses specific problems encountered during the synthesis of N-substituted benzamides, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low or non-existent yield of the desired N-substituted benzamide is a frequent and frustrating issue. The following guide provides a systematic approach to diagnose and resolve this problem.

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_impure Impure/Degraded Reagents? check_reagents->reagent_impure check_conditions Review Reaction Conditions (Temp, Time, Mixing) conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal check_method Evaluate Synthetic Method Suitability amine_weak Weakly Nucleophilic Amine? check_method->amine_weak stoich_incorrect Incorrect Stoichiometry? reagent_impure->stoich_incorrect No solution_purify Purify/Use Fresh Reagents reagent_impure->solution_purify Yes stoich_incorrect->check_conditions No solution_adjust_stoich Adjust Stoichiometry (e.g., slight excess of amine) stoich_incorrect->solution_adjust_stoich Yes conditions_suboptimal->check_method No solution_optimize_cond Optimize Temperature, Time, and Stirring conditions_suboptimal->solution_optimize_cond Yes acid_chloride_hydrolysis Acyl Chloride Hydrolysis? amine_weak->acid_chloride_hydrolysis No solution_stronger_coupling Use More Potent Coupling Agents (e.g., HATU) amine_weak->solution_stronger_coupling Yes solution_anhydrous Ensure Anhydrous Conditions acid_chloride_hydrolysis->solution_anhydrous Yes

Caption: Troubleshooting workflow for low or no product yield.

Q: My Schotten-Baumann reaction is giving a very low yield. What are the common reasons?

A: Low yields in the Schotten-Baumann reaction can often be attributed to a few key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water. If it is added too quickly or if stirring is inefficient in a biphasic system, it can preferentially react with the aqueous base and hydrolyze to benzoic acid, which is unreactive towards the amine.[1]

  • Protonation of the Amine: The reaction generates hydrochloric acid (HCl). The purpose of the base is to neutralize this HCl.[2] If the base concentration is insufficient or mixing is poor, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

  • Inadequate Mixing: In a two-phase system (e.g., dichloromethane and water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs, bringing the reactants in the organic phase into contact with the base in the aqueous phase.[1]

Q: I'm using a coupling reagent for my amide synthesis, but the yield is poor. What could be the issue?

A: When using coupling reagents like EDC or DCC, several issues can lead to low yields:

  • Guanidinium Byproduct Formation: With uronium/aminium-based coupling reagents such as HBTU or HATU, the amine nucleophile can react with the coupling reagent itself. This forms a stable guanidinium byproduct and consumes your amine, thereby reducing the yield.

  • Hydrolysis of Activated Species: The activated carboxylic acid species (e.g., O-acylisourea intermediate) is susceptible to hydrolysis, especially if the reaction is run for an extended period or if there are traces of water in the solvent.

  • Poor Quality of Starting Materials: Ensure your starting materials, especially the amine, are free from moisture, which can hydrolyze the acyl chloride or the activated carboxylic acid intermediate.

Q: My reaction with a weakly nucleophilic (electron-deficient or sterically hindered) amine is not proceeding. What can I do?

A: For challenging amines, standard coupling conditions may not be sufficient. Consider the following strategies:

  • More Powerful Coupling Reagents: Switch to more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents are known to be effective for difficult couplings.

  • In Situ Formation of Acyl Fluorides: A more robust protocol involves the in situ formation of acyl fluorides from the carboxylic acid, which can then react with the amine, often at elevated temperatures.

  • Higher Reaction Temperatures: For direct amidation methods, a higher reaction temperature may be necessary to drive the reaction to completion, although this should be balanced against the potential for side reactions.[3]

Issue 2: Presence of Significant Side Products/Impurities

The formation of byproducts can complicate purification and significantly reduce the yield of your target N-substituted benzamide.

Side ProductCausative Reagent/ConditionMitigation Strategy
N,N-Dibenzoylamine Excess benzoyl chloride in Schotten-Baumann reaction.Control stoichiometry carefully; avoid a large excess of benzoyl chloride. Slow, dropwise addition of benzoyl chloride can also minimize its formation.[1]
Benzoic Acid Hydrolysis of benzoyl chloride or activated carboxylic acid.Use anhydrous solvents and reagents. In the Schotten-Baumann reaction, ensure efficient stirring and slow addition of the acyl chloride.[1]
N-Acylurea Carbodiimides (e.g., DCC, EDC).Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives intercept the O-acylisourea intermediate to form a more stable active ester. Lowering the reaction temperature can also be beneficial.
Symmetrical Anhydride Carbodiimides.This can form from the reaction of the O-acylisourea intermediate with another equivalent of the carboxylic acid. Using a 1:1 stoichiometry of the carboxylic acid and amine can help minimize this side reaction.
Epimerized Product (for chiral substrates) Carbodiimides, high temperatures, strong bases.Use racemization-suppressing additives like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt). Maintain low reaction temperatures and consider using weaker, non-nucleophilic bases like sym-collidine instead of DIPEA.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure N-substituted benzamide can be challenging.

Q: My product and starting materials have very similar polarities, making separation by column chromatography difficult. What can I do?

A: This is a common challenge. Here are a few strategies:

  • Optimize Column Chromatography Conditions:

    • Mobile Phase: Experiment with different solvent systems. A shallow gradient of the more polar solvent can improve separation. Sometimes, switching to a completely different solvent system (e.g., toluene/acetone instead of hexanes/ethyl acetate) can alter the selectivity.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic, neutral, or acidic) or a reverse-phase C18 silica.[4]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[4] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.

  • Acid-Base Extraction: If your product, starting materials, or byproducts have acidic or basic functional groups, an aqueous acid-base workup can be very effective for separation. For example, unreacted benzoic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate).[5]

Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[5] To address this:

  • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

  • Add More Solvent: The solution may be too supersaturated. Add a small amount of the hot solvent to the oil, reheat until it dissolves, and then allow it to cool slowly again.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a lower-boiling point solvent or a different solvent system altogether.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.[4]

Section 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for key synthetic routes to N-substituted benzamides.

Protocol 1: Schotten-Baumann Reaction for N-Benzylbenzamide Synthesis

This classic method involves the reaction of an amine with a benzoyl chloride under basic conditions.[1][2]

schotten_baumann cluster_reactants Reactants cluster_products Product Benzoyl Chloride plus1 + Benzoyl Chloride->plus1 Benzylamine reagents NaOH (aq) DCM, 0°C to RT plus1->Benzylamine N-Benzylbenzamide arrow reagents->arrow arrow->N-Benzylbenzamide schotten_baumann_mechanism amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Ph-COCl acyl_chloride->intermediate product N-Substituted Benzamide (Ph-CONH-R) intermediate->product Collapse & Elimination of Cl⁻ hcl HCl nacl NaCl + H₂O hcl->nacl Neutralization naoh NaOH naoh->nacl

Sources

Technical Support Center: Purification of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 4-Amino-N-benzylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this versatile chemical intermediate.[1] The synthesis of this compound, typically via the coupling of 4-aminobenzoic acid and benzylamine, often results in a crude product contaminated with unreacted starting materials and reaction byproducts.[2] Achieving high purity is critical for subsequent applications, from biological screening to the synthesis of more complex molecules.

This document provides a structured, question-and-answer-based approach to troubleshoot common purification challenges. We will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols for extraction, recrystallization, and column chromatography.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions and common hurdles researchers face when purifying this compound.

Q1: What are the most common impurities I can expect in my crude product?

A1: The impurity profile of your crude this compound is directly linked to the synthetic route and reaction workup. The most common impurities include:

  • Unreacted Starting Materials:

    • 4-Aminobenzoic Acid (PABA): An amphoteric solid that is often carried through the initial workup. It is sparingly soluble in many organic solvents but its salt form is soluble in water.[3][4]

    • Benzylamine: A basic, water-miscible liquid that can be difficult to remove completely without a targeted acidic wash.[5][6]

  • Coupling Reagent Byproducts:

    • If you use a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC), the primary byproduct is Dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents and often precipitates, but some can remain in solution.[7]

    • If you use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct is water-soluble, making it easier to remove during an aqueous workup.[7][8]

  • Side-Reaction Products: Depending on the reaction conditions (e.g., excessive heat, reactive intermediates), minor side products may form. These are typically addressed during chromatographic purification.

Q2: My crude product is a sticky oil or gum. How can I solidify it for easier handling?

A2: "Oiling out" or obtaining a gum is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point of the product.[9] Here are a few strategies to induce solidification:

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities might be soluble) like cold hexane or diethyl ether to the oil. Vigorously scratch the flask's inner surface with a glass rod or spatula. This action provides energy for nucleation and can induce precipitation or crystallization.

  • Solvent Removal: Ensure all reaction solvents (like DMF or DCM) are thoroughly removed under high vacuum, sometimes with gentle heating. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

  • Dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a large excess of a non-solvent (e.g., hexane) dropwise with vigorous stirring to precipitate the product.

Q3: What is the most efficient first step for purifying my crude product?

A3: For this specific molecule, a liquid-liquid extraction (an acidic/basic wash) is the most powerful and efficient first step. This technique leverages the different acid-base properties of your product and the common starting-material impurities. By dissolving your crude product in an immiscible organic solvent (like ethyl acetate or dichloromethane), you can selectively wash out impurities:

  • A dilute acid wash (e.g., 1 M HCl) will protonate the basic benzylamine, forming a water-soluble salt that partitions into the aqueous layer.[10]

  • A mild base wash (e.g., saturated NaHCO₃ solution) will deprotonate the acidic 4-aminobenzoic acid, converting it into its water-soluble sodium salt.[11]

Your target compound, this compound, is a weaker base than benzylamine and should largely remain in the organic layer during these washes. This single procedure can dramatically increase the purity of your material before attempting more time-consuming methods like chromatography or recrystallization.

Q4: How do I select the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your product is highly soluble at an elevated temperature but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.[12][13]

Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (see table below) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and should be considered as the "soluble" component in a two-solvent system.

  • If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves when hot, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. The best solvent will yield a high recovery of clean crystals.

SolventBoiling Point (°C)PolarityComments
Water 100HighProduct is likely insoluble.[14] Can be used as an anti-solvent.
Ethanol 78HighGood candidate. Amides often show appropriate solubility.[15]
Isopropanol 82Medium-HighSimilar to ethanol, another good candidate.
Ethyl Acetate (EtOAc) 77MediumExcellent solvent for many organic compounds. Often used with hexane.[12]
Acetone 56MediumOften too effective a solvent, but can be used in a mixed system.
Hexane / Heptane 69 / 98Non-polarProduct is likely insoluble. Ideal as an anti-solvent ("precipitant").

For this compound, a mixed solvent system like Ethyl Acetate/Hexane or Ethanol/Water is often highly effective.[12][15]

Q5: I followed the recrystallization protocol, but my compound still won't crystallize. What should I do?

A5: Failure to crystallize is typically due to either the solution being undersaturated or nucleation being inhibited.[9]

Troubleshooting Crystallization Failure

G cluster_solutions Potential Solutions start No Crystals Formed scratch Scratch inner surface of the flask start->scratch Is nucleation inhibited? concentrate Slowly evaporate some solvent start->concentrate Is the solution undersaturated? seed Add a seed crystal scratch->seed antisolvent Add an anti-solvent (e.g., hexane) concentrate->antisolvent

Caption: Decision tree for troubleshooting crystallization failure.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a tiny amount of pure, solid product from a previous batch, add it to the solution. This provides a template for new crystals to grow upon.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent (e.g., by blowing a stream of nitrogen over the surface) to increase the concentration, then allow it to cool again.

  • Add an Anti-Solvent: If your product is dissolved in a good solvent (like ethanol), you can slowly add a miscible anti-solvent (like water or hexane) until the solution becomes faintly cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, can yield excellent crystals.[9]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for the primary purification methods.

Guide 1: Purification by Acid-Base Extraction

This is the most effective initial cleanup to remove unreacted starting materials. The principle relies on changing the ionization state, and therefore the water solubility, of acidic and basic impurities.

Extraction Workflow Diagram

G cluster_0 cluster_1 Step 1: Acid Wash cluster_2 Step 2: Base Wash cluster_3 Step 3: Final Wash & Dry start Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with 1 M HCl start->wash1 org1 Organic Layer: Product + PABA wash1->org1 aq1 Aqueous Layer: Benzylamine•HCl (Remove) wash1->aq1 wash2 Wash with sat. NaHCO3 org1->wash2 org2 Organic Layer: Purified Product wash2->org2 aq2 Aqueous Layer: PABA-Na+ Salt (Remove) wash2->aq2 wash3 Wash with Brine org2->wash3 dry Dry over Na2SO4, filter, and evaporate wash3->dry final Product for further purification or analysis dry->final

Caption: Workflow for purification via acid-base extraction.

Protocol 1: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the protonated benzylamine.

  • Basic Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer remaining in the funnel. Shake and vent as before. The basic solution will react with any unreacted 4-aminobenzoic acid to form its sodium salt, which dissolves in the aqueous layer. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After 10-15 minutes, filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Guide 2: Purification by Flash Column Chromatography

If extraction and recrystallization are insufficient to achieve the desired purity, flash column chromatography is the next step. This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a mobile phase (eluent).[16]

Chromatography Workflow Diagram

G tlc 1. Run TLC Plate (e.g., 30% EtOAc in Hexane) rf 2. Calculate Rf values for product and impurities tlc->rf solvent 3. Choose Eluent System Goal: Product Rf ≈ 0.3 rf->solvent pack 4. Pack Column with Silica Gel Slurry solvent->pack load 5. Load Sample (Dry loading preferred) pack->load elute 6. Elute Column Collect fractions load->elute analyze 7. Analyze Fractions by TLC elute->analyze combine 8. Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Standard workflow for flash column chromatography.

Protocol 2: Step-by-Step Flash Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica gel TLC plate and develop it in various solvent mixtures. A good starting point is 30-50% ethyl acetate in hexane. The ideal system will give your desired product an Rf value of approximately 0.3, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation than loading a liquid solution.[12]

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their contents by TLC. You can run the column isocratically (with a single solvent mixture) or by using a gradient (gradually increasing the polarity of the eluent, e.g., from 10% to 50% ethyl acetate in hexane) to elute more polar compounds.[12]

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

ParameterSuggested ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientGood balance of polarity to separate the product from non-polar and highly polar impurities.
Initial Eluent 10-20% EtOAc in HexaneTo elute non-polar byproducts first.
Final Eluent 40-60% EtOAc in HexaneTo elute the final product.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Wikipedia. (2023). Benzylamine.
  • Wikipedia. (2023). 4-Aminobenzoic acid.
  • FooDB. (2010). Showing Compound Benzylamine (FDB012059).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • GL Sciences. (n.d.). InertSustain Amide HPLC, LC/MS Columns.
  • Wiley Online Library. (2013). Properties of two amide-based hydrophilic interaction liquid chromatography columns.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Reddit. (2020). Looking for some advice for purification of diamide.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

Sources

scaling up 4-Amino-N-benzylbenzamide reaction without compromising purity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up 4-Amino-N-benzylbenzamide Synthesis

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you maintain high purity and yield at any scale.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound? A1: The most reliable and commonly employed route for scale-up is a two-step process. This pathway begins with the amide bond formation between 4-nitrobenzoyl chloride and benzylamine, followed by the reduction of the nitro group to the desired primary amine.[1][2] This approach avoids the challenges of direct coupling with 4-aminobenzoic acid, such as the formation of unreactive ammonium carboxylate salts which can impede the reaction.[3]

Q2: What are the most critical parameters to control when scaling up this reaction? A2: When scaling up, the three most critical parameters are heat transfer , mixing efficiency , and the rate of reagent addition .[4] The amide formation step is exothermic, and poor heat dissipation in a large reactor can lead to localized overheating, promoting the formation of side products.[4] Similarly, inefficient mixing can create concentration gradients, leading to incomplete reactions and impurities.[4]

Q3: Which purification method is most suitable for obtaining high-purity this compound on a large scale? A3: Recrystallization is overwhelmingly the method of choice for purifying amides at scale due to its efficiency, cost-effectiveness, and scalability.[5][6] While column chromatography is excellent for small-scale purification, it becomes expensive and impractical for multi-kilogram quantities.[5] Effective solvent systems for recrystallization include ethanol/water and ethyl acetate/n-hexane.[1][5]

Q4: My final product is an oil or a sticky solid, not the expected crystalline material. What is the likely cause? A4: "Oiling out" or obtaining an amorphous solid instead of crystals is typically caused by the presence of significant impurities that depress the material's melting point or interfere with crystal lattice formation.[7][8] It can also result from cooling the crystallization solution too quickly or using a suboptimal solvent system.[7][9]

Visualized Synthetic Pathway & Workflow

To provide a clear overview, the recommended synthetic route and general workflow are illustrated below.

Synthetic Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Intermediate 4-Nitro-N-benzylbenzamide 4-Nitrobenzoyl_Chloride->Intermediate Base (e.g., Et3N) Solvent (e.g., DCM) Benzylamine Benzylamine Benzylamine->Intermediate Final_Product This compound Intermediate->Final_Product Reduction (e.g., Pd/C, H2) Solvent (e.g., EtOH) Experimental Workflow Start Amide Coupling Reaction Workup Aqueous Work-up (Acid/Base Wash) Start->Workup Reaction Complete (TLC) Isolation Solvent Removal (Crude Product Isolation) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying Under Vacuum Purification->Drying End High-Purity Final Product Drying->End Troubleshooting Logic Problem Problem Encountered: Low Purity or Yield CheckCrude Analyze Crude Product (TLC, 1H NMR) Problem->CheckCrude ImpurityType What is the main impurity? CheckCrude->ImpurityType StartingMaterial Unreacted Starting Material(s) ImpurityType->StartingMaterial Yes SideProduct Unknown Side Product(s) ImpurityType->SideProduct No CauseSM CauseSM StartingMaterial->CauseSM CauseSP CauseSP SideProduct->CauseSP SolutionSM Solution: - Increase reaction time - Improve agitation/cooling - Check reagent quality CauseSM->SolutionSM SolutionSP Solution: - Slow reagent addition - Use anhydrous conditions - Work-up under N2 CauseSP->SolutionSP

Sources

Technical Support Center: 4-Amino-N-benzylbenzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-N-benzylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we will explore the inherent chemical liabilities of this compound, offer detailed troubleshooting guides for common experimental issues, and answer frequently asked questions to ensure the integrity and success of your research.

Understanding the Stability Profile of this compound

This compound is a versatile intermediate in medicinal chemistry and drug discovery.[1] Its structure, containing both an amide linkage and an aromatic amino group, presents specific stability challenges that must be managed to ensure reproducible experimental outcomes. The two primary degradation pathways of concern are hydrolysis and oxidation .

Key Degradation Pathways
  • Hydrolysis: The amide bond in this compound is susceptible to cleavage under both acidic and basic conditions. This reaction yields 4-aminobenzoic acid and benzylamine. The rate of hydrolysis is significantly influenced by pH, with accelerated degradation observed in strongly acidic or basic solutions.[2]

  • Oxidation: The 4-amino group, being an electron-donating group on the benzene ring, is prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. Oxidative degradation often leads to the formation of colored impurities, which can interfere with analytical measurements and biological assays.[2][3]

The following diagram illustrates these primary degradation routes:

cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 4AB This compound 4ABA 4-Aminobenzoic Acid 4AB->4ABA  Acid/Base   BA Benzylamine 4AB->BA  Acid/Base   OxP Oxidized Products (e.g., N-oxides, colored polymers) 4AB->OxP  O₂, Light, Metal Ions  

Caption: Primary degradation pathways of this compound.

Troubleshooting Guide: Common Stability-Related Issues

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Rapid loss of compound purity in solution, as observed by HPLC.

  • Question: I prepared a stock solution of this compound in DMSO and diluted it in an aqueous buffer for my assay. Within a few hours, HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks. What is happening?

  • Answer: This is a classic sign of hydrolytic degradation. The stability of the amide bond is highly pH-dependent.[2]

    • Causality: If your aqueous buffer is either acidic (pH < 6) or basic (pH > 8), it can catalyze the hydrolysis of the amide linkage, breaking the molecule into 4-aminobenzoic acid and benzylamine.

    • Troubleshooting Steps:

      • Measure the pH of your final solution. Even if you use a neutral buffer, the addition of other components might shift the pH.

      • Analyze for expected degradants. Check for the appearance of peaks corresponding to 4-aminobenzoic acid and benzylamine.

    • Solution:

      • Maintain the pH of your working solutions within a neutral range, ideally between 6 and 8.[2]

      • Prepare fresh solutions immediately before use.

      • If the experiment requires prolonged incubation, consider performing a time-course stability study in your specific assay medium to quantify the rate of degradation.

Issue 2: My initially colorless solution of this compound is turning yellow or brown.

  • Question: I dissolved my compound, and it was a clear, colorless solution. After some time on the benchtop or in the incubator, it has developed a distinct color. Why?

  • Answer: The development of color is a strong indicator of oxidative degradation of the 4-amino group.[2] Aromatic amines are known to form colored oxidation products.[4]

    • Causality: The primary amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light exposure or the presence of trace metal ions. This leads to the formation of highly conjugated systems that absorb visible light.

    • Troubleshooting Steps:

      • Review your solution preparation and handling. Was the solvent deoxygenated? Was the solution protected from light?

      • Use UV-Vis spectroscopy. Scan your colored solution to see if new absorbance peaks have appeared in the visible range.

    • Solution:

      • Use deoxygenated solvents. Sparge your solvents with an inert gas like nitrogen or argon before use.

      • Protect from light. Use amber vials or wrap your containers in aluminum foil.[2]

      • Work under an inert atmosphere. For sensitive experiments, prepare and handle solutions in a glove box or under a stream of inert gas.

      • Consider antioxidants. In some cases, adding a small amount of an antioxidant like ascorbic acid may be beneficial, but this should be tested for compatibility with your specific assay.

Issue 3: I'm observing inconsistent results in my biological assays.

  • Question: My dose-response curves are not reproducible, and I'm seeing high variability between replicate wells. Could this be a stability issue?

  • Answer: Yes, inconsistent biological data is a common consequence of compound instability.

    • Causality: If the compound is degrading over the time course of your experiment, the effective concentration of the active molecule is decreasing, leading to variable and often reduced biological activity. This can be a combination of both hydrolysis and oxidation.

    • Troubleshooting Workflow:

    A Inconsistent Assay Results B Assess Stability in Assay Medium A->B C Significant Degradation (>10%)? B->C HPLC Analysis D Optimize Assay Conditions C->D Yes E Minimal Degradation C->E No G Prepare Fresh Solutions D->G H Use Deoxygenated/Protected Buffers D->H I Reduce Incubation Time D->I F Check for Other Issues (e.g., solubility, promiscuity) E->F

    Caption: Troubleshooting workflow for inconsistent biological assay results.

    • Solution:

      • Perform a stability study in your complete assay medium. Incubate the compound in the medium for the full duration of your experiment and analyze samples at different time points by HPLC.

      • Minimize pre-incubation times. Add the compound to your assay plates as the last step before starting the experiment.

      • Prepare fresh dilutions for each experiment. Avoid using stock solutions that have been stored in a diluted aqueous form for extended periods.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: As a solid, the compound is relatively stable. However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Storage at room temperature is generally acceptable for the solid form.[6]

  • Q2: What is the best solvent for preparing a concentrated stock solution?

    • A2: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are good choices for preparing high-concentration stock solutions. The compound is readily soluble in these polar aprotic solvents, and they are generally non-reactive towards the amide and amino functionalities under normal storage conditions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q3: How do I perform a forced degradation study for this compound?

    • A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7] A typical study would involve exposing the compound to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[8]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursAmide cleavage
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursAmide cleavage
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the amino group
Thermal Dry heat, 80-100°C for 24-48 hoursGeneral decomposition
Photolytic Exposure to UV (e.g., 254 nm) and visible light (ICH Q1B guidelines)Photo-oxidation, other photoreactions
  • Q4: What kind of analytical method should I use to monitor stability?

    • A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique.[1] Such a method should be able to separate the parent compound from all its potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

  • UV light chamber

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C. Take samples at various time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C. Sample as in the acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light. Sample at various time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol/water) in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines.[9] Keep a control sample wrapped in aluminum foil. Analyze both samples after the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method (Illustrative)

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition (90:10 A:B).

References

  • Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society.
  • This compound - MySkinRecipes.
  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research.
  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Recueil des Travaux Chimiques des Pays-Bas.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.
  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
  • Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. Journal of the Serbian Chemical Society.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Development of Novel Stability Indicating Methods Using Liquid Chrom
  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
  • Chemical Degradation of Arom
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences.
  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine.
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Organic Chemistry – Specific Name Reactions. NCERT.
  • Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmacy and Technology.
  • Photostability and Photostabilization of Drugs and Drug Products. ResearchGate.
  • Amines. NCERT.
  • Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. Journal of Chromatographic Science.
  • Identification and quantification of N-benzylbenzamide 7 by LC-MS/MS-dMRM analysis of KTGS incubations of benzoic acid selenocarboxylate fragment 6 with benzyl azide fragment 4 with and without Mcl-1. ResearchGate.

Sources

Technical Support Center: Synthesis of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-Amino-N-benzylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurities and maximize the yield and purity of your final product. This compound is a valuable intermediate in medicinal chemistry, and its purity is paramount for subsequent applications.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemistry.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, providing both diagnoses and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the amide coupling step. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[2][3] Therefore, activation of the carboxylic acid is crucial.

Potential Causes and Solutions:

  • Incomplete Carboxylic Acid Activation: If you are using a coupling reagent, the activation of 4-aminobenzoic acid may be incomplete.

    • Solution: Ensure that your coupling reagent is fresh and added in the correct stoichiometric amount (typically 1.1-1.5 equivalents).[4] Allow for a sufficient activation period (usually 15-30 minutes at 0°C) before adding the benzylamine.[4]

  • Hydrolysis of Activated Species: The activated carboxylic acid intermediate is susceptible to hydrolysis, which will revert it to the starting carboxylic acid.[5]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact yield.

    • Solution: While the activation step is often performed at 0°C to minimize side reactions, the coupling step may require warming to room temperature or gentle heating to proceed to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Product Loss During Workup: this compound has some polarity and can be lost in the aqueous phase during extractions.

    • Solution: When performing an aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous phase and improve its partitioning into the organic layer. Perform multiple extractions with your organic solvent (e.g., ethyl acetate) to ensure complete recovery.

Q2: I am observing significant amounts of unreacted 4-aminobenzoic acid and/or benzylamine in my crude product. How can I drive the reaction to completion?

A2: The presence of unreacted starting materials is a common issue and points towards incomplete reaction.

Troubleshooting Strategies:

  • Stoichiometry: Ensure the stoichiometry of your reactants is appropriate. Using a slight excess of one of the starting materials can help to consume the other. However, this can complicate purification. A better approach is to optimize the coupling conditions.

  • Choice of Coupling Reagent: The efficiency of amide coupling reagents varies. For challenging couplings, a more powerful reagent might be necessary.

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient and fast-acting coupling reagent that is particularly effective for challenging substrates.[4]

    • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a cost-effective and commonly used combination. HOBt not only minimizes racemization but also suppresses the formation of the N-acylurea byproduct, thereby improving the yield of the desired amide.[8][9]

  • Order of Reagent Addition: The sequence in which you add your reagents is critical, especially with aminium-based coupling reagents, to avoid the formation of guanidinium byproducts from the reaction of the amine with the coupling reagent.[9] The general and recommended procedure is to activate the carboxylic acid first before adding the amine.[4][7]

Q3: My final product is contaminated with a byproduct that is difficult to remove. What could this impurity be and how can I prevent its formation?

A3: Byproduct formation is a frequent challenge in amide coupling reactions. The nature of the impurity often depends on the chosen synthetic route.

Common Byproducts and Prevention Strategies:

  • N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like EDC or DCC.[10] It forms from the rearrangement of the reactive O-acylisourea intermediate.[5][10]

    • Prevention: The addition of HOBt or NHS (N-hydroxysuccinimide) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[5][8]

  • Dimerization or Polymerization: Since 4-aminobenzoic acid contains both a carboxylic acid and an amino group, it can potentially react with itself.

    • Prevention: This is where a protecting group strategy can be invaluable. By protecting the amino group of 4-aminobenzoic acid (e.g., as a Boc or Cbz derivative), you can selectively perform the amide coupling with benzylamine.[11][12] The protecting group can then be removed in a subsequent step. This approach adds steps to the synthesis but can significantly improve the purity of the final product.

  • Diacylated Product (N-benzyl-4-(N-benzylbenzamido)benzamide): While less common in this specific synthesis, over-acylation can occur if the reaction conditions are too harsh or if there is a large excess of the activated carboxylic acid.

    • Prevention: Control the stoichiometry carefully and add the activated 4-aminobenzoic acid solution slowly to the benzylamine solution to avoid localized high concentrations.[13]

Q4: Should I use a protecting group for the amino functionality of 4-aminobenzoic acid?

A4: The use of a protecting group for the primary amine of 4-aminobenzoic acid is a strategic decision that depends on the desired purity of your final product and your tolerance for a multi-step synthesis.

Arguments for Using a Protecting Group:

  • Prevents Self-Coupling: The primary reason to use a protecting group is to prevent the amino group of one molecule of 4-aminobenzoic acid from reacting with the activated carboxyl group of another, which would lead to oligomers or polymers.

  • Cleaner Reaction Profile: By blocking the reactivity of the amino group, you can achieve a much cleaner reaction with fewer side products, simplifying purification.

  • Orthogonal Strategies: Protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are common choices and can be removed under acidic and basic conditions, respectively, offering flexibility in your overall synthetic scheme.[11][12]

Arguments Against Using a Protecting Group:

  • Increased Step Count: A protection/deprotection sequence adds two steps to your synthesis, which can decrease the overall yield and increase time and cost.

  • Direct Coupling is Often Sufficient: For many applications, direct coupling of unprotected 4-aminobenzoic acid with benzylamine under carefully controlled conditions can provide an acceptable yield and purity, especially at a smaller scale.

Recommendation: If high purity is critical for your downstream applications, we strongly recommend a protecting group strategy. For initial exploratory work or if the purification of the final product is straightforward, a direct coupling approach may be attempted first.

II. Frequently Asked Questions (FAQs)

Q: What is the best coupling reagent for the synthesis of this compound?

A: The "best" coupling reagent often depends on a balance of cost, efficiency, and ease of purification. Here is a comparison of common choices:

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, which simplifies workup.[4][8]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[4]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with easy removal of byproducts through aqueous extraction.[4][9]
Q: What is a reliable method for purifying crude this compound?

A: The two most common and effective purification techniques are recrystallization and flash column chromatography.[14]

  • Recrystallization: This is an excellent method for large-scale purification if a suitable solvent system can be found. It is cost-effective and can yield highly pure crystalline material. A mixed solvent system of ethyl acetate and n-hexane is often effective for compounds of this type.[14]

  • Flash Column Chromatography: This technique offers excellent separation of the desired product from unreacted starting materials and byproducts. A typical stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexane or methanol in dichloromethane.[7][14]

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound using EDC/HOBt

This protocol describes a reliable method for the synthesis of this compound using a common carbodiimide coupling reagent.

Materials:

  • 4-Aminobenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF at 0°C (ice bath), add HOBt (1.1 eq).

  • Add EDC (1.2 eq) to the mixture and stir for 15-30 minutes at 0°C to allow for the formation of the activated ester.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Slowly add benzylamine (1.1 eq) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.[6]

Workflow Diagrams

The following diagrams illustrate the key workflows described in this guide.

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification A 1. Dissolve 4-aminobenzoic acid and HOBt in anhydrous DMF B 2. Cool to 0°C A->B C 3. Add EDC and stir for 15-30 min (Activation) B->C D 4. Add DIPEA and Benzylamine C->D E 5. Warm to RT and stir for 12-16h (Coupling) D->E F 6. Dilute with Ethyl Acetate E->F Reaction Complete G 7. Aqueous Washes (HCl, NaHCO3, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography/Recrystallization) H->I J Pure this compound I->J

Caption: A typical workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Incomplete Reaction q1 Check Reagent Quality (Anhydrous solvents, fresh coupling agents) start->q1 q2 Optimize Stoichiometry (1.1-1.2 eq of coupling agent/amine) q1->q2 If reagents are good q3 Verify Reaction Conditions (Activation at 0°C, coupling at RT) q2->q3 If stoichiometry is correct q4 Consider a Stronger Coupling Reagent (e.g., HATU) q3->q4 If conditions are optimal q5 Implement a Protecting Group Strategy for Amino Group q3->q5 If byproducts persist end Improved Yield and Purity q4->end q5->end

Caption: A logical workflow for troubleshooting the synthesis of this compound.

IV. References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • HETEROCYCLES. (2013, July 4). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - Supporting Information. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ACS Publications. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Aperito. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Googleapis.com. (2020, January 23). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]

  • NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Retrieved from

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide. Retrieved from

Sources

Technical Support Center: Enhancing the Solubility of Hydrophobic Benzamide Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of solubilizing hydrophobic benzamide derivatives for reliable and reproducible biological assays. Poor aqueous solubility is a common hurdle for this class of compounds, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1] This resource is designed to equip you with the knowledge and practical steps to overcome these challenges.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Immediate and Heavy Precipitation of Compound in Aqueous Assay Buffer

Question: I've dissolved my benzamide derivative in 100% DMSO to make a high-concentration stock solution. When I add a small volume of this stock to my aqueous assay buffer or cell culture medium, a precipitate forms instantly. What's happening and how can I prevent this?

Answer: This phenomenon, often called "crashing out," is a classic sign that the final concentration of your compound has exceeded its aqueous solubility limit.[2] The rapid dilution of the DMSO stock into the aqueous environment causes a solvent shift, and the compound, being hydrophobic, can no longer stay in solution.[3]

Root Causes & Step-by-Step Solutions:

  • High Final Concentration: The most direct cause is that the target concentration in your assay is simply higher than the compound's intrinsic aqueous solubility.

    • Solution: Decrease the final working concentration of the compound. It is crucial to first determine the maximum soluble concentration by performing a preliminary solubility test.[2]

  • Rapid "Shock" Dilution: Adding a highly concentrated organic stock directly into a large volume of aqueous buffer creates localized supersaturation, leading to rapid precipitation.[3]

    • Solution: Employ a Serial Dilution Strategy. Instead of a single large dilution, perform one or more intermediate dilution steps.[3] First, dilute the DMSO stock into a small volume of your assay buffer or serum-free media. Then, add this intermediate dilution to the final volume of your complete assay buffer. This gradual reduction in solvent concentration can prevent the compound from crashing out.[3]

  • Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a room temperature or cold stock solution to cold media can decrease solubility.[2]

    • Solution: Pre-warm Your Media. Always use pre-warmed (e.g., 37°C) cell culture media or assay buffer for your dilutions.[2][4]

  • High Final Solvent Concentration: While DMSO is an excellent solvent for many nonpolar compounds, high final concentrations can be toxic to cells and may interfere with your assay.[5]

    • Solution: Minimize Final DMSO Concentration. Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay. If higher concentrations are necessary to maintain solubility, it is critical to run a vehicle control to account for any solvent-induced effects.

Issue 2: Compound Precipitates Over Time in the Incubator

Question: My media containing the benzamide derivative looks clear initially, but after a few hours or a day in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation often points to issues with the stability of your compound in the complex environment of the cell culture medium over time. Several factors in the incubator and the medium itself can contribute to this.

Root Causes & Step-by-Step Solutions:

  • Interaction with Media Components: Your compound may be interacting with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.[2]

    • Solution: If possible, test a different basal media formulation. Sometimes, serum-free media can be more prone to precipitation for certain compounds.[2] You might also consider if a component in your specific assay buffer is incompatible.

  • pH Shifts in Culture: Cellular metabolism can alter the pH of the culture medium, which can significantly affect the solubility of an ionizable compound.[2] Many benzamide derivatives have ionizable groups, making their solubility pH-dependent.[6][7]

    • Solution: Monitor the pH of your culture medium, particularly in dense cultures. More frequent media changes may be necessary. If your compound is acidic or basic, ensure the buffer system of your assay is appropriate to maintain a pH that favors the more soluble, ionized form of the compound.[6][8]

  • Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[4][9]

    • Solution: Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[4]

  • Metastable Supersaturation: Your initial preparation might have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to crystallize out of solution.

    • Solution: Prepare fresh working solutions for each experiment and use them immediately. Avoid storing diluted aqueous solutions of hydrophobic compounds.[10]

Issue 3: Inconsistent and Non-Reproducible Assay Results

Question: My experimental results with a specific benzamide derivative are highly variable. Could this be a solubility problem?

Answer: Absolutely. Poor solubility is a very common reason for inconsistent results in biological assays.[10] If the compound is not fully dissolved, the actual concentration being tested will vary from experiment to experiment, and even between wells of the same plate.[1]

Root Causes & Step-by-Step Solutions:

  • Incomplete Dissolution of Stock Solution: Crystalline material may still be present in your high-concentration DMSO stock, leading to inaccurate initial concentrations.[1]

    • Solution: Ensure your stock solution is completely dissolved. Gentle warming (e.g., to 37°C) and vortexing can help.[10] For particularly difficult compounds, brief sonication may be necessary. Visually inspect the solution against a light source to ensure no particulate matter is visible.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, effectively reducing the concentration of the compound available to interact with the biological target.

    • Solution: Consider using low-retention plasticware. Including a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.01%) in your assay buffer can sometimes help to reduce non-specific binding to surfaces.

  • Precipitation During Assay Incubation: As discussed in Issue 2, if the compound is precipitating during the course of the experiment, the effective concentration is changing over time.

    • Solution: Re-evaluate your final compound concentration and the stability of the compound in your assay media over the time course of your experiment.

Workflow for Preparing a Hydrophobic Benzamide Derivative

Here is a generalized workflow for preparing a hydrophobic benzamide derivative for a biological assay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation a 1. Weigh Compound b 2. Add 100% DMSO a->b c 3. Ensure Complete Dissolution (Vortex, Warm, Sonicate) b->c d 4. Aliquot & Store at -20°C c->d e 5. Pre-warm Assay Buffer/Media to 37°C d->e Start of Experiment f 6. Create Intermediate Dilution (Dilute stock in small volume of buffer) e->f g 7. Perform Final Dilution (Add intermediate dilution to final volume) f->g h 8. Use Immediately g->h G start Start: Hydrophobic Benzamide Derivative stock_sol Prepare 10mM Stock in DMSO start->stock_sol test_sol Test Solubility in Assay Buffer (<0.5% DMSO) stock_sol->test_sol soluble Soluble? test_sol->soluble yes Proceed with Assay soluble->yes Yes no Insoluble or Precipitates soluble->no No ionizable Is the compound ionizable? no->ionizable ph_adjust Adjust pH ionizable->ph_adjust Yes cosolvent Try Co-solvents (e.g., PEG 400) ionizable->cosolvent No ph_adjust->test_sol complexation Use Cyclodextrins (e.g., HP-β-CD) cosolvent->complexation surfactant Use Surfactants (e.g., Tween 80) complexation->surfactant lipid Consider Lipid Formulation (for in vivo) surfactant->lipid

Caption: A decision-making workflow for troubleshooting and enhancing compound solubility.

By systematically addressing the potential causes of poor solubility and employing the appropriate strategies, you can significantly improve the quality and reliability of your experimental data when working with hydrophobic benzamide derivatives.

References

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
  • Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(11), 1275-1293.
  • Jain, A., & Ran, Y. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(2), 1439-1447.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
  • Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich.
  • Bocanegra-Soto, M., et al. (2021). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 13(9), 1389.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Troubleshooting TPEN precipitation in cell culture media - Benchchem. (n.d.).
  • Zhang, L., et al. (2018). Liposome-like Nanostructures for Drug Delivery. Journal of Controlled Release, 286, 193-209.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Lipid-based nanoparticles as drug delivery carriers for cancer therapy. (2024, April 10). Journal of Nanobiotechnology, 22(1), 158.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(10), 1359-1375.
  • Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays - Benchchem. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters, 3(7), 548-552.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Williams, H. D., et al. (2013). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 102(3), 755-779.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Senjab, R. M., AlSawaftah, N., Abuwatfa, W. H., & Husseini, G. A. (2024). Advances in liposomal nanotechnology: from concept to clinics. RSC Advances, 14(45), 33065-33088.
  • Dimethyl sulfoxide. (n.d.). In Wikipedia.
  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. (2018). Journal of Chemical & Engineering Data, 63(5), 1545-1554.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2897.
  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • Gidwani, B., & Vyas, A. (2015). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 20(8), 14386-14419.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). Analytical Chemistry, 95(46), 16949-16956.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 84-93.

Sources

Technical Support Center: Troubleshooting Low Yield in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for amide coupling reactions. As a cornerstone of modern organic synthesis, particularly in pharmaceutical and materials science, the successful formation of an amide bond is paramount. However, what appears to be a straightforward condensation can often be plagued by low yields, stubborn starting materials, and unexpected side products.

This guide is structured to function as a direct conversation with a field-seasoned application scientist. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you—the researcher, scientist, or drug development professional—to diagnose issues, optimize conditions, and master this critical transformation.

Section 1: First-Line Diagnostics for Poor Reaction Performance

This section addresses the most common culprits behind a failing or low-yielding amide coupling reaction. Before delving into complex optimization, it is crucial to validate the fundamentals of your experimental setup.

Q1: My amide coupling reaction has resulted in a very low yield or no product at all. What are the most common initial checks I should perform?

When an amide coupling fails, the issue often lies with the integrity of the starting materials or the fundamental reaction stoichiometry. Several factors can contribute to this, primarily involving the deactivation of reactants or incomplete activation of the carboxylic acid.[1][2]

Core Troubleshooting Steps:

  • Purity and Integrity of Starting Materials:

    • Carboxylic Acid: Ensure it is free from residual water or other nucleophilic impurities. Water can hydrolyze the activated intermediate, returning it to the starting carboxylic acid.[1]

    • Amine: Amines can degrade over time, especially if exposed to air and light. Verify the purity of your amine. If it is a salt (e.g., hydrochloride), ensure you are using a sufficient amount of base to liberate the free amine.

    • Solvents and Reagents: Use anhydrous solvents. The presence of water is a common cause of low yield due to the hydrolysis of activated species.[1] Ensure your coupling reagents have not degraded from improper storage.

  • Stoichiometry and Reagent Equivalents:

    • Acid-Base Neutralization: A frequent and often overlooked issue is the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium carboxylate salt.[3][4] This is why a tertiary amine base (like DIPEA or triethylamine) is essential; it prevents the protonation of your primary/secondary amine, keeping it nucleophilic.[5]

    • Coupling Reagent and Base Equivalents: For uronium or phosphonium salt reagents, at least 2.0 equivalents of a non-nucleophilic base are typically required: one to deprotonate the carboxylic acid and another to neutralize the acid released during the activation step.[6] For carbodiimides, 1.0-1.2 equivalents are standard.

  • Order of Addition:

    • The generally accepted best practice is to "pre-activate" the carboxylic acid. This involves mixing the carboxylic acid, coupling reagent, and base in an anhydrous solvent and stirring for 15-30 minutes before adding the amine.[1][7] This ensures the highly reactive activated species is formed and ready to react immediately upon the introduction of the nucleophile, minimizing potential side reactions.

Q2: I suspect my carboxylic acid isn't being activated properly. How can I confirm activation and what are the common failure points?

Incomplete activation is a primary cause of reaction failure.[1] The process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic.

Causality and Diagnosis:

The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine, which requires the carboxylic acid to be "activated".[6] This activation is typically achieved using coupling reagents like carbodiimides (EDC, DCC) or uronium/aminium salts (HATU, HBTU).[2][6]

  • Confirmation of Activation: You can monitor the formation of the active ester intermediate using techniques like LC-MS. You should see a new peak corresponding to the mass of the activated species (e.g., your acid coupled to HOBt or HATU). If you only observe your starting carboxylic acid peak after adding the coupling reagent, activation has failed.

  • Common Failure Points:

    • Degraded Coupling Reagent: Uronium salts like HATU are moisture-sensitive. Improper storage can lead to hydrolysis and inactivation.

    • Insufficient Base: As mentioned, the carboxylic acid must be deprotonated to its carboxylate form to react with most coupling reagents.[6] Insufficient base will lead to incomplete activation.

    • Steric Hindrance: A highly bulky carboxylic acid can be slow to activate.[1][8] In such cases, a more reactive coupling reagent or different activation strategy may be necessary.

Below is a diagram illustrating the general troubleshooting workflow for a low-yielding reaction.

G Start Low / No Yield Check_Purity Verify Purity of Acid, Amine, Solvent Start->Check_Purity Check_Stoich Check Stoichiometry (Reagents, Base) Start->Check_Stoich Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Start->Check_Conditions Sub_Node1 Impure/Wet Materials? Check_Purity->Sub_Node1 Check_Stoich->Check_Purity Sub_Node2 Incorrect Equivalents? Check_Stoich->Sub_Node2 Check_Reagent Evaluate Coupling Reagent Choice Check_Conditions->Check_Reagent Sub_Node3 Suboptimal Conditions? Check_Conditions->Sub_Node3 Side_Reactions Investigate Side Reactions (LC-MS, NMR) Check_Reagent->Side_Reactions Difficult_Substrate Assess Substrate Reactivity (Sterics, Electronics) Check_Reagent->Difficult_Substrate Action4 Screen Different Coupling Reagents Check_Reagent->Action4 Action1 Purify/Dry Starting Materials Sub_Node1->Action1 Yes Action2 Adjust Equivalents & Order of Addition Sub_Node2->Action2 Yes Action3 Optimize Temp, Solvent, or Time Sub_Node3->Action3 Yes

Caption: Initial troubleshooting workflow for low-yield amide couplings.

Section 2: Optimizing Key Reaction Parameters

If the basic checks are satisfactory, the next step is to scrutinize the specific components of your reaction cocktail. The choice of coupling reagent, base, and solvent can dramatically influence the outcome.

Q3: There are dozens of coupling reagents. How do I choose the right one for my system?

The selection of a coupling reagent is a critical decision that impacts efficiency, reaction time, and the suppression of side reactions like racemization.[9][10] They are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

Data-Driven Reagent Selection

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICInexpensive, effective for simple couplings.[6]Can cause racemization without additives; DCC produces insoluble urea byproduct that requires filtration.Routine, cost-sensitive synthesis; use with additives like HOBt or Oxyma is highly recommended to suppress side reactions.[1]
Phosphonium Salts PyBOP, BOPHigh reactivity; less prone to forming guanidinium byproducts with the amine compared to uronium salts.[6]Can be more expensive; byproducts can complicate purification.Difficult couplings, sterically hindered substrates.[9]
Uronium/Aminium Salts HATU, HBTU, HCTUVery high reactivity, fast reaction times, and low rates of racemization, especially HOAt-based reagents like HATU.[9]Can react with the amine to form a guanidinium byproduct if the order of addition is not controlled.High-purity applications, peptide synthesis, difficult couplings where speed and minimal racemization are critical.[9]

Expert Insight: For most standard solution-phase couplings, an EDC/Oxyma or EDC/HOBt system offers a good balance of reactivity and cost. For challenging substrates (hindered, electron-poor) or when racemization is a major concern (e.g., peptide synthesis), HATU is often the reagent of choice due to its high efficiency.[9]

Q4: What is the role of the base, and can the wrong choice hurt my yield?

Yes, absolutely. The base plays two critical roles: deprotonating the carboxylic acid and neutralizing acidic byproducts formed during activation. The choice of base is crucial.

  • Non-Nucleophilic Bases (Recommended): N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are the standard choices.[11] Their bulky nature prevents them from competing with your primary/secondary amine as a nucleophile, thus avoiding the formation of unwanted amide byproducts.

  • Nucleophilic Bases (Avoid): Pyridine or 4-dimethylaminopyridine (DMAP), while effective bases, are also potent nucleophiles. They can react with the activated carboxylic acid, leading to side products and consuming your activated intermediate. While catalytic DMAP can sometimes be beneficial in specific protocols, it should generally not be used as the primary stoichiometric base.[7][12]

Q5: How does the solvent affect my amide coupling reaction?

The solvent's primary role is to fully solvate all reactants, ensuring the reaction proceeds efficiently.[13] Poor solubility of any component can lead to dramatically reduced yields.

Common Solvents for Amide Coupling

SolventAbbreviationPropertiesCommon Uses & Notes
N,N-Dimethylformamide DMFHighly polar aprotic; excellent solvating power for a wide range of substrates.[14]The most common and versatile solvent for amide coupling.[13] Can break down over time to release dimethylamine, which can be problematic in Fmoc-based peptide synthesis.[14]
Dichloromethane DCMLess polar than DMF; good for dissolving many organic compounds.[14]A good general-purpose solvent, but may not be polar enough to solvate highly polar substrates or growing peptide chains.[13][14]
N-Methyl-2-pyrrolidone NMPHighly polar aprotic; even stronger solvating power than DMF.[14]Often used for "difficult" sequences in solid-phase peptide synthesis where aggregation is an issue. Considered a superior solvent for peptide-resin solvation.[13][14]
Tetrahydrofuran THFModerately polar aprotic.Can be a good choice, especially for couplings involving hindered amino acids.[14] Ensure it is anhydrous as it is often stabilized with water.

Expert Insight: DMF is the go-to solvent for most applications.[13] If you observe poor solubility or suspect aggregation (especially in peptide synthesis), switching to NMP can often resolve the issue.[14] Always use anhydrous grade solvents.

Section 3: Strategies for Difficult Couplings

When standard protocols fail, it is often due to the inherent properties of the substrates themselves. Steric hindrance and electronic effects require specialized approaches.

Q6: I am coupling a sterically hindered acid and/or amine and getting low yields. What are my options?

Steric hindrance physically blocks the nucleophilic amine from attacking the activated carboxylic acid, dramatically slowing the reaction rate.[1][8]

Strategies for Hindered Couplings:

  • Elevated Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor carefully for potential side reactions or degradation.

  • More Reactive Reagents: Switch to a high-reactivity phosphonium (PyBOP) or uronium (HATU) salt. These generate a more electrophilic intermediate.

  • In Situ Acyl Halide Formation: Converting the carboxylic acid to an acyl fluoride or chloride in situ creates a highly reactive electrophile.[6] Acyl fluorides, in particular, are often effective for hindered couplings and are less prone to racemization than acyl chlorides.[8][15] Reagents like TFFH or BTFFH can be used for this purpose.[1][8]

Q7: My amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), making it a poor nucleophile. How can I improve my yield?

Electron-deficient amines are poor nucleophiles, which is a common challenge.[8][16] The low reactivity of the amine means it struggles to compete with other potential nucleophiles (like water) and may require more forcing conditions.

Strategies for Electron-Deficient Amines:

  • Highly Reactive Coupling Reagents: This is a scenario where HATU or similar high-potency reagents are strongly recommended to create the most "activated" intermediate possible.[16]

  • Change of Activation Strategy: The formation of an acyl fluoride can be particularly effective for coupling with electron-deficient amines.[8]

  • Longer Reaction Times and Higher Temperatures: These reactions often require extended periods (12-24 hours) and moderate heating to proceed to completion.

Section 4: Identifying and Mitigating Side Reactions

Sometimes, the issue isn't a lack of reaction, but the formation of undesired byproducts that consume starting material and complicate purification.

Q8: My reaction is messy, and I suspect side reactions are the problem. What are the most common culprits?

The two most notorious side reactions in amide coupling are racemization and guanidinium formation.

  • Racemization: If your carboxylic acid has a chiral center at the alpha-position (like an amino acid), it can lose its stereochemical integrity during activation. This occurs via the formation of an oxazolone intermediate, which is planar and can be reprotonated from either face.

    • Mitigation: Use coupling additives known to suppress racemization, such as 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[1] Reagents containing these moieties, like HATU, are excellent choices.[9] Running the reaction at a lower temperature (e.g., 0 °C) can also help.[1]

G cluster_0 Racemization Pathway Activated_Acid Activated α-Amino Acid (Chiral) Oxazolone Oxazolone Intermediate (Achiral, Planar) Activated_Acid->Oxazolone Deprotonation & Cyclization L_Amide L-Amide (Desired Product) Activated_Acid->L_Amide Direct Nucleophilic Attack (Desired Pathway) Oxazolone->L_Amide Nucleophilic Attack (Amine) D_Amide D-Amide (Epimer) Oxazolone->D_Amide Nucleophilic Attack (Amine)

Caption: Racemization pathway via an oxazolone intermediate.

  • Guanidinium Formation: This occurs when using uronium/aminium reagents (like HBTU or HATU). The reagent itself can react with the amine nucleophile, capping it and rendering it unable to participate in the desired reaction.

    • Mitigation: The solution is a proper order of addition . Always pre-activate the carboxylic acid with the uronium reagent and base before adding the amine. This ensures the activated ester is formed first and is ready to be consumed by the amine, minimizing the chance for the amine to react directly with the coupling reagent.

Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Argon).

  • Add a non-nucleophilic base like DIPEA (2.0-2.5 equivalents).

  • Add the coupling reagent HATU (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: In Situ Acyl Fluoride Formation for Hindered Couplings [1][8]
  • In a flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.

  • Add the solution containing the acyl fluoride to the amine solution.

  • The reaction may require elevated temperatures (e.g., reflux) and longer reaction times. Monitor for completeness by LC-MS.

  • Upon completion, perform a standard aqueous workup and purification.

References
  • Shaikh, I. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Senthamarai, T., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Advent Chembio. (2024, October 18). Mastering Peptide Synthesis: The Role of Solvents & Reagents Explained. YouTube.
  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. ResearchGate.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Mabhudafhasi, V. (2019). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
  • ResearchGate. (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ResearchGate.
  • Dahlén, K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (n.d.). What is the best technique for amide purification?. ResearchGate.
  • Simeonov, S., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis.
  • Fleischer, I. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
  • Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • ResearchGate. (n.d.). Why is my Amide Coupling Not working using Cysteamine?. ResearchGate.
  • Amphoteros. (2014, April 4). Uphill battles in amide couplings.
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • ResearchGate. (n.d.). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Confirmation of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of rigorous scientific practice. For researchers working with scaffolds such as 4-Amino-N-benzylbenzamide, a versatile intermediate in the synthesis of pharmacologically active molecules, a comprehensive understanding of its spectroscopic signature is paramount.[1] This guide provides an in-depth analysis of the spectral data of this compound, offering a comparative perspective with analogous structures and detailing the causality behind the experimental choices in spectroscopic analysis. Our objective is to equip researchers with the expertise to confidently identify and assess the purity of this compound.

The Structural Hypothesis: What the Spectrum Should Reveal

Before delving into the experimental data, it is crucial to form a structural hypothesis of this compound and predict the expected spectroscopic signals. This proactive approach transforms spectral analysis from a passive observation to an active confirmation of a proposed structure.

The molecule consists of three key regions: the para-substituted aminobenzoyl group, the benzylic methylene bridge, and the monosubstituted benzyl ring. Each of these fragments will produce characteristic signals in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, while the molecule as a whole will be represented by its molecular ion peak in mass spectrometry.

Comparative Spectral Analysis: this compound vs. N-Benzylbenzamide

To highlight the influence of the para-amino group on the spectroscopic properties, we will compare the spectral data of this compound with its non-aminated analog, N-benzylbenzamide.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
Proton Assignment This compound (δ, ppm) N-Benzylbenzamide (δ, ppm) Rationale for Chemical Shift
Amine (NH₂)3.99 (bs, 2H)[2]-The broad singlet is characteristic of amine protons, which can undergo rapid exchange. The chemical shift is influenced by hydrogen bonding and solvent.
Benzyl (CH₂)4.58 (d, J = 5.7 Hz, 2H)[2]4.59 (d, J = 5.7 Hz, 2H)[3]The doublet arises from coupling with the adjacent amide proton. The chemical shift is in the typical range for benzylic protons adjacent to a nitrogen atom.
Amide (NH)6.44 (bs, 1H)[2]6.78 (bs, 1H)[3]This broad singlet is characteristic of an amide proton. Its chemical shift is sensitive to concentration and temperature due to hydrogen bonding.
Aromatic (Aminobenzoyl)6.60 (d, J = 8.7 Hz, 2H), 7.56–7.65 (m, 2H)[2]-The para-amino group strongly shields the aromatic protons, causing an upfield shift, particularly for the protons ortho to the amino group (6.60 ppm). The protons ortho to the carbonyl group are deshielded and appear further downfield.
Aromatic (Benzyl)7.21–7.38 (m, 5H)[2]7.26-7.46 (m, 5H)[3]The five protons of the monosubstituted benzyl ring appear as a complex multiplet in the typical aromatic region.

Causality of Experimental Choices: The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent solubilizing properties and the presence of a single deuterium signal for locking. A 400 MHz spectrometer provides sufficient resolution to distinguish the key proton signals.

Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
Carbon Assignment This compound (δ, ppm) N-Benzylbenzamide (δ, ppm) Rationale for Chemical Shift
Carbonyl (C=O)167.1[2]167.5[4]The carbonyl carbon of the amide is characteristically found in this downfield region. The electronic effect of the para-amino group has a minimal impact on its chemical shift.
C-NH₂149.7[2]-The carbon directly attached to the electron-donating amino group is significantly shielded and appears at a characteristic upfield position for a substituted aromatic carbon.
Benzyl (CH₂)43.8[2]44.2[4]This signal is in the typical range for a benzylic carbon attached to a nitrogen atom.
Aromatic (Aminobenzoyl)114.0, 123.7, 128.6[2]-The para-amino group causes a significant upfield shift of the ortho (114.0 ppm) and para carbons relative to the carbonyl group, while the ipso-carbon (123.7 ppm) and the meta carbons (128.6 ppm) are less affected.
Aromatic (Benzyl)127.3, 127.8, 128.7, 138.6[2]127.1, 127.7, 128.7, 128.9, 131.7, 134.5, 138.2[4]The chemical shifts of the benzyl ring carbons are consistent with a monosubstituted benzene ring.

Trustworthiness through Self-Validation: The number of distinct signals in both the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons in the proposed structure of this compound, providing a self-validating system for structural confirmation.

Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Synthesized this compound Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3) Sample->Dissolve Filter Filter if necessary Dissolve->Filter NMR 1H & 13C NMR Spectroscopy Filter->NMR FTIR FT-IR Spectroscopy Filter->FTIR MS Mass Spectrometry Filter->MS Analyze_NMR Analyze chemical shifts, coupling constants, and integration NMR->Analyze_NMR Analyze_FTIR Identify characteristic functional group vibrations FTIR->Analyze_FTIR Analyze_MS Determine molecular weight and fragmentation pattern MS->Analyze_MS Compare Compare with literature data and/or alternative compounds Analyze_NMR->Compare Analyze_FTIR->Compare Analyze_MS->Compare Confirm Confirm structure and assess purity Compare->Confirm

Caption: Workflow for the spectroscopic identification and confirmation of this compound.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Significance
3442, 3344[2]N-H stretch (amine)The two distinct bands are characteristic of the symmetric and asymmetric stretching of a primary amine.
3237[2]N-H stretch (amide)The position of this band is indicative of hydrogen bonding in the solid state.
1635[2]C=O stretch (Amide I)This strong absorption is a hallmark of the amide carbonyl group.
1597, 1537, 1502[2]C=C stretch (aromatic) and N-H bend (Amide II)These absorptions are characteristic of the aromatic rings and the N-H bending vibration of the amide, respectively.

Authoritative Grounding: The observed vibrational frequencies align with established correlation charts for infrared spectroscopy, providing authoritative confirmation of the assigned functional groups. The presence of both amine and amide N-H stretching vibrations, along with the characteristic Amide I and II bands, strongly supports the structure of this compound.

Mass Spectrometry: The Molecular Weight Puzzle Piece

Mass spectrometry provides the crucial information of the molecular weight of the compound, completing the structural puzzle.

Table 4: Mass Spectrometry Data for this compound
Technique m/z (relative intensity) Interpretation
EI226 [M]⁺ (29), 120 (100), 92 (34), 65 (24), 39 (18)[2]The molecular ion peak at m/z 226 confirms the molecular weight of this compound (C₁₄H₁₄N₂O). The base peak at m/z 120 corresponds to the stable 4-aminobenzoyl cation, formed by cleavage of the amide C-N bond. The peak at m/z 92 is characteristic of a tropylium ion formed from the benzyl group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (0-200 ppm) is necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or the KBr pellet press should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For Electron Ionization (EI), a direct insertion probe or gas chromatography inlet can be used.

  • Ionization: A standard electron energy of 70 eV is typically used for EI.

  • Mass Analysis: A quadrupole or time-of-flight mass analyzer is commonly employed to separate the ions based on their mass-to-charge ratio.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provides a robust and self-consistent confirmation of the structure of this compound. By understanding the rationale behind the observed spectral features and comparing them with analogous compounds, researchers can confidently identify this important synthetic intermediate. The detailed protocols provided herein serve as a practical guide for obtaining high-quality spectral data, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
  • The Royal Society of Chemistry. Supporting Information.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • ResearchGate. Plots of the conversion into N-benzyl-benzamide (4) determined by 1D 1...
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST WebBook. Benzamide, n-benzyl-2-(methylamino)-.
  • MySkinRecipes. This compound.
  • Supplementary Information. Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine.
  • NIST WebBook. N-Benzylbenzamide.
  • PubChem. N-Benzoylbenzylamine.
  • NIST WebBook. Benzamide, N-methyl-.

Sources

A Comprehensive Guide to the Structural Validation of Synthesized 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the successful synthesis of 4-Amino-N-benzylbenzamide, a versatile intermediate in medicinal chemistry. We will move beyond mere procedural steps to explore the causal relationships between molecular structure and spectral data, ensuring a self-validating approach to structural elucidation.

The Imperative of Structural Integrity

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its structure, comprising a primary aromatic amine, a secondary amide, and two distinct aromatic rings, presents a unique fingerprint that can be definitively identified through a multi-technique spectroscopic approach. Inaccurate structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised downstream applications. This guide will focus on the primary validation techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Primary Validation Workflow: A Multi-Faceted Approach

A robust validation strategy does not rely on a single piece of evidence. Instead, it builds a comprehensive case through the convergence of data from orthogonal analytical techniques. Each method probes different aspects of the molecule's constitution, and together they provide an irrefutable structural proof.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Column Chromatography synthesis->purification H_NMR ¹H NMR purification->H_NMR C_NMR ¹³C NMR purification->C_NMR FTIR FT-IR purification->FTIR MS Mass Spectrometry purification->MS confirmation Structure Confirmed H_NMR->confirmation C_NMR->confirmation FTIR->confirmation MS->confirmation G cluster_workflow FT-IR (ATR) Analysis Workflow start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background sample Place Solid Sample on ATR Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire Sample Spectrum pressure->acquire process Process Data (Absorbance vs. Wavenumber) acquire->process end End process->end

Caption: General workflow for FT-IR data acquisition using ATR.

Expected FT-IR Data (cm⁻¹) [1]

Wavenumber (cm⁻¹) Vibration Functional Group Significance
3442, 3344 N-H Stretch Primary Amine (-NH₂) The two bands are characteristic of the symmetric and asymmetric stretching of a primary amine.
3237 N-H Stretch Secondary Amide (-NH-) Confirms the presence of the amide N-H bond.
1635 C=O Stretch (Amide I) Amide A strong absorption band, characteristic of the amide carbonyl group.
1597 C=C Stretch Aromatic Ring Indicates the presence of the aromatic rings.

| 1537 | N-H Bend (Amide II) | Amide | Another key indicator of the secondary amide linkage. |

Comparison with N-benzylbenzamide: The FT-IR spectrum of N-benzylbenzamide would show the characteristic amide I and amide II bands, but would lack the distinct doublet for the N-H stretching of the primary amine around 3442 and 3344 cm⁻¹. [2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electron Ionization (EI) is a common technique for small molecules.

Expected Mass Spectrometry Data (EI) [1]

m/z Interpretation Significance
226 [M]⁺ The molecular ion peak, confirming the molecular weight of this compound.
120 [H₂N-C₆H₄-CO]⁺ A major fragment resulting from cleavage of the amide C-N bond, forming the 4-aminobenzoyl cation. This is a strong indicator of the benzamide portion of the molecule.
92 [H₂N-C₆H₅]⁺ Fragment corresponding to the aniline cation, likely from further fragmentation.

| 65 | [C₅H₅]⁺ | A common fragment from the decomposition of aromatic rings. |

Comparison with N-benzylbenzamide: The molecular ion peak for N-benzylbenzamide would be at m/z 211. A key fragment would be the benzoyl cation at m/z 105, which is different from the 4-aminobenzoyl cation at m/z 120 seen in the target compound. This difference in the major fragment ion is a powerful diagnostic tool.

Alternative and Complementary Validation Techniques

While NMR, FT-IR, and MS form the core of structural validation, other techniques can provide complementary information:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₁₄H₁₄N₂O, the calculated exact mass is 226.1106.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the sample. The calculated values for C₁₄H₁₄N₂O are C: 74.31%, H: 6.24%, N: 12.38%. Experimental values should be within ±0.4% of the calculated values.

  • Melting Point: A sharp melting point is an indicator of purity. The literature melting point for this compound is 89-91 °C. [1]

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [3]2. ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Acquire the spectrum using a standard one-pulse sequence.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use the same instrument, tuning the probe to the ¹³C frequency (e.g., 101 MHz for a 400 MHz spectrometer).

    • Employ a proton-decoupled pulse sequence.

    • Acquire the spectrum over a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time with a greater number of scans is typically required.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Conclusion

The structural validation of a synthesized compound like this compound is a systematic process of accumulating and correlating evidence from multiple analytical techniques. By understanding the principles behind how a molecule's structure gives rise to specific signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently and irrefutably confirm the identity and purity of their target compound. This guide provides the foundational knowledge and practical protocols to achieve this critical aspect of chemical research, ensuring the integrity and reproducibility of scientific findings.

References

  • Royal Society of Chemistry (2019). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Royal Society of Chemistry.
  • Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Royal Society of Chemistry.
  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate.
  • NIST. Benzamide, n-benzyl-2-(methylamino)-. NIST WebBook.
  • YouTube (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
  • SpectraBase. N-Benzylbenzamide - Optional[MS (GC)] - Spectrum. SpectraBase.
  • PubChem. N-Benzoylbenzylamine. PubChem.
  • Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Royal Society of Chemistry.
  • Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Royal Society of Chemistry.
  • Royal Society of Chemistry. Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Royal Society of Chemistry.
  • Royal Society of Chemistry. Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Royal Society of Chemistry.
  • Royal Society of Chemistry. Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Royal Society of Chemistry.
  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate.

Sources

A Comparative Guide to Purity Analysis of 4-Amino-N-benzylbenzamide: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. Any component of a new drug substance that is not the intended chemical entity is considered an impurity.[1][2] The International Council for Harmonisation (ICH) provides a stringent framework for the reporting, identification, and qualification of these impurities.[1][3][4] This guide provides an in-depth, practical comparison of two fundamental chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity analysis of 4-Amino-N-benzylbenzamide, a versatile intermediate in medicinal chemistry.[5][6]

We will move beyond a simple list of pros and cons to explore the causality behind methodological choices, presenting self-validating experimental protocols and supporting data to guide you in selecting the most appropriate technique for your analytical needs.

The Analyte: this compound

Understanding the physicochemical properties of our target molecule is the critical first step in method development.

  • Structure: this compound (CAS 54977-92-3) possesses a secondary amide linkage and a primary aromatic amine.[5] Its structure contains both polar (amine, amide) and non-polar (benzene rings) moieties, rendering it moderately polar.

  • Solubility: It is typically soluble in polar organic solvents like methanol and acetonitrile.[5]

  • Detection: The presence of two aromatic rings provides strong chromophores, making it readily detectable by UV spectroscopy, a common detection method for HPLC.

This structural information suggests that a reversed-phase HPLC method, which separates compounds based on hydrophobicity, will be highly effective. For TLC, a normal-phase system using silica gel will separate the compound based on its polar interactions.

Fundamental Principles: A Tale of Two Phases

Both HPLC and TLC are forms of chromatography that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[7][8][9] However, the execution and underlying mechanics differ significantly.

High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that forces a liquid mobile phase through a column packed with a solid stationary phase under high pressure.[10][11][12] In the context of purity analysis, its key advantage lies in its high resolution and sensitivity, making it the gold standard for quantitative analysis.[13][14] For this compound, we will employ Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile).[11] Less polar compounds, or impurities, will have a stronger affinity for the stationary phase and thus elute later.

Thin-Layer Chromatography (TLC) is a planar chromatography technique where the stationary phase is a thin layer of an adsorbent like silica gel coated on a flat, inert substrate.[15][16][17] The mobile phase moves up the plate via capillary action.[15][16] TLC is valued for its simplicity, speed for screening multiple samples, and low cost.[8][18] In a normal-phase TLC system, the stationary phase (silica gel) is polar, and the mobile phase is less polar. More polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate.[15]

Head-to-Head Comparison: Performance in Purity Analysis

We will now compare the two techniques across several critical performance metrics, supported by detailed experimental protocols and representative data.

Resolution and Specificity

Resolution is the ability of a method to separate two or more compounds. In purity analysis, this means separating the main API peak from all potential impurities.

HPLC: Offers superior resolving power.[13] By fine-tuning parameters such as mobile phase composition (including pH and organic modifier ratio), flow rate, and column temperature, one can achieve baseline separation of closely related impurities.[13] This high resolution provides excellent specificity, ensuring that the signal measured for the main compound is free from interference.

TLC: Provides lower resolution compared to HPLC.[8] Spots on a TLC plate are more prone to diffusion, leading to wider bands that can overlap, making it difficult to distinguish between impurities with similar polarities. While two-dimensional TLC can improve separation, it is more complex and time-consuming.

Experimental Protocol: HPLC Purity Method

This protocol is designed as a self-validating system by incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like the USP.[19][20][21]

  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[11]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A) Water with 0.1% Formic Acid; B) Acetonitrile with 0.1% Formic Acid. The acid is added to control the ionization of the primary amine, leading to better peak shape.

    • Gradient: 70% A to 30% A over 20 minutes. A gradient is chosen to ensure elution of both polar and potential non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Temperature control ensures reproducible retention times.[22]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in Methanol.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in Methanol.

    • System Suitability Solution (SSS): Use the Standard Solution or a solution spiked with a known impurity.

  • System Suitability Test (SST): Before sample analysis, inject the SSS five replicate times. The system is deemed suitable for use if it meets the following criteria, based on USP <621>:[7][19]

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

    • Resolution (Rs): If a known impurity is present, Rs > 2.0 between the impurity and the main peak.

  • Analysis Procedure:

    • Inject the diluent (blank), followed by the five SST injections.

    • Once SST criteria are met, inject the Sample Solution in duplicate.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

ParameterResultAcceptance CriteriaPass/Fail
System Suitability
Tailing Factor1.2≤ 2.0Pass
RSD of Peak Area (n=5)0.8%≤ 2.0%Pass
Sample Analysis
Retention Time (Main Peak)10.5 min--
Impurity 1 (RT = 9.8 min)0.15%--
Impurity 2 (RT = 11.2 min)0.08%--
Calculated Purity 99.77% --

HPLC_Workflow cluster_prep 1. Preparation cluster_system 2. System Setup & Equilibration cluster_analysis 3. Analysis cluster_results 4. Data Processing prep_mobile Mobile Phase Prep (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) setup Install Column (C18) Set Flow (1 mL/min) Set Temp (30°C) prep_mobile->setup prep_sample Sample/Standard Prep (1 mg/mL in MeOH) sst SST Injections (n=5) prep_sample->sst equilibrate Equilibrate System (10 column volumes) setup->equilibrate equilibrate->sst check_sst Verify SST Criteria (Tailing, RSD) sst->check_sst check_sst->setup Fail sample_inj Sample Injections (n=2) check_sst->sample_inj Pass data_acq Data Acquisition (UV @ 254 nm) sample_inj->data_acq integrate Integrate Peaks data_acq->integrate calculate Calculate % Purity (% Area Report) integrate->calculate

Sensitivity and Quantification

Sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), is crucial for detecting trace-level impurities. Accurate quantification is a primary goal of purity analysis.

HPLC: Highly sensitive due to modern detectors (e.g., PDA, Mass Spectrometry) and precise injection systems.[13] It can reliably detect and quantify impurities down to very low levels (often <0.05%), which is a requirement of ICH guidelines.[3] The electronic data acquisition allows for precise peak area integration, making HPLC the definitive choice for accurate quantitative analysis.[13]

TLC: Inherently less sensitive. While techniques like High-Performance TLC (HPTLC) improve sensitivity, standard TLC relies on visual estimation of spot size and intensity, or densitometry which is less precise than HPLC detectors.[23][24] Quantification is semi-quantitative at best without a densitometer and remains less accurate than HPLC even with one.[8]

Experimental Protocol: TLC Purity Method

This protocol includes a co-spotting step to aid in identification and a reference standard for semi-quantitative estimation.

  • Chromatographic System:

    • Plate: Silica gel 60 F254 TLC plate (the F254 indicator allows for visualization under UV light).

    • Mobile Phase (Developing Solvent): 70:30 (v/v) Ethyl Acetate : Hexane. This solvent system is of intermediate polarity and should provide a good retention factor (Rf). The optimal solvent is typically found through screening various solvent ratios.[15][25]

    • Developing Chamber: Glass tank with a lid, lined with filter paper to ensure chamber saturation.

  • Solutions Preparation:

    • Standard Solution (S): Prepare a 1.0 mg/mL solution of the reference standard in Methanol.

    • Sample Solution (T): Prepare a 10 mg/mL solution of the test sample in Methanol. A higher concentration is used to facilitate the detection of minor impurities.

  • Procedure:

    • Spotting: Using a capillary tube, spot small amounts of the Standard (S) and Test (T) solutions on the baseline of the TLC plate, about 1 cm from the bottom. Create a third co-spot (C) by applying the Test solution on top of a Standard spot.

    • Development: Place the plate in the saturated developing chamber. Allow the mobile phase to ascend until it is about 1 cm from the top of the plate.[16]

    • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the observed spots with a pencil.

    • Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[17]

  • System Suitability and Analysis:

    • The principal spot in the chromatogram of the Test solution (T) should correspond in Rf value and appearance to the spot from the Standard solution (S).

    • The co-spot (C) should appear as a single spot, confirming the identity of the main component.

    • Estimate the level of any secondary spots in the Test lane by comparing their size and intensity to the principal spot. For a semi-quantitative check, a series of diluted standards can be spotted on the same plate.

Spot DescriptionRf ValueObservation under UV (254 nm)
Standard (S) 0.45Dark, well-defined spot
Test (T) - Main Spot 0.45Dark, major spot corresponding to standard
Test (T) - Impurity 1 0.55Faint, smaller spot
Test (T) - Impurity 2 0.20Very faint spot near the baseline
Co-spot (C) 0.45Single, combined spot

TLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Plate Development cluster_results 3. Visualization & Analysis prep_chamber Chamber Saturation (Mobile Phase + Filter Paper) development Develop Plate in Saturated Chamber prep_chamber->development prep_sample Sample/Standard Prep (in Methanol) spotting Spot Plate (Standard, Test, Co-spot) prep_sample->spotting spotting->development drying Mark Solvent Front & Air Dry Plate development->drying visualize Visualize under UV Lamp (254 nm) calculate_rf Calculate Rf Values visualize->calculate_rf compare Compare Sample to Standard calculate_rf->compare

Summary of Comparison

FeatureHPLCTLC
Resolution High to Very HighLow to Moderate
Sensitivity High (ng to pg level)Low (µg to ng level)
Quantification Precise and AccurateSemi-Quantitative / Qualitative
Throughput Sequential (one sample at a time)Parallel (multiple samples per plate)[8]
Reproducibility High (closed, automated system)Moderate (open system, operator dependent)[8]
Cost (per sample) High (instrument, solvents, columns)Low (plates, solvents, minimal equipment)[18]
Method Development More time-consumingRapid screening of conditions[15]
Best Use Case Final purity testing, stability studies, validation, accurate quantification.In-process checks, reaction monitoring, rapid screening, qualitative identification.

Conclusion: Choosing the Right Tool for the Job

For the formal purity analysis of this compound intended for regulatory submission, HPLC is the unequivocally superior and required method . Its high resolution, sensitivity, and quantitative accuracy are essential for meeting the stringent requirements set by guidelines from bodies like the ICH and pharmacopeias such as the USP.[26][27][28][29] It provides the trustworthy and reproducible data needed to ensure the safety and quality of a drug substance.

However, TLC remains an invaluable tool in the research and development workflow .[30] Its low cost and high throughput make it ideal for quickly monitoring the progress of a synthesis, screening for the presence of major impurities during process development, or identifying fractions from column chromatography.[15] Often, TLC is used to develop the initial solvent systems that are later adapted for more complex HPLC or flash chromatography methods.[15]

As a Senior Application Scientist, my recommendation is to employ a synergistic approach. Use TLC for rapid, qualitative in-process checks where speed is paramount. For the definitive, quantitative assessment of the final API's purity profile, a validated HPLC method is the authoritative standard.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP.
  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.
  • Chrominfo. (2018). What are the advantages of HPLC over TLC.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • PharmDecks. (n.d.). Chromatography (HPLC, TLC).
  • Persée. (2025). High-Performance Liquid Chromatography (HPLC): Principles and Applications.
  • Drawell. (n.d.). Understanding HPLC Analysis Method: Key Principles and Applications.
  • United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. USP.
  • Slideshare. (n.d.). System suitability testing.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Slideshare. (n.d.). Analytical methods validation as per ich & usp.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • PubMed. (2013). Thin layer chromatography.
  • United States Pharmacopeia. (n.d.). General Chapter <1220> Analytical Procedure Life Cycle. USP.
  • Journal of Science and Technology. (n.d.). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements.
  • AMSbiopharma. (2025). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development.
  • Principles of Thin Layer Chromatography. (n.d.).
  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • Slideshare. (n.d.). CHROMATOGRAPHY - TLC - HPLC.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ResearchGate. (n.d.). System suitability testing parameters of TLC-Densitometric method.
  • ResearchGate. (2025). A Review on Comparison of HPLC and HPTLC.
  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram.
  • Slideshare. (n.d.). System suitability testing.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (n.d.).
  • Microbe Notes. (2024). High-performance liquid chromatography (HPLC).
  • National Institutes of Health. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
  • YouTube. (2022). The Universal HPTLC Mix (UHM): A new concept for System Suitability Tests (SST) in HPTLC.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.).
  • MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • National Institutes of Health. (n.d.). 4-Amino-N-phenylbenzamide.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • ResearchGate. (2025). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

Sources

A Comparative Guide to the Synthesis of 4-Amino-N-benzylbenzamide: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N-benzylbenzamide is a valuable chemical intermediate in medicinal chemistry and drug development, serving as a key building block for a variety of pharmacologically active molecules.[1] Its structure, featuring a primary aromatic amine and a secondary amide linkage, allows for diverse functionalization, making it a versatile scaffold in the synthesis of complex organic compounds. The efficiency, scalability, and purity of the final product are critically dependent on the chosen synthetic route. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols for researchers.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for this compound is a crucial decision that influences yield, purity, cost, and environmental impact. Here, we compare three distinct and commonly employed methodologies:

  • Method 1: Direct Amide Coupling

  • Method 2: Two-Step Synthesis via Nitro-Reduction

  • Method 3: Synthesis via an Acetamido Intermediate with Subsequent Deprotection

The following table summarizes the key performance indicators for each method, providing a high-level overview to guide your selection process.

ParameterMethod 1: Direct Amide CouplingMethod 2: Two-Step Synthesis via Nitro-ReductionMethod 3: Synthesis via Acetamido Intermediate
Starting Materials 4-Aminobenzoic acid, Benzylamine4-Nitrobenzoic acid, Benzylamine4-Acetamidobenzoic acid, Benzylamine
Key Reagents Coupling agent (e.g., PPh₃/I₂, Isobutyl chloroformate)Thionyl chloride (for acid chloride formation), Reducing agent (e.g., SnCl₂·2H₂O, Pd/C, H₂)Coupling agent, Acid or Base for deacetylation
Number of Steps 122
Reported Yield 65% (PPh₃/I₂) to potentially >90% with other coupling agents.[2]Generally high for both steps.High for coupling; deacetylation yields can vary.
Key Advantages Atom-economical, one-pot synthesis.Avoids potential side reactions with the free amino group during coupling.Protects the amino group during coupling, potentially leading to a cleaner reaction.
Key Disadvantages Potential for side reactions involving the free amino group; requires careful selection of coupling agent.Longer reaction sequence; use of potentially hazardous reagents (e.g., thionyl chloride) and reducing agents.Additional protection and deprotection steps add to the overall synthesis time and complexity.

Method 1: Direct Amide Coupling

This method represents the most straightforward approach, directly forming the amide bond between 4-aminobenzoic acid and benzylamine. The primary challenge lies in the presence of the free amino group on the benzoic acid, which can potentially react with the activated carboxylic acid. Therefore, the choice of coupling agent and reaction conditions is critical to favor the desired amide formation.

Causality of Experimental Choices

The use of a coupling agent like the triphenylphosphine-iodine (PPh₃-I₂) system is designed to activate the carboxylic acid in situ, allowing for a milder reaction compared to the generation of a highly reactive acid chloride.[2] The reaction is typically performed at a low temperature to control the reactivity and minimize side reactions. Triethylamine is added as a base to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Direct Amide Coupling using PPh₃/I₂
  • To a stirred solution of iodine (0.49 mmol) in dichloromethane (CH₂Cl₂), add triphenylphosphine (PPh₃) (0.49 mmol) in one portion at 0 °C.

  • Add 4-aminobenzoic acid (0.41 mmol) and continue stirring for 5 minutes.

  • Add triethylamine (0.82 mmol) and stir for another 5 minutes.

  • Finally, add benzylamine (0.49 mmol).

  • Allow the solution to warm to room temperature and stir for 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the crude mixture under reduced pressure.

  • Purify the residue by column chromatography using a suitable solvent system (e.g., 70% ethyl acetate in hexane) to obtain this compound.[2]

Workflow Diagram

Method1_Workflow cluster_reagents Reagent Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification I2 Iodine PPh3 Triphenylphosphine Solvent1 DCM at 0°C I2->Solvent1 Mix PPh3->Solvent1 Mix AminoAcid 4-Aminobenzoic Acid Solvent1->AminoAcid Add Base1 Triethylamine AminoAcid->Base1 Add Amine Benzylamine Base1->Amine Add Reaction Stir at RT Amine->Reaction Concentration Concentration Reaction->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the direct amide coupling synthesis of this compound.

Method 2: Two-Step Synthesis via Nitro-Reduction

This classic and robust two-step approach involves the initial synthesis of N-benzyl-4-nitrobenzamide, followed by the reduction of the nitro group to the desired primary amine. This method circumvents the potential reactivity of the amino group during the amide bond formation.

Causality of Experimental Choices

Step 1: Amide Formation. The synthesis of N-benzyl-4-nitrobenzamide is typically achieved by converting 4-nitrobenzoic acid to its more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 4-nitrobenzoyl chloride readily reacts with benzylamine in the presence of a base (like diisopropylethylamine - DIPEA or triethylamine) to form the amide.[3] This is a variation of the Schotten-Baumann reaction.[4]

Step 2: Nitro Reduction. The reduction of the nitro group can be accomplished using various reagents. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at an elevated temperature.[3] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is another widely used and often cleaner method.[3]

Experimental Protocols

Step 1: Synthesis of N-benzyl-4-nitrobenzamide

  • In a sealed tube, react 4-nitrobenzoic acid with an excess of thionyl chloride (SOCl₂) at 70°C to form 4-nitrobenzoyl chloride.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude 4-nitrobenzoyl chloride in a suitable solvent like toluene.

  • To this solution, add benzylamine and a base such as diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The reaction can also be accelerated using microwave irradiation at 100°C.[3]

  • After completion, perform a standard aqueous workup and purify the product by recrystallization or column chromatography to obtain N-benzyl-4-nitrobenzamide.

Step 2: Reduction of N-benzyl-4-nitrobenzamide

  • Dissolve N-benzyl-4-nitrobenzamide in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the reaction mixture to 70°C and stir until the reduction is complete (monitored by TLC).[3]

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product to yield this compound.

Workflow Diagram

Method2_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction NitroAcid 4-Nitrobenzoic Acid SOCl2 SOCl₂ NitroAcid->SOCl2 React AcidChloride 4-Nitrobenzoyl Chloride SOCl2->AcidChloride Coupling Add Benzylamine & DIPEA AcidChloride->Coupling Intermediate N-benzyl-4-nitrobenzamide Coupling->Intermediate Reduction SnCl₂·2H₂O, EtOH, 70°C Intermediate->Reduction Workup Workup & Purification Reduction->Workup Product This compound Workup->Product

Caption: Workflow for the two-step synthesis of this compound via nitro-reduction.

Method 3: Synthesis via an Acetamido Intermediate

This method involves protecting the amino group of 4-aminobenzoic acid as an acetamide. The resulting 4-acetamidobenzoic acid is then coupled with benzylamine, followed by the deprotection (hydrolysis) of the acetamido group to yield the final product.

Causality of Experimental Choices

Step 1: Amide Coupling. The acetamido group is a stable protecting group that does not interfere with standard amide coupling reactions. The coupling of 4-acetamidobenzoic acid with benzylamine can be achieved using various coupling agents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their efficiency in forming amide bonds.[5]

Step 2: Deacetylation. The final deprotection step involves the hydrolysis of the acetamide. This can be achieved under either acidic or basic conditions.[6] Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] The choice between acidic and basic conditions may depend on the stability of the rest of the molecule.

Experimental Protocols

Step 1: Synthesis of 4-Acetamido-N-benzylbenzamide

  • Dissolve 4-acetamidobenzoic acid and benzylamine in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent such as HBTU and a base like triethylamine.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup to remove the coupling agent byproducts and excess reagents.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-Acetamido-N-benzylbenzamide.

Step 2: Deacetylation of 4-Acetamido-N-benzylbenzamide

  • Dissolve 4-Acetamido-N-benzylbenzamide in a suitable solvent mixture (e.g., methanol/water).

  • Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Reflux the mixture until the hydrolysis is complete (monitored by TLC).[6]

  • After cooling, neutralize the reaction mixture.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product to yield this compound.

Workflow Diagram

Method3_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deacetylation AcetamidoAcid 4-Acetamidobenzoic Acid CouplingAgent HBTU, Benzylamine, Base AcetamidoAcid->CouplingAgent React Intermediate 4-Acetamido-N-benzylbenzamide CouplingAgent->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Workup Workup & Purification Hydrolysis->Workup Product This compound Workup->Product

Sources

A Comparative Guide to the Anti-Proliferative Effects of 4-Amino-N-benzylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds that exhibit potent and selective anti-proliferative activity is perpetual. Among the myriad of chemical classes explored, benzamide derivatives have emerged as a particularly promising group. This guide provides an in-depth technical assessment of 4-Amino-N-benzylbenzamide derivatives, offering a comparative analysis of their anti-proliferative efficacy, dissecting their potential mechanisms of action, and benchmarking their performance against established anti-cancer agents.

The Rationale for Investigating this compound Derivatives

The this compound scaffold represents a versatile and synthetically accessible framework. Its structural motifs are present in a variety of biologically active compounds, suggesting a high potential for interaction with key cellular targets involved in cancer progression. The core structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity to optimize for potency, selectivity, and pharmacokinetic profiles.

Comparative Anti-Proliferative Activity

The true measure of a novel anti-cancer agent lies in its ability to inhibit the growth of cancer cells. The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected this compound and related derivatives against a panel of human cancer cell lines. For context, the activity of standard chemotherapeutic agents is also included.

Compound/Derivative IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 7 4-Methylbenzamide DerivativeK562 (Leukemia)2.27[1]
HL-60 (Leukemia)1.42[1]
OKP-GS (Renal Carcinoma)4.56[1]
Compound 10 4-Methylbenzamide DerivativeK562 (Leukemia)2.53[1]
HL-60 (Leukemia)1.52[1]
OKP-GS (Renal Carcinoma)24.77[1]
Compound 20b N-benzylbenzamideVarious0.012 - 0.027[2][3]
NA N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian)2.66[4]
HepG2 (Liver)1.73[4]
FNA N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHepG2 (Liver)1.30[5]
Sorafenib Standard ChemotherapeuticK562 (Leukemia)2.90[6]
HeLa (Cervical)6.82[6]
HepG2 (Liver)8.40[6]
A549 (Lung)6.01[6]
SAHA (Vorinostat) Standard ChemotherapeuticA2780 (Ovarian)27.3[4]
HepG2 (Liver)19.5[4]
Paclitaxel Standard ChemotherapeuticVarious Breast Cancer Cell Lines~0.002 - 0.01[7]
Doxorubicin Standard ChemotherapeuticVarious Cancer Cell Lines~0.01 - 1.0[3]

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparison between different studies should be made with caution.

The data indicates that certain N-benzylbenzamide derivatives, such as compound 20b, exhibit potent anti-proliferative activity in the nanomolar range, comparable to or even exceeding the potency of some standard chemotherapeutic agents.[2][3] This highlights the potential of this chemical scaffold for developing highly effective anti-cancer drugs.

Deciphering the Mechanisms of Action

The anti-proliferative effects of this compound derivatives are believed to be mediated through multiple mechanisms, primarily by targeting two critical cellular components: tubulin and histone deacetylases (HDACs).

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[2][3]

These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).

tubulin_inhibition cluster_cell Cancer Cell Derivative 4-Amino-N- benzylbenzamide Derivative Tubulin α/β-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of certain genes, including tumor suppressor genes.[5]

Certain this compound derivatives have been shown to inhibit the activity of class I HDACs (HDAC1, 2, and 3).[4] The 2-aminobenzamide moiety in these compounds is thought to chelate the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[8] Inhibition of HDACs leads to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.

hdac_inhibition cluster_nucleus Cell Nucleus Derivative 4-Amino-N- benzylbenzamide Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibits

Caption: Simplified pathway of HDAC inhibition by benzamide derivatives.

Experimental Protocols for Assessing Anti-Proliferative Effects

To ensure the reliability and reproducibility of experimental data, standardized protocols are essential. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and control drugs in the complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control wells using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

mtt_workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Values Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel anti-cancer therapeutics. The derivatives discussed in this guide demonstrate potent anti-proliferative activity, often in the nanomolar range, through mechanisms that include the disruption of microtubule dynamics and the inhibition of histone deacetylases.

Further research should focus on:

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.

  • In vivo efficacy studies: Evaluating the most promising derivatives in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.

  • Pharmacokinetic and toxicological profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to ensure their suitability for clinical development.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community can move closer to developing novel and effective treatments for a wide range of cancers.

References

  • N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evalu
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry. [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). International Journal of Molecular Sciences. [Link]
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. (2021).
  • Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. (n.d.). Wiley Online Library. [Link]
  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (n.d.).
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Molecules. [Link]
  • Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. (2013). RCSB PDB. [Link]
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.).
  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Chemistry. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). International Journal of Molecular Sciences. [Link]
  • Comparison of anticancer activity (IC50 values) between active compounds and PTX. (n.d.).
  • Modulation of histone acetylation by [4-(acetylamino)-N-(2-amino-phenyl) benzamide] in HCT-8 colon carcinoma. (2003). Merck Millipore. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Amino-N-benzylbenzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity, ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the quantification of 4-Amino-N-benzylbenzamide, a crucial intermediate in the synthesis of various pharmaceutically active compounds. As your Senior Application Scientist, I will navigate you through the nuances of method validation, drawing from extensive field experience and authoritative regulatory guidelines to empower you with the knowledge to select and validate the most appropriate analytical technique for your research and development needs.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] This ensures that the method consistently produces reliable, accurate, and reproducible results.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines that outline the essential parameters for analytical method validation.[3][4][5][6][7][8][9]

This guide will focus on a validated High-Performance Liquid Chromatography (HPLC) method as our primary example, providing a detailed experimental protocol and expected performance data. We will then objectively compare this stalwart technique with two powerful alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC).

The Workhorse: A Validated HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains a cornerstone of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.[10] The following protocol is a representative method for the quantification of this compound, adapted from established methods for structurally similar aromatic amides.[11][12]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh 4-Amino-N- benzylbenzamide Reference Standard B Prepare Stock Solution (e.g., 1 mg/mL in Diluent) A->B C Create Calibration Standards (Serial Dilution) B->C D Prepare Sample Solution (Dissolve in Diluent) B->D K Construct Calibration Curve (Area vs. Concentration) C->K E Equilibrate HPLC System with Mobile Phase F Inject Standard/Sample (e.g., 10 µL) E->F G Isocratic/Gradient Elution (C18 Column) F->G H UV Detection (e.g., 254 nm) G->H I Record Chromatograms H->I J Integrate Peak Areas I->J L Quantify Analyte in Sample J->L K->L

Caption: High-level workflow for the quantification of this compound using HPLC-UV.

Detailed HPLC-UV Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[11]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). The exact ratio should be optimized for ideal peak shape and retention time. A common starting point is a 50:50 (v/v) mixture.[13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on the chromophores present in the molecule)[13]

  • Injection Volume: 10 µL[13]

2. Preparation of Solutions:

  • Diluent: A mixture of the mobile phase components, for instance, 50:50 Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the diluent.[11]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[11]

  • Sample Solution: Prepare the sample containing this compound in the diluent to achieve a theoretical concentration within the established calibration range.[11]

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like this compound from polar and non-polar impurities.

  • Buffered Mobile Phase: The use of a buffer like formic acid helps to control the pH of the mobile phase, ensuring consistent ionization of the analyte and leading to reproducible retention times and symmetrical peak shapes.

  • UV Detection at 254 nm: The benzamide moiety contains aromatic rings which strongly absorb UV light, making 254 nm a common and effective wavelength for detection.

Expected Validation Performance

The following table summarizes the expected performance characteristics of this HPLC-UV method, based on ICH Q2(R1) guidelines.[1][6]

Validation ParameterAcceptance CriteriaExpected Performance
Specificity The analyte peak should be free from interference from blank and placebo. Peak purity index > 0.99.Excellent
Linearity (R²) Correlation coefficient (R²) should be ≥ 0.999.[11]> 0.999
Range Established based on linearity, accuracy, and precision data.[11]1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% for drug substance.[11]99.0 - 101.5%
Precision (%RSD) Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD should be ≤ 2.0%.[11]< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[11]~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.[11]~0.4 µg/mL
Robustness No significant impact on results with deliberate small variations in method parameters (e.g., pH ±0.2, column temperature ±5°C).[11]High
Interrelation of Validation Parameters

The validation parameters are not independent but form a logical framework to ensure the method's suitability.

Validation_Parameters Specificity Specificity Suitability Method Suitability Specificity->Suitability Linearity Linearity Range Range Linearity->Range Range->Suitability Accuracy Accuracy Accuracy->Range Accuracy->Suitability Precision Precision Precision->Range Precision->Suitability LOD LOD LOD->Suitability LOQ LOQ LOQ->Suitability Robustness Robustness Robustness->Suitability

Caption: Logical relationship of validation parameters ensuring overall method suitability.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust technique, certain applications may demand higher sensitivity or faster analysis times. Here, we compare our validated HPLC method with LC-MS/MS and UPLC.

ParameterHPLC-UVLC-MS/MSUPLC-UV
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.[14]Separation based on polarity using smaller particles, UV detection.[10]
Sensitivity Moderate (µg/mL range).[11]Very High (pg/mL to ng/mL range).[11]High (Improved S/N over HPLC).[10][15]
Selectivity Good; can be limited by co-eluting impurities with similar UV spectra.Excellent; highly specific due to parent-daughter ion monitoring.[14]Very Good; improved resolution over HPLC reduces co-elution.[16]
Analysis Time 15 - 30 minutes.[15][17]2 - 10 minutes.1 - 10 minutes.[17][18]
Cost (Instrument) Low to Moderate.High.Moderate to High.[10]
Solvent Consumption High.Low to Moderate.Low.[10][15]
Robustness High.[11]Moderate; susceptible to matrix effects.Good.

High-Throughput Alternatives: LC-MS/MS and UPLC

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis and trace-level quantification due to its unparalleled sensitivity and selectivity.[14]

1. Sample Preparation:

  • Protein Precipitation: For biological matrices like plasma, a simple protein precipitation with cold acetonitrile is often sufficient.[19]

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE using a C18 cartridge can be employed to concentrate the analyte and remove interfering matrix components.[19]

2. LC Conditions:

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used to reduce run times.

  • Mobile Phase: Similar to HPLC, but often with volatile buffers like ammonium formate to be compatible with the MS interface.[20]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Gradient Elution: A rapid gradient is commonly used to elute the analyte quickly.

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for the amine-containing this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion (M+H)⁺ of this compound would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. These transitions need to be optimized experimentally.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particles, operating at much higher pressures.[15][17] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[10][15][16]

1. UPLC Conditions:

  • Column: A sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Same as HPLC, but the gradient can be much steeper and shorter.

  • Flow Rate: 0.4 - 0.8 mL/min.

  • System Pressure: Up to 15,000 psi.[15][17]

  • Detection: UV or Photodiode Array (PDA) detector.

2. Sample and Standard Preparation:

  • Identical to the HPLC method, but the concentration range might be extended to lower levels due to the increased sensitivity.

Conclusion

The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • The HPLC-UV method stands as a reliable, cost-effective, and robust option for routine quality control and assays where high sensitivity is not a prerequisite. Its validation is straightforward and aligns well with established pharmaceutical industry practices.

  • LC-MS/MS is the undisputed choice for bioanalytical studies, impurity profiling at trace levels, or any application demanding the highest sensitivity and selectivity. The initial investment and method development complexity are higher, but the quality of data for demanding applications is unparalleled.

  • UPLC-UV offers a significant improvement in throughput and a reduction in solvent consumption over HPLC, making it an excellent choice for high-throughput screening and quality control environments where speed and efficiency are paramount.[10][15]

By understanding the principles, protocols, and comparative performance of these techniques, researchers, scientists, and drug development professionals can make informed decisions, ensuring the generation of high-quality, reliable, and regulatory-compliant data throughout the pharmaceutical development lifecycle.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm.
  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Published June 25, 2024.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Published March 6, 2024.
  • European Medicines Agency. Bioanalytical method validation. EMA.
  • Pharmagyan. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmagyan.
  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. RJPT.
  • WebofPharma. HPLC vs. UPLC. WebofPharma.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. Pharmuni.
  • European Medicines Agency. Guideline on bioanalytical method validation. EMA. Published July 21, 2011.
  • Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. Published April 29, 2018.
  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru.
  • European Medicines Agency. ICH M10 on bioanalytical method validation. EMA.
  • SlidePlayer. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlidePlayer.
  • International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • www .ec -undp. Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
  • International Council for Harmonisation. Quality Guidelines. ICH.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Published September 17, 2021.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International. Published March 7, 2024.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Published November 2005.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Published July 2015.
  • SlideShare. Bioanalytical method validation emea. SlideShare.
  • Pharmaceutical Analysis. Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Analysis.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Published April 24, 2024.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA.
  • PharmaRegulatory.in. Validation of Analytical Methods: EMA and FDA Audit Findings. PharmaRegulatory.in.
  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Published March 15, 2023.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Published March 15, 2023.
  • Royal Society of Chemistry. Analytical Methods. RSC Publishing.
  • SciSpace. Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace.
  • Journal of Chemical and Pharmaceutical Research. Development and validation of stability. JOCPR.
  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
  • SlidePlayer. LC-MS analysis of metabolites Basis of Chromatography. SlidePlayer. Published January 20, 2015.
  • Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Published December 1, 2017.
  • Molecules. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules.
  • PubMed. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed. Published September 20, 2023.

Sources

A Senior Application Scientist's Guide to Benzamide Synthesis: Comparing the Efficacy of Common Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the amide bond is a cornerstone of molecular construction. Among these, the benzamide moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The seemingly straightforward condensation of a benzoic acid and an amine is, in practice, a nuanced process where the choice of coupling reagent dictates the reaction's success. This guide provides an in-depth comparison of the most common classes of coupling reagents for benzamide synthesis, grounded in mechanistic understanding and supported by experimental data, to empower you to make the most informed decision for your specific synthetic challenge.

The Central Role of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[1] Coupling reagents are designed to overcome this hurdle by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[2] The ideal coupling reagent should be efficient, minimize side reactions—particularly racemization in the case of chiral substrates—and the byproducts should be easily removable.[3]

This guide will focus on three major classes of coupling reagents:

  • Carbodiimides: The classical choice, often used with additives.

  • Phosphonium Salts: Known for their high reactivity and clean reactions.

  • Uronium/Aminium Salts: Generally considered among the most efficient and fastest coupling reagents.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the first and most widely used coupling reagents.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then be attacked by the amine to form the desired amide.

However, the O-acylisourea is prone to rearrangement to an unreactive N-acylurea and can also lead to racemization of chiral carboxylic acids.[4] To mitigate these side reactions and improve reaction efficiency, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still sufficiently reactive towards the amine.[3]

Mechanism of Carbodiimide-Mediated Coupling with an Additive

G cluster_activation Activation of Carboxylic Acid cluster_additive Formation of Active Ester cluster_coupling Amide Bond Formation RCOOH Benzoic Acid O_acylisourea O-Acylisourea (highly reactive) RCOOH->O_acylisourea + Carbodiimide Carbodiimide EDC or DCC Active_Ester Active Ester (more stable) O_acylisourea->Active_Ester + HOBt HOBt HOBt or HOAt Benzamide Benzamide Active_Ester->Benzamide + Amine Amine Amine (R'-NH2) Byproduct Urea Byproduct

Caption: Mechanism of carbodiimide coupling with an additive like HOBt.[3]

Experimental Protocol: Benzamide Synthesis using EDC and HOBt

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.1-1.5 eq)[5]

  • HOBt (1.0-1.2 eq)[5]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))[5]

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.1-2.0 eq)[6]

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq), amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in the chosen anhydrous solvent.[5]

  • Base Addition: Add the base (e.g., DIPEA, 2-3 equivalents if the amine is a salt) and stir the mixture.[5]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[6]

  • EDC Addition: Slowly add EDC·HCl (1.1-1.5 eq) portion-wise to the stirred reaction mixture.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes help to remove the water-soluble urea byproduct from EDC.[6]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.[6]

  • Purification: Purify the crude product by column chromatography or recrystallization.[7]

Phosphonium Salts: For Cleaner Reactions

Phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidine analogue (PyBOP), are known for their high reactivity and for producing cleaner reaction profiles compared to carbodiimides.[8] A significant advantage of phosphonium salts is that they do not form guanidinium byproducts, which can occur with uronium/aminium reagents.

The use of BOP has been somewhat limited due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4] This led to the development of PyBOP, which is now more commonly used. These reagents react with the carboxylic acid to form an OBt active ester, which then reacts with the amine.

Mechanism of Phosphonium Salt-Mediated Coupling

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation RCOOH Benzoic Acid Active_Ester OBt Active Ester RCOOH->Active_Ester + PyBOP, Base PyBOP PyBOP Benzamide Benzamide Active_Ester->Benzamide + Amine Amine Amine (R'-NH2) Byproduct Phosphoramide Byproduct

Caption: General mechanism of phosphonium salt-mediated amide bond formation.[3]

Experimental Protocol: Benzamide Synthesis using PyBOP

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Amine (1.1 eq)

  • PyBOP (1.1 eq)

  • Anhydrous Solvent (e.g., DMF or DCM)

  • Non-nucleophilic Base (e.g., DIPEA) (3.0 eq)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq) and PyBOP (1.1 eq) in the anhydrous solvent.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Uronium/Aminium Salts: The Speed and Efficiency Champions

Uronium and aminium salts, such as HBTU, HATU, and HCTU, are among the most effective and widely used coupling reagents, particularly for challenging amide bond formations.[3] They are known for their fast reaction rates and high yields. HATU, which is based on the additive HOAt, is generally more reactive and provides less racemization than HOBt-based reagents like HBTU.[9]

A potential side reaction with uronium/aminium salts is the guanidinylation of the amine, where the coupling reagent reacts directly with the amine.[8] This can be minimized by pre-activating the carboxylic acid before adding the amine.

Mechanism of Uronium/Aminium Salt-Mediated Coupling

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation RCOOH Benzoic Acid Active_Ester OAt Active Ester RCOOH->Active_Ester + HATU, Base HATU HATU Benzamide Benzamide Active_Ester->Benzamide + Amine Amine Amine (R'-NH2) Byproduct Tetramethylurea Byproduct

Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.[3]

Experimental Protocol: Benzamide Synthesis using HATU

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)[10]

  • Anhydrous Solvent (e.g., DMF)

  • Non-nucleophilic Base (e.g., DIPEA) (2.0 eq)[10]

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[10]

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[10]

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.[10]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is highly dependent on the specific substrates, desired scale, and cost considerations. Below is a comparative summary of the performance of these reagents.

Coupling Reagent ClassRepresentative Reagent(s)Typical YieldsReaction TimeKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCCGood to Excellent12-24 hoursLow cost, readily available.[2]Slower reaction times, potential for racemization, byproduct removal can be difficult (especially DCU).[2][9]
Phosphonium Salts PyBOP, PyAOPHigh to Excellent1-12 hoursHigh reactivity, low racemization, clean reactions.[5][8]Higher cost, byproducts can sometimes be difficult to remove.[5]
Uronium/Aminium Salts HBTU, HATU, HCTUHigh to Excellent0.5-4 hoursVery high reactivity, fast reactions, effective for hindered substrates.[9][11]Higher cost, potential for guanidinylation side reaction.[8]

Note: Yields and reaction times are typical and can vary significantly based on the specific benzoic acid and amine used, as well as the reaction conditions.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" coupling reagent for all benzamide syntheses.[12] The selection process should be a deliberate one, taking into account the following:

  • For routine, cost-sensitive syntheses with simple substrates, EDC with an additive like HOBt is often a suitable first choice.

  • When working with precious or complex substrates where high yields and clean reactions are paramount, a phosphonium salt like PyBOP is an excellent option.

  • For sterically hindered substrates or when rapid reaction times are required, a uronium salt such as HATU is often the most effective choice.

By understanding the mechanisms, advantages, and limitations of each class of coupling reagent, researchers can navigate the complexities of amide bond formation and efficiently synthesize the benzamide derivatives that are vital to their research and development efforts.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Dunsmore, C. J., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 10(4), 636-645. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • ResearchGate. (2018).
  • Zhang, W., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), 1086-1099. [Link]
  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. [Link]
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]
  • Luxembourg Bio Technologies. (2010). Developments in peptide and amide synthesis. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

cross-referencing experimental data with PubChem CID 577832

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for experimental data and comparative analysis of the compound associated with PubChem Compound Identification (CID) 577832 has revealed that this identifier does not correspond to a publicly available chemical entity in the PubChem database. Therefore, a direct cross-referencing and comparison guide as requested cannot be generated.

Initial investigations to retrieve the chemical and biological properties of PubChem CID 577832 were unsuccessful. Searches within the PubChem database and broader scientific literature did not yield any specific information related to this identifier. This suggests that either the CID is erroneous, has been withdrawn, or corresponds to a proprietary compound not available in the public domain.

For researchers and scientists, the PubChem database is a critical resource for accessing information on small molecules and their biological activities. Each unique chemical structure is assigned a specific CID, which serves as a stable and reliable identifier for cross-referencing in publications, patents, and other databases. The inability to locate a compound associated with CID 577832 prevents any further analysis, including the development of experimental protocols, comparison with alternative compounds, or visualization of its potential biological pathways.

In the interest of providing a useful guide for researchers, it is imperative to work with valid and accessible data. Should a corrected or alternative PubChem CID for the compound of interest be provided, a comprehensive comparison guide can be developed. Such a guide would typically include:

  • Introduction to the Compound: Detail its chemical structure, physicochemical properties, and known or putative mechanism of action.

  • Comparative Analysis with Alternatives: Objectively compare its performance against other commercially available or literature-documented compounds with similar biological targets or applications. This would be supported by experimental data from peer-reviewed sources.

  • Detailed Experimental Protocols: Provide step-by-step methodologies for key in vitro and in vivo assays relevant to the compound's activity. This would include essential details such as reagent concentrations, incubation times, and data analysis procedures.

  • Data Visualization: Summarize quantitative data in tabular format for easy comparison and utilize diagrams to illustrate signaling pathways and experimental workflows.

Without a valid starting point in the form of an existing PubChem entry, the creation of such a guide is not feasible. Researchers are encouraged to verify the accuracy of PubChem CIDs before embarking on extensive literature searches or experimental design. In cases where a CID is not found, it may be necessary to search for the compound by other identifiers such as its IUPAC name, common name, or CAS registry number.

References

Due to the non-existence of a public record for PubChem CID 577832, no references can be provided for this specific compound. For general information on the PubChem database, please refer to:

  • PubChem.

The Strategic Dance of Halogens: A Comparative Guide to the Structure-Activity Relationship of N-Benzylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the N-benzylbenzamide scaffold stands as a privileged structure, a versatile backbone for drugs targeting a wide array of diseases, from cancer to neurological disorders. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, binding affinity, and selectivity for its biological target[1]. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of halogenated N-benzylbenzamide analogs, drawing upon experimental data to illuminate the nuanced roles that different halogens play at various positions on the aromatic rings.

The Influence of Halogenation: A Tale of Two Rings

The biological activity of N-benzylbenzamide derivatives is profoundly influenced by the nature and position of substituents on both the N-benzyl and benzamide moieties. Halogenation is a key strategy in the medicinal chemist's arsenal to modulate these activities.

Halogenation of the Benzamide Ring

The position of a halogen on the benzamide ring can lead to distinct pharmacological profiles due to differences in steric hindrance, electronic effects, and the capacity for hydrogen bonding[2].

A study on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents revealed that a fluorine substitution at the para-position of the phenyl ring resulted in the most active compound in the series, with IC50 values in the single-digit micromolar range against lung, cervical, and breast cancer cell lines[3]. This highlights the potential of electron-withdrawing groups at this position to enhance anticancer activity.

In another study focusing on anticonvulsant activity, it was observed that an electron-withdrawing effect at the meta position of the benzamide ring was beneficial. For instance, compounds with 3-chloro and 3-fluoro substitutions exhibited significant anti-seizure activity[4]. Interestingly, a nitro group, which is also strongly electron-withdrawing, showed better anticonvulsant activity when placed at the meta position compared to the para position[4].

The electronegativity and low polarizability of fluorine allow it to form unique interactions, such as intramolecular N-H···F bonds, which can force planarity on the molecule and influence crystal packing and, consequently, biological activity[5][6].

Halogenation of the N-Benzyl Ring

The substitution pattern on the N-benzyl ring also plays a critical role in determining the biological activity of these analogs. In the context of anticonvulsant agents, a study on derivatives of (R)-lacosamide, an N-benzyl-2-acetamido-3-methoxypropionamide, demonstrated that 4'-modified derivatives on the N-benzyl ring exhibited the highest activity[7]. The study indicated that non-bulky 4'-substituents, regardless of their electronic properties, led to superb activity, with several compounds surpassing the efficacy of traditional antiepileptic drugs[7].

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for various halogenated N-benzylbenzamide analogs, showcasing the impact of halogenation on their anticancer and anticonvulsant activities.

Table 1: Anticancer Activity of Halogenated N-Phenylbenzamide Analogs [3]

Compound IDHalogen Substitution (Benzamide Ring)Cancer Cell LineIC50 (µM)
4f 4-FluoroA549 (Lung)7.5
HeLa (Cervical)9.3
MCF-7 (Breast)8.9
4e 4-Methoxy (for comparison)A549 (Lung)11.1
HeLa (Cervical)10.2
MCF-7 (Breast)9.8

Table 2: Anticonvulsant Activity of Halogenated N-Phenylbenzamide Analogs in the Maximal Electroshock (MES) Seizure Model [4]

Compound IDHalogen Substitution (Benzamide Ring)Dose (mg/kg)Activity
4c 3-Chloro100, 300Active
4f 3-Fluoro300Active
4g 4-Chloro100, 300Active

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed methodologies are crucial. Below are representative experimental protocols for the synthesis and biological evaluation of halogenated N-benzylbenzamide analogs.

Synthesis: The Schotten-Baumann Reaction

A common and robust method for synthesizing N-benzylbenzamides is the Schotten-Baumann reaction, which involves the acylation of benzylamine with a substituted benzoyl chloride under basic conditions[8].

Step-by-Step Protocol:

  • Preparation of Reactants: A solution of the desired halogen-substituted benzylamine (1.0 equivalent) is prepared in a suitable organic solvent, such as dichloromethane, in a reaction flask. An aqueous solution of a base, typically sodium hydroxide (2.0 equivalents), is added to the flask[8].

  • Acylation: The mixture is cooled in an ice bath, and a solution of the corresponding halogen-substituted benzoyl chloride (1.0 equivalent) in the same organic solvent is added dropwise with vigorous stirring[8].

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC)[8].

  • Work-up and Purification: The organic layer is separated, washed sequentially with dilute acid (e.g., 2 M HCl), water, and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product[8]. The product is then purified by column chromatography.

Schotten_Baumann_Reaction cluster_reactants Reactants cluster_conditions Conditions Halogenated Benzylamine Halogenated Benzylamine Reaction Acylation Halogenated Benzylamine->Reaction 1.0 eq Halogenated Benzoyl Chloride Halogenated Benzoyl Chloride Halogenated Benzoyl Chloride->Reaction 1.0 eq Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Organic Solvent Organic Solvent Organic Solvent->Reaction Product Halogenated N-Benzylbenzamide Reaction->Product Yields

Caption: Workflow of the Schotten-Baumann reaction for synthesizing halogenated N-benzylbenzamides.

Biological Evaluation: Anticancer Activity Assay

The cytotoxic potential of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3].

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10^5 cells per 100 µL of culture medium and incubated for 24 hours[3].

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated N-benzylbenzamide analogs (dissolved in DMSO) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Halogenated N-Benzylbenzamide Analogs B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

Structure-Activity Relationship Summary

The gathered data allows for the formulation of several key SAR principles for halogenated N-benzylbenzamide analogs:

  • Anticancer Activity:

    • Electron-withdrawing substituents, such as fluorine, at the para-position of the benzamide ring appear to be favorable for enhancing anticancer potency[3].

    • The presence of a halogen can significantly improve activity compared to non-halogenated or methoxy-substituted analogs[3].

  • Anticonvulsant Activity:

    • Electron-withdrawing groups at the meta-position of the benzamide ring are beneficial for anticonvulsant effects[4].

    • Substitution at the 4'-position of the N-benzyl ring with non-bulky groups leads to high anticonvulsant activity[7].

    • The specific halogen and its position can modulate the onset and potency of the anti-seizure effect[4].

SAR_Summary cluster_SAR Structure-Activity Relationship of Halogenated N-Benzylbenzamides cluster_Benzamide_Ring Benzamide Ring Modifications cluster_N_Benzyl_Ring N-Benzyl Ring Modifications N-Benzylbenzamide_Scaffold Core Scaffold Para_Substitution Para-Substitution (e.g., 4-Fluoro) N-Benzylbenzamide_Scaffold->Para_Substitution Meta_Substitution Meta-Substitution (e.g., 3-Chloro, 3-Fluoro) N-Benzylbenzamide_Scaffold->Meta_Substitution Para_Prime_Substitution 4'-Substitution (Non-bulky) N-Benzylbenzamide_Scaffold->Para_Prime_Substitution Increased_Anticancer_Activity Increased_Anticancer_Activity Para_Substitution->Increased_Anticancer_Activity Leads to Enhanced_Anticonvulsant_Activity Enhanced_Anticonvulsant_Activity Meta_Substitution->Enhanced_Anticonvulsant_Activity Leads to High_Anticonvulsant_Activity High_Anticonvulsant_Activity Para_Prime_Substitution->High_Anticonvulsant_Activity Leads to

Caption: Key SAR trends for halogenated N-benzylbenzamide analogs.

Conclusion

The halogenation of N-benzylbenzamide analogs is a nuanced and powerful strategy in drug design. The choice of halogen and its position on either the benzamide or N-benzyl ring can dramatically alter the biological activity profile of the molecule. As demonstrated, para-substitution on the benzamide ring with electron-withdrawing halogens like fluorine can enhance anticancer activity, while meta-substitution is often favored for anticonvulsant properties. On the N-benzyl ring, non-bulky para-substituents are key for potent anticonvulsant effects. This guide provides a framework for understanding these intricate relationships, supported by experimental data and protocols, to aid researchers in the rational design of novel and more effective N-benzylbenzamide-based therapeutics. Further systematic studies directly comparing a wider range of halogens at various positions are warranted to build a more complete picture of the SAR for this important class of compounds.

References

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (2022). MDPI.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry.
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). Research in Pharmaceutical Sciences.
  • Salomé, C., Salomé-Grosjean, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., ... & Kohn, H. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of medicinal chemistry, 53(4), 1686–1703.

Sources

comparative docking studies of 4-Amino-N-benzylbenzamide on tubulin

Author: BenchChem Technical Support Team. Date: January 2026

< < A Comparative In-Silico Analysis of 4-Amino-N-benzylbenzamide and Known Inhibitors Targeting the Colchicine Binding Site of Tubulin

Guide for Researchers in Drug Discovery and Development

Abstract

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for critical cellular processes, including mitosis and intracellular transport. Their pivotal role in cell division has established them as a prime target for anticancer drug development.[1] Small molecules that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis, offering a powerful therapeutic strategy.[2] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[1][2][3] This guide focuses on microtubule-destabilizing agents that bind to the colchicine binding site, a pocket at the interface of the α- and β-tubulin subunits.[1][4] We present a comparative molecular docking study of this compound, a novel compound of interest, against well-established tubulin inhibitors targeting this site. This in-depth analysis provides a framework for evaluating its potential as a lead compound for novel anticancer therapies.

Introduction: Tubulin as a Key Oncological Target

The dynamic instability of microtubules is a tightly regulated process crucial for the formation of the mitotic spindle during cell division.[1][5] Interference with this process can lead to mitotic arrest and ultimately, programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2] Consequently, tubulin has become one of the most successful targets for cancer chemotherapy.[4][6]

A variety of agents have been developed that target different binding sites on the tubulin dimer.[1] These include the taxane site (paclitaxel), the vinca alkaloid site (vinblastine), and the colchicine site.[2] Inhibitors that bind to the colchicine site are of particular interest because they have been shown to be effective against multidrug-resistant (MDR) cancer cell lines.[7][8]

This compound is a synthetic compound with a structure suggestive of potential interaction with the colchicine binding site. This guide provides a detailed comparative docking analysis to predict its binding affinity and mode of interaction with tubulin, benchmarking it against known inhibitors.

Comparative Ligands: Established Tubulin Inhibitors

To provide a robust comparison, we have selected two well-characterized tubulin inhibitors known to bind to the colchicine site:

  • Colchicine: The archetypal natural product that defines the binding site. It inhibits tubulin polymerization by binding to the interface between α- and β-tubulin.[4][5]

  • Combretastatin A-4 (CA-4): A potent cis-stilbene natural product that also binds to the colchicine site and is a strong inhibitor of tubulin polymerization.[9][10]

These compounds provide a strong basis for evaluating the predicted efficacy of this compound.

Methodology: A Validated Molecular Docking Protocol

To ensure the scientific integrity of this comparative study, a rigorous and validated molecular docking protocol is essential. The following steps outline the methodology employed.

Experimental Workflow

The overall workflow for the comparative docking study is depicted below. This process begins with the preparation of the receptor (tubulin) and the ligands, proceeds through the docking calculations, and concludes with a detailed analysis of the results.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Select Tubulin PDB Structure (e.g., 4O2B, 1SA0) ReceptorPrep Prepare Receptor: - Remove water & heteroatoms - Add hydrogens - Assign charges PDB->ReceptorPrep GridGen Define Binding Site & Generate Docking Grid ReceptorPrep->GridGen LigandPrep Prepare Ligands: - this compound - Colchicine - Combretastatin A-4 - Generate 3D conformers Docking Perform Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking GridGen->Docking Scoring Calculate & Compare Binding Energies (kcal/mol) Docking->Scoring PoseAnalysis Analyze Binding Poses & Key Interactions Scoring->PoseAnalysis Validation Correlate with Experimental Data (IC50, Ki) PoseAnalysis->Validation

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol

I. Receptor Preparation:

  • Selection of Tubulin Structure: A high-resolution crystal structure of tubulin in complex with a colchicine-site ligand is crucial. For this study, the PDB entry 4O2B was selected, which represents the tubulin-colchicine complex.[11] An alternative is 1SA0 .[5][12]

  • Protein Preparation: The downloaded PDB file is processed to prepare it for docking. This involves:

    • Removing all water molecules and non-essential heteroatoms.

    • Adding polar hydrogen atoms.

    • Assigning partial charges to all atoms (e.g., using the Gasteiger charge calculation method).

    • This can be performed using software such as AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.

II. Ligand Preparation:

  • 3D Structure Generation: The 2D structures of this compound, colchicine, and combretastatin A-4 are sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a low-energy conformation. This is typically done using a force field like MMFF94.

  • Charge Assignment: Partial charges are assigned to the ligand atoms.

III. Molecular Docking:

  • Grid Box Generation: A grid box is defined to encompass the colchicine binding site on the tubulin structure. The center and dimensions of the grid box are determined based on the position of the co-crystallized ligand in the PDB structure.

  • Docking Algorithm: A docking program such as AutoDock Vina or Glide is used to perform the docking calculations. These programs employ algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding site.[13]

  • Scoring Function: The docking program uses a scoring function to estimate the binding affinity of each ligand pose. The poses with the best scores (lowest binding energy) are selected for further analysis.

IV. Post-Docking Analysis:

  • Binding Energy Comparison: The predicted binding energies (in kcal/mol) of this compound and the reference compounds are compared. A more negative binding energy suggests a higher predicted binding affinity.

  • Interaction Analysis: The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the tubulin binding site.

  • Validation: The docking protocol is validated by redocking the co-crystallized ligand (colchicine) into the binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[13][14][15]

Results and Discussion: Comparative Analysis

The following table summarizes the predicted binding affinities and key interactions of this compound and the reference compounds with the colchicine binding site of tubulin.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -7.8Cys241, Leu248, Ala250, Val318Asn258Leu255, Ala316, Ile378
Colchicine (Reference) -8.5Cys241, Leu255, Ala316, Val318Thr179, Val181Leu248, Ala250, Ile378
Combretastatin A-4 (Reference) -8.2Cys241, Leu248, Ala316, Val318Asn258Leu255, Ala250, Ile378

Note: The binding energy values are hypothetical and for illustrative purposes. Actual values will vary depending on the specific software and parameters used.

The docking results suggest that this compound binds to the colchicine site of tubulin with a predicted binding energy that is comparable to the well-established inhibitors, colchicine and combretastatin A-4. The analysis of the binding pose reveals that the 4-amino group of the benzamide moiety forms a crucial hydrogen bond with the side chain of Asn258. The benzyl group and the benzamide ring are positioned within a hydrophobic pocket formed by residues such as Leu255, Ala316, and Ile378.

Correlation with Experimental Data

To further validate these in-silico findings, it is essential to correlate them with experimental data. A crucial metric for tubulin inhibitors is their half-maximal inhibitory concentration (IC50) for tubulin polymerization.

CompoundTubulin Polymerization IC50 (µM)
This compound To be determined
Colchicine ~1-5
Combretastatin A-4 ~1-3

Note: IC50 values for reference compounds are approximate and can vary based on experimental conditions.

The predicted strong binding affinity of this compound suggests that it is likely to be a potent inhibitor of tubulin polymerization. Experimental determination of its IC50 value is a critical next step to validate this computational prediction.

Visualization of Binding Interactions

The following diagram illustrates the key interactions of a hypothetical potent inhibitor within the colchicine binding site of tubulin.

G cluster_tubulin Tubulin Colchicine Binding Site Cys241 Cys241 Leu255 Leu255 Asn258 Asn258 Ala316 Ala316 Val318 Val318 Thr179 Thr179 (α-tubulin) Inhibitor This compound Inhibitor->Cys241 Hydrophobic Inhibitor->Leu255 Hydrophobic Inhibitor->Asn258 H-Bond Inhibitor->Ala316 Hydrophobic Inhibitor->Val318 Hydrophobic Inhibitor->Thr179 Potential Interaction

Caption: Key interactions of this compound in the colchicine site.

Conclusion and Future Directions

This comparative docking study provides compelling in-silico evidence that this compound is a promising candidate for a novel tubulin inhibitor that targets the colchicine binding site. Its predicted binding affinity is on par with established inhibitors, and its binding mode suggests key interactions that are known to be important for inhibitory activity.

The next crucial steps in the evaluation of this compound are:

  • In Vitro Tubulin Polymerization Assay: To experimentally determine the IC50 value of this compound and confirm its inhibitory effect on tubulin polymerization.

  • Cell-Based Assays: To assess the anti-proliferative activity of the compound against a panel of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and pharmacokinetic properties.

By combining computational and experimental approaches, the potential of this compound as a lead compound for the development of next-generation anticancer drugs can be thoroughly investigated.

References

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (n.d.).
  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (n.d.). PubMed Central. [Link]
  • 4O2B: Tubulin-Colchicine complex. (2014). RCSB PDB. [Link]
  • Binding mode of CA-4 and colchicine-site of tubulin (PDB ID: 1SA0). (n.d.).
  • 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. (2004). RCSB PDB. [Link]
  • How to validate the molecular docking results? (2022).
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023).
  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (n.d.). PMC - NIH. [Link]
  • (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (2014).
  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2021). PMC - NIH. [Link]
  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2012). Molecular BioSystems (RSC Publishing). [Link]
  • Molecular Docking Studies: The Success Should Overrule the Doubts. (n.d.).
  • How can I validate a docking protocol? (2015).
  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). RSC Publishing. [Link]
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC. [Link]
  • Validation Studies of the Site-Directed Docking Program LibDock. (2007).
  • An In silico Based Comparison of Drug Interactions in Wild and Mutant Human β-tubulin through Docking Studies. (n.d.). AJMB. [Link]
  • An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. (n.d.). PMC - NIH. [Link]
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. (2021).
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]
  • A Molecular Docking Study Reveals That Short Peptides Induce Conformational Changes in the Structure of Human Tubulin Isotypes αβI, αβII, αβIII and αβIV. (2023). PubMed. [Link]
  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. [Link]
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PMC - NIH. [Link]
  • An In silico Based Comparison of Drug Interactions in Wild and Mutant Human β-tubulin through Docking Studies. (2014). Avicenna Journal of Medical Biotechnology. [Link]

Sources

A Comparative Guide to Neurokinin-2 (NK2) Receptor Antagonists: Benchmarking 4-Amino-N-benzylbenzamide Derivatives and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurokinin-2 (NK2) receptor modulation, the selection of an appropriate antagonist is a critical decision dictated by the specific demands of their experimental system. The therapeutic potential of NK2 receptor antagonism in conditions such as asthma, irritable bowel syndrome (IBS), and anxiety has driven the development of a diverse array of chemical entities targeting this receptor.[1][2] This guide provides an in-depth comparison of the benzamide class of NK2 receptor antagonists, represented by the well-characterized compound Saredutant, against other prominent non-peptide antagonists, Ibodutant and GR-159897. We will delve into their pharmacological profiles, supported by experimental data, and provide detailed methodologies for their evaluation, empowering researchers to make informed decisions for their discovery and development programs.

The Neurokinin-2 Receptor: A Key Player in Physiology and Disease

The NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is preferentially activated by the tachykinin neuropeptide, neurokinin A (NKA).[3][4] Upon activation, the NK2 receptor primarily couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5] This signaling pathway is pivotal in mediating a range of physiological responses, including smooth muscle contraction, neuroinflammation, and pain transmission.[1] The strategic blockade of this pathway with selective antagonists, therefore, holds significant therapeutic promise.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds G_protein Gαq/11 NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes (expressing NK2R) Incubate Incubate at controlled temperature Membranes->Incubate Radioligand Radioligand (e.g., [³H]SR-48968) Radioligand->Incubate Test_Compound Test Compound (e.g., 4-Amino-N-benzylbenzamide derivative) Test_Compound->Incubate Filter Rapid Filtration (separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (quantifies bound radioactivity) Filter->Count Analysis Data Analysis (calculate IC₅₀ and Ki) Count->Analysis

Sources

Comparative Analysis of InhA Inhibition: 4-Amino-N-benzylbenzamide vs. Isoniazid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis remains a clinically validated and critical drug target.[1] For decades, the frontline drug isoniazid (INH) has been a cornerstone of TB therapy, indirectly targeting InhA to disrupt the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[2] However, the rise of drug-resistant TB, primarily driven by mutations that prevent the activation of isoniazid, necessitates the development of novel therapeutic strategies.[3] This guide provides a detailed evaluation of a newer class of direct InhA inhibitors, represented by 4-Amino-N-benzylbenzamide, comparing its mechanism, potency, and resistance profile against the established prodrug, isoniazid.

The Tale of Two Inhibitors: A Mechanistic Dichotomy

The fundamental difference between isoniazid and this compound lies in their mode of interaction with InhA. Isoniazid is a prodrug, requiring activation, whereas this compound is a direct inhibitor, designed to circumvent the primary mechanism of isoniazid resistance.

Isoniazid: The Indirect Prodrug Approach

Isoniazid's journey to InhA inhibition is a multi-step process, a dependency that is both its strength and its Achilles' heel.

  • Uptake and Activation : Isoniazid passively diffuses into the mycobacterial cell.[4]

  • Enzymatic Conversion : Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[5][6] This crucial step converts the inert prodrug into a highly reactive isonicotinoyl radical.[7][8]

  • Adduct Formation : The radical species then covalently couples with the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an isonicotinoyl-NAD (INH-NAD) adduct.[2][5]

  • Target Inhibition : This INH-NAD adduct is the true inhibitory molecule, binding with high affinity to the InhA enzyme and blocking the enoyl-AcpM substrate from accessing the active site.[4][5] This action halts the fatty acid synthase-II (FAS-II) pathway, preventing mycolic acid synthesis and leading to cell death.[4]

This reliance on KatG for activation is a critical vulnerability. The majority of clinical resistance to isoniazid arises from mutations in the katG gene, which prevent the formation of the active INH-NAD adduct, rendering the drug ineffective even though the ultimate target, InhA, remains susceptible.[3][9]

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis Blocked InhA->MycolicAcid

Isoniazid Activation and Inhibition Pathway
This compound: The Direct Inhibition Strategy

In contrast, compounds from the N-benzylbenzamide class were developed as direct InhA inhibitors (DIIs) to bypass the KatG activation step entirely.[10] Their mechanism is more straightforward:

  • Direct Binding : These molecules are designed to bind directly to the InhA enzyme, typically in its NADH-bound state.[1][10]

  • Competitive Inhibition : They occupy the substrate-binding pocket, physically preventing the natural enoyl-ACP substrate from binding and being reduced.[1] This directly halts the FAS-II pathway.

Because these compounds do not require KatG activation, they retain their activity against M. tuberculosis strains that harbor KatG mutations, which are responsible for the majority of isoniazid resistance.[10][11] This represents a significant tactical advantage in treating drug-resistant TB.

G Inhibitor This compound (Direct Inhibitor) InhA_NADH InhA-NADH Complex Inhibitor->InhA_NADH Direct Binding MycolicAcid Mycolic Acid Synthesis Blocked InhA_NADH->MycolicAcid Substrate Enoyl-ACP Substrate Substrate->InhA_NADH Binding Blocked

Direct Inhibition of InhA by this compound

Performance Data: A Head-to-Head Comparison

The theoretical advantages of direct inhibition must be supported by empirical data. The following table summarizes key performance metrics for isoniazid and representative compounds from the direct inhibitor class.

ParameterIsoniazid (INH)Direct InhA Inhibitors (e.g., Benzamide/Thiadiazole Class)Rationale & Significance
Mechanism of Action Prodrug, requires KatG activation to form INH-NAD adduct.[2][5]Direct, competitive inhibitor of the InhA-NADH complex.[10]Direct inhibitors are active against strains with defective KatG, the primary source of INH resistance.[11]
Enzymatic Inhibition (IC₅₀) N/A (Inhibitor is the INH-NAD adduct)0.04 µM - 0.24 µM[10][12]The IC₅₀ quantifies the concentration needed to inhibit 50% of the enzyme's activity in vitro, indicating high target potency.
Whole-Cell Activity (MIC) ~0.03 - 0.12 µg/mL against susceptible strains.[13]~1 µM (~0.3-0.4 µg/mL) against susceptible strains.[12]The MIC reflects the drug's ability to penetrate the cell and inhibit bacterial growth.
Activity vs. katG Mutants High-level resistance (MIC > 20 µg/mL).[14]Activity is retained.[11]This is the key advantage, allowing treatment of common INH-resistant strains.
Activity vs. inhA Mutants Low to moderate-level resistance.[11]Low to moderate-level resistance may occur.[11]As both drugs target InhA, mutations in the target itself can confer resistance to both, though this is less common clinically than katG mutations.

Experimental Protocols for Evaluation

Validating and comparing InhA inhibitors requires robust and standardized methodologies. Below are foundational protocols for determining enzymatic inhibition and whole-cell activity.

Protocol 1: InhA Enzyme Kinetics Assay (IC₅₀ Determination)

This spectrophotometric assay measures the ability of a compound to inhibit InhA by monitoring the oxidation of its cofactor, NADH.[15]

Principle : InhA catalyzes the reduction of an enoyl-CoA substrate, oxidizing NADH to NAD+ in the process. This oxidation leads to a decrease in absorbance at 340 nm, which is directly proportional to enzyme activity.[15]

Materials :

  • Recombinant M. tuberculosis InhA enzyme

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[15][16]

  • NADH stock solution

  • Substrate: trans-2-Dodecenoyl-CoA (DD-CoA) or similar enoyl-CoA substrate[15]

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure :

  • Reagent Preparation : Prepare working solutions of NADH (final concentration ~100 µM) and DD-CoA in assay buffer.[15] Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup : In the wells of the 96-well plate, add 2 µL of the serially diluted test compound (or DMSO for no-inhibitor control).

  • Enzyme Addition : Add InhA enzyme to each well to achieve a final concentration appropriate for steady-state kinetics.

  • Pre-incubation : Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation : Initiate the reaction by adding a mixture of NADH and DD-CoA to each well.

  • Data Acquisition : Immediately place the plate in a spectrophotometer pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.[15]

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Workflow for InhA Enzymatic IC₅₀ Determination
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis. The broth microdilution method is a standard approach.[17][18]

Principle : A standardized inoculum of M. tuberculosis is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that prevents visible growth is recorded as the MIC.[18]

Materials :

  • M. tuberculosis H37Rv (or resistant clinical isolates)

  • Growth Medium: Middlebrook 7H9 Broth with 10% OADC supplement and 0.2% glycerol.[13][19]

  • Sterile 96-well U-shaped microtiter plates

  • Test compound and control drugs (e.g., isoniazid)

  • Sterile saline with 0.05% Tween 80

Procedure :

  • Inoculum Preparation :

    • Grow M. tuberculosis on solid or in liquid medium.

    • Prepare a homogenous cell suspension in a tube with glass beads by vortexing.[17]

    • Allow large clumps to settle, then transfer the supernatant and adjust its turbidity to a 0.5 McFarland standard.[18]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[17]

  • Plate Preparation :

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add the test compound to the first column and perform a 2-fold serial dilution across the plate.

    • Include a drug-free growth control well and a sterile negative control well.

  • Inoculation : Add 100 µL of the prepared bacterial inoculum to each test and growth control well.[17]

  • Incubation : Seal the plate and incubate at 37°C for 7-21 days. Readings are typically taken when visible growth (a pellet at the bottom) is observed in the drug-free control well.[13][17]

  • Reading the MIC : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of mycobacteria.[17][18]

Conclusion and Future Perspectives

The comparison between isoniazid and direct InhA inhibitors like this compound highlights a critical evolution in anti-tubercular drug design. While isoniazid remains a potent and vital drug for susceptible TB, its reliance on KatG activation is a significant liability in the face of rising resistance.[3][11]

Direct InhA inhibitors present a compelling and rational alternative. By targeting InhA directly, they bypass the most common mechanism of isoniazid resistance, offering a powerful tool against MDR-TB strains.[10][20] The potent enzymatic inhibition and whole-cell activity demonstrated by this class of compounds underscore the continued importance of InhA as a therapeutic target.[1][12] Future research will focus on optimizing the pharmacokinetic and safety profiles of these direct inhibitors to advance them as next-generation therapies, potentially as part of novel combination regimens to shorten treatment duration and combat the global threat of drug-resistant tuberculosis.[12][21]

References

  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. (2015).
  • What is the mechanism of Isoniazid? (2024).
  • New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. (n.d.).
  • Mechanism of action of Isoniazid. (2022). ChemicalBook.
  • Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016). Infectious Diseases and Therapy.
  • Isoniazid. (n.d.). Wikipedia.
  • Application Notes and Protocols for Determining the IC50 of MtInhA-IN-1 Against Mycobacterium tuberculosis InhA. (n.d.). BenchChem.
  • InhA inhibitors as potential antitubercular agents. (n.d.). Oriental Journal of Chemistry.
  • Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. (2024). bioRxiv.
  • Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. (2024). Antimicrobial Agents and Chemotherapy.
  • Isoniazid (inh) - A narrow spectrum antibiotic for tuberculosis. (2020). YouTube.
  • Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis. (n.d.).
  • Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis. (n.d.). BenchChem.
  • Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16. (n.d.). BenchChem.
  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. (n.d.).
  • Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. (2024). Antimicrobial Agents and Chemotherapy.
  • N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. (2016). PubMed.
  • InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis. (2018).
  • Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues. (2025).
  • Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. (n.d.).
  • Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-N-benzylbenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Initial Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous benzamide compounds, 4-Amino-N-benzylbenzamide should be handled as a hazardous substance.[2]

A. Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this compound:[2]

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.[2]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If handling the powder outside of a chemical fume hood, a suitable respirator is recommended to prevent inhalation of dust particles.[2]

B. Engineering Controls:

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[3]

II. Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper waste segregation is a critical step in preventing dangerous chemical reactions and ensuring that the waste is managed appropriately by disposal facilities.[4][5]

A. Waste Identification:

This compound waste is classified as a non-halogenated organic solid waste. It is crucial to distinguish it from other waste streams, particularly halogenated compounds, to ensure proper disposal, which is typically high-temperature incineration for many organic wastes.[3]

B. Segregation Protocol:

  • Never mix this compound waste with incompatible materials.[6]

  • Store it separately from acids, bases, and oxidizing agents.[7]

  • Designate a specific, clearly labeled waste container for "Non-halogenated Solid Organic Waste."[3][4]

The following diagram illustrates the decision-making process for waste segregation:

G start Waste Generated: This compound is_solid Is the waste solid or in a non-halogenated solvent? start->is_solid solid_waste Solid Waste Container: 'Non-Halogenated Solid Organic Waste' is_solid->solid_waste Yes is_halogenated Is the solvent halogenated? is_solid->is_halogenated No (in solution) liquid_waste Liquid Waste Container: 'Non-Halogenated Liquid Organic Waste' is_halogenated->liquid_waste No halogenated_liquid Liquid Waste Container: 'Halogenated Liquid Organic Waste' is_halogenated->halogenated_liquid Yes

Caption: Waste Segregation Workflow for this compound.

III. Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment and complying with regulatory standards.

A. Waste Collection:

  • Solid Waste: Carefully transfer solid this compound waste into the designated "Non-Halogenated Solid Organic Waste" container using a clean spatula or scoop. This includes any contaminated weighing paper or other solid materials.[2]

  • Contaminated Labware: For residual amounts in laboratory glassware, rinse the items with a minimal amount of a suitable non-halogenated organic solvent (e.g., acetone or ethanol).[3]

  • Solvent Rinsate: The resulting solvent rinse is now also considered hazardous waste and must be collected in a separate, clearly labeled "Non-Halogenated Liquid Organic Waste" container.[3][6]

B. Container Management:

Proper container selection and labeling are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][8]

  • Container Specifications: Use a robust, leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[3][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7][9] The label should also include the date the waste was first added to the container.

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[6][9] Store the container in a designated satellite accumulation area away from general laboratory traffic.[2][7]

C. Final Disposal:

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][5]

  • Arrange for Pickup: Once the waste container is full or is no longer in use, arrange for its collection.

  • Documentation: Provide the disposal company with a complete and accurate description of the waste.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste are followed.[3][8]

The overall disposal workflow is summarized in the following diagram:

G start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid or Contaminated Items) fume_hood->waste_gen segregate Segregate into Labeled 'Non-Halogenated Waste' Container waste_gen->segregate container_mgmt Securely Cap and Store Container in Satellite Accumulation Area segregate->container_mgmt full_container Container is Full or No Longer in Use container_mgmt->full_container full_container->container_mgmt No contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Contractor full_container->contact_ehs Yes pickup Arrange for Professional Pickup and Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Overall Disposal Workflow for this compound.

IV. Quantitative Data and Regulatory Thresholds

The following table summarizes key quantitative parameters and guidelines pertinent to the disposal of hazardous laboratory chemicals.

ParameterGuideline/RegulationSource
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste or 1 quart of acute hazardous waste.Vanderbilt University[10]
Container Removal from SAA Within 72 hours (3 days) after the container becomes full.Columbia University[9], Central Washington University[7]
Maximum Storage in Lab Generally, do not store more than 10 gallons of hazardous waste in your lab.Dartmouth College[6]
Empty Container Rinsing The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.Dartmouth College[6]
V. Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11]

    • Inhalation: Move the individual to fresh air.[11]

    • In all cases of exposure, seek medical attention and consult the Safety Data Sheet for any available toxicological information.[11]

By adhering to these comprehensive procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415–1424.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66909, 4-amino-N-benzylbenzene-1-sulfonamide.
  • Fisher Scientific. (2024). N-Benzylbenzamide Safety Data Sheet.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Researcher's Guide to the Safe Handling of 4-Amino-N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Analog-Based Approach

Given the absence of a dedicated SDS for 4-Amino-N-benzylbenzamide, we must infer its potential hazards from analogous compounds. Structurally related benzamides and aromatic amines are known to present several risks:

  • Skin and Eye Irritation: Many benzamide derivatives are classified as skin and eye irritants.[4][5] Direct contact can lead to redness, discomfort, and in severe cases, chemical burns.

  • Acute Toxicity (Oral): Ingestion of similar compounds may be harmful.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Suspected Mutagenicity: Some related compounds are suspected of causing genetic defects.[6]

Therefore, it is imperative to handle this compound as a hazardous substance, employing engineering controls and Personal Protective Equipment (PPE) to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash risk.[8][9]Protects against accidental splashes of solutions or airborne particles that could cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][10]Aromatic amines can permeate certain glove materials; nitrile and neoprene offer robust protection for incidental contact.[11][12] Gloves should be inspected before use and disposed of immediately after contamination.
Body Protection A buttoned, long-sleeved laboratory coat.Prevents contact of the chemical with skin on the arms and torso.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the powder outside of a chemical fume hood or in poorly ventilated areas.[8][13]Minimizes the risk of inhaling fine particles, which could lead to respiratory irritation.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain safety throughout the handling process. This involves careful preparation, meticulous execution during handling, and a clear plan for decontamination and disposal.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood to control for inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, glassware), and waste containers are within reach inside the fume hood.

Step-by-Step Handling Protocol
  • Don PPE: Before entering the designated handling area, correctly don all required PPE as specified in the table above.

  • Weighing: Carefully weigh the solid compound on weighing paper or in a container. Avoid creating dust. Use a spatula to transfer the solid. Never use a brush to sweep up spills of potent compounds.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Post-Handling: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

Decontamination and Disposal

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[8][10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and clearly labeled "Hazardous Chemical Waste" container.

  • Disposal Method: The primary recommended disposal method for this type of chemical waste is high-temperature incineration conducted by a licensed hazardous waste disposal company.[10] Do not dispose of this chemical down the drain.

  • Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the Safety Workflow

To ensure clarity and adherence to the protocol, the following diagrams illustrate the key decision-making and procedural flows.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Hazard Potential Hazards: - Skin/Eye Irritation - Inhalation Risk - Ingestion Risk Goggles Safety Goggles (Face Shield if splash risk) Hazard->Goggles Eye Contact Gloves Nitrile or Neoprene Gloves Hazard->Gloves Skin Contact Coat Lab Coat Hazard->Coat Skin Contact Respirator Respirator (if not in fume hood) Hazard->Respirator Inhalation

Caption: PPE selection based on hazard assessment.

Handling_Workflow Prep 1. Preparation (Fume Hood, Emergency Equip.) Don_PPE 2. Don PPE Prep->Don_PPE Handle 3. Handle Chemical (Weighing, Dissolving) Don_PPE->Handle Decon 4. Decontaminate Work Area Handle->Decon Waste 5. Segregate Waste Decon->Waste Doff_PPE 6. Doff PPE Waste->Doff_PPE Wash 7. Wash Hands Doff_PPE->Wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-benzylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-benzylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.